3-Phenyl-1,1,1-Trifluoropropan-2-One
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoro-3-phenylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJKTOIWQHTZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278786 | |
| Record name | 3-Phenyl-1,1,1-Trifluoropropan-2-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350-92-5 | |
| Record name | 1,1,1-Trifluoro-3-phenyl-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 350-92-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyl-1,1,1-Trifluoropropan-2-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-Trifluoro-3-phenyl-2-propanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Phenyl-1,1,1-Trifluoropropan-2-One physical properties
An In-depth Technical Guide to the Physical Properties of 3-Phenyl-1,1,1-Trifluoropropan-2-One
Introduction: Understanding a Key Fluorinated Ketone
This compound, also known by synonyms such as 1,1,1-Trifluoro-3-phenyl-2-propanone and benzyl trifluoromethyl ketone, is a specialized fluorinated organic compound.[1][2][3][4] Its structure, which uniquely combines an aromatic phenyl group with a reactive trifluoromethyl ketone moiety, makes it a valuable intermediate and building block in synthetic organic chemistry and drug discovery. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the ketone's reactivity and imparts unique properties to molecules that incorporate this scaffold. This guide provides a comprehensive overview of its core physical properties, the scientific principles behind their measurement, and the spectroscopic data that define its chemical identity, offering a critical resource for researchers and drug development professionals.
Section 1: Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent experimental work. The universally recognized identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 350-92-5 | [1][3] |
| Molecular Formula | C₉H₇F₃O | [3][4][5] |
| Molecular Weight | 188.15 g/mol | [3][5] |
| Exact Mass | 188.04489933 Da | [5] |
| IUPAC Name | 1,1,1-trifluoro-3-phenylpropan-2-one | [3][5] |
| InChI Key | IAJKTOIWQHTZOS-UHFFFAOYSA-N | [3] |
| SMILES String | FC(F)(F)C(=O)Cc1ccccc1 |
Section 2: Core Physical and Thermodynamic Properties
The physical properties of a compound dictate its handling, storage, and application in various experimental setups. This compound is a liquid at standard temperature and pressure.
| Property | Value | Conditions |
| Appearance | Clear colorless to light yellow liquid | Ambient |
| Boiling Point | 51-52 °C | at 2 mmHg (2.67 mbar) |
| 163.0-163.5 °C | at 741 Torr (988 mbar) | |
| Density | 1.22 g/mL | at 25 °C |
| Refractive Index (n_D) | 1.444 | at 20 °C |
| Flash Point | 33 °C (91.4 °F) | Closed Cup |
| XLogP3 | 2.6 | Computed |
Boiling Point: The Impact of Pressure
The boiling point is a critical parameter for purification via distillation. The significantly different boiling points reported at atmospheric and reduced pressures highlight the compound's suitability for vacuum distillation.[6][7]
-
Expertise & Causality: High-boiling compounds, particularly those with sensitive functional groups, are often distilled under vacuum. Lowering the pressure reduces the temperature required to reach the boiling point, thereby preventing thermal decomposition that might occur at the higher atmospheric boiling point. The data indicates that a standard laboratory vacuum pump can easily achieve the pressure needed for a low-temperature distillation.
-
Protocol: Vacuum Distillation for Purity Assessment
-
Assemble a standard vacuum distillation apparatus (distilling flask, Claisen adapter, thermometer, condenser, and receiving flask). Ensure all glassware is free of defects.
-
Place the crude this compound into the distilling flask with a magnetic stir bar.
-
Apply a high-vacuum grease sparingly to all glass joints to ensure a tight seal.
-
Connect the apparatus to a vacuum pump protected by a cold trap.
-
Begin stirring and gradually reduce the pressure to the target of ~2 mmHg.
-
Gently heat the distilling flask using a heating mantle.
-
Collect the fraction that distills over at a stable temperature of 51-52 °C.
-
Once the distillation is complete, allow the apparatus to cool completely before slowly reintroducing air.
-
Caption: Workflow for vacuum distillation.
Density and Refractive Index: Purity Checkpoints
Density and refractive index are intrinsic physical properties that are highly sensitive to impurities.[1][6]
-
Trustworthiness: These parameters serve as a self-validating system for purity assessment. A measured density of 1.22 g/mL at 25 °C and a refractive index of 1.444 at 20 °C (using the 589 nm sodium D-line) are strong indicators of a pure sample.[6] Any deviation from these values suggests the presence of residual solvents or other contaminants, warranting further purification. The measurement is typically performed using a digital density meter or an Abbe refractometer, both of which provide rapid and highly accurate readings.
Flash Point and Safety
The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air. With a closed-cup flash point of 33 °C (91.4 °F), this compound is classified as a flammable liquid.[1][2]
-
Authoritative Grounding: This classification (Flammable Liquid, Category 3) dictates specific handling and storage protocols.[2][5] It must be stored in a designated flammables area, away from heat, sparks, open flames, and other ignition sources.[2] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Section 3: Spectroscopic Characterization Profile
Spectroscopy provides an unambiguous "fingerprint" of a molecule's structure. While specific spectra for this compound are not publicly cataloged in the search results, its structure allows for the accurate prediction of its key spectroscopic features, an essential skill for any research scientist.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.
-
Expected Key Absorptions:
-
C=O (Ketone) Stretch: A very strong and sharp absorption is expected around 1760 cm⁻¹ . The presence of the adjacent electron-withdrawing CF₃ group causes a significant shift to a higher wavenumber compared to a standard alkyl ketone (typically ~1715 cm⁻¹).
-
C-F Stretches: Multiple strong, characteristic bands will appear in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C Stretches: Medium-intensity peaks will be observed in the 1450-1600 cm⁻¹ range.
-
Aromatic and Aliphatic C-H Stretches: Signals will be present just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic CH₂).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen, carbon, and fluorine atoms in the molecule and their connectivity.
-
¹H NMR:
-
~4.0 ppm (singlet, 2H): Corresponds to the two benzylic protons of the -CH₂- group.
-
~7.3-7.5 ppm (multiplet, 5H): Represents the five protons of the monosubstituted phenyl ring.
-
-
¹⁹F NMR:
-
A single, sharp peak is expected, as all three fluorine atoms in the CF₃ group are chemically equivalent.
-
-
¹³C NMR:
-
~190 ppm (quartet): The carbonyl carbon, split into a quartet by coupling with the three adjacent fluorine atoms.
-
~115 ppm (quartet): The trifluoromethyl carbon, showing a large one-bond carbon-fluorine coupling constant (¹J_CF).
-
~45 ppm (singlet): The methylene (-CH₂-) carbon.
-
~127-134 ppm: Multiple signals for the carbons of the phenyl ring.
-
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound and provides structural clues based on its fragmentation pattern upon ionization.
-
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z 188 , corresponding to the intact molecule.
-
Key Fragments:
-
m/z 119: Resulting from the loss of the trifluoromethyl radical (•CF₃).
-
m/z 91: A very common and often base peak for benzyl-containing compounds, corresponding to the stable tropylium cation ([C₇H₇]⁺).
-
m/z 69: The trifluoromethyl cation ([CF₃]⁺).
-
-
References
- 1. 350-92-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, CasNo.350-92-5 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 5. 1,1,1-Trifluoro-3-phenyl-2-propanone | C9H7F3O | CID 222958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound | 350-92-5 [chemicalbook.com]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Phenyl-1,1,1-Trifluoropropan-2-One
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Phenyl-1,1,1-Trifluoropropan-2-One. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, presents a detailed experimental protocol for its acquisition, and offers an in-depth interpretation of the spectral data. By integrating fundamental principles with practical insights, this guide serves as an authoritative resource for understanding the structural nuances of this fluorinated ketone through the lens of NMR spectroscopy.
Introduction: The Significance of Fluorinated Ketones and NMR Analysis
This compound, a member of the trifluoromethyl ketone family, is a compound of significant interest in medicinal chemistry and organic synthesis. The incorporation of a trifluoromethyl group (CF₃) can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the precise structural elucidation of such compounds is paramount.
¹H NMR spectroscopy stands as a cornerstone analytical technique for determining molecular structure. Its ability to probe the chemical environment of hydrogen nuclei provides invaluable information about connectivity, stereochemistry, and electronic effects within a molecule. For fluorinated compounds like this compound, ¹H NMR offers a unique window into the interactions between protons and fluorine atoms, primarily through spin-spin coupling. This guide will systematically dissect the ¹H NMR spectrum of this compound, providing the necessary theoretical framework and practical guidance for its comprehensive analysis.
Theoretical Analysis of the ¹H NMR Spectrum
The structure of this compound dictates a ¹H NMR spectrum characterized by two distinct sets of proton signals: those from the aromatic phenyl ring and those from the methylene (-CH₂-) group. The presence of the highly electronegative trifluoromethyl group and the adjacent carbonyl group significantly influences the chemical shifts and coupling patterns of these protons.
Predicted Chemical Shifts (δ)
-
Phenyl Protons (C₆H₅-): The protons on the phenyl ring are expected to resonate in the aromatic region of the spectrum, typically between δ 7.2 and 7.4 ppm. The electron-withdrawing nature of the adjacent trifluoromethyl ketone moiety will have a minor deshielding effect on these protons. Due to the free rotation around the C-C single bond, the ortho, meta, and para protons may not be distinctly resolved and could appear as a complex multiplet.
-
Methylene Protons (-CH₂-): The methylene protons are situated between the phenyl ring and the electron-withdrawing trifluoromethyl ketone group. This chemical environment leads to a significant downfield shift. The carbonyl group's deshielding cone and the inductive effect of the CF₃ group will cause these protons to resonate at approximately δ 3.8 - 4.2 ppm.
Spin-Spin Coupling and Multiplicity
The most insightful feature of the ¹H NMR spectrum of this compound is the coupling between the methylene protons and the three equivalent fluorine atoms of the trifluoromethyl group.
-
⁴J(H-F) Coupling: The coupling occurs over four bonds (H-C-C-F), a phenomenon known as long-range coupling. This interaction will split the signal of the methylene protons. Since there are three equivalent fluorine atoms (a spin I = 1/2 nucleus), the methylene proton signal will be split into a quartet (n+1 rule, where n=3, but for coupling to multiple equivalent I=1/2 nuclei, the multiplicity is 2nI+1, which for three F atoms is 231/2 + 1 = 4). The magnitude of this four-bond H-F coupling (⁴J(H-F)) is typically in the range of 2-4 Hz.[1]
-
Phenyl Proton Multiplicity: The protons on the phenyl ring will exhibit complex coupling amongst themselves (ortho, meta, and para couplings), resulting in a multiplet.
Experimental Protocol for ¹H NMR Spectrum Acquisition
Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and careful selection of instrument parameters. This protocol outlines a self-validating system for obtaining reliable data.
Materials and Equipment
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes of good quality[1]
-
Pasteur pipette and bulb
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.[2][3]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[4] CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single residual solvent peak. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous. A clear, particulate-free solution is crucial for high-resolution spectra.[4]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[1][4] Avoid any solid particles from being transferred. If necessary, filter the solution through a small cotton plug in the pipette.[1]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
NMR Instrument Parameters
The following are suggested starting parameters for a 400 MHz spectrometer. These may require optimization based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good signal dispersion. |
| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative measurements. |
| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise ratio with the suggested sample concentration. |
| Relaxation Delay (D1) | 2 seconds | Allows for adequate relaxation of protons between scans. |
| Acquisition Time (AQ) | 4 seconds | Ensures good digital resolution. |
| Spectral Width (SW) | 20 ppm | Covers the expected chemical shift range. |
| Temperature | 298 K | Standard room temperature acquisition. |
Data Processing
-
Fourier Transformation (FT): The raw data (Free Induction Decay - FID) is converted from the time domain to the frequency domain.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.
-
Integration: The relative areas under the peaks are integrated to determine the proton ratios.
Visualization of the Experimental Workflow
The process of obtaining and analyzing the ¹H NMR spectrum can be visualized as a streamlined workflow.
Caption: Experimental workflow from sample preparation to structural elucidation.
Predicted ¹H NMR Data and Spectral Interpretation
Based on the theoretical principles discussed, the following table summarizes the expected ¹H NMR data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 7.35 | multiplet | - | 5H | Phenyl protons (C₆H₅-) |
| ~ 4.0 | quartet | ⁴J(H-F) ≈ 2.5 Hz | 2H | Methylene protons (-CH₂-) |
Detailed Spectral Interpretation
-
The Phenyl Region (δ ~ 7.35 ppm): The integral of this multiplet will correspond to five protons, confirming the presence of a monosubstituted benzene ring. The complex nature of the multiplet arises from the small differences in chemical shifts and the various coupling constants between the ortho, meta, and para protons.
-
The Methylene Region (δ ~ 4.0 ppm): This signal, integrating to two protons, is of particular diagnostic value. Its appearance as a quartet is the definitive evidence of coupling to the three fluorine atoms of the CF₃ group. The measurement of the coupling constant, ⁴J(H-F), provides crucial information about the through-bond electronic communication in the molecule. The downfield chemical shift is a direct consequence of the proximity to the electron-withdrawing phenyl and trifluoromethyl ketone groups.
Visualization of Molecular Coupling
The key interaction defining the multiplicity of the methylene signal is the four-bond coupling to the trifluoromethyl group.
References
- 1. researchgate.net [researchgate.net]
- 2. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]
- 3. A complete proton and carbon-13 NMR analysis of fluocinonide, a fluorinated corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR spectra of fluorinated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Phenyl-1,1,1-Trifluoropropan-2-One: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Ketone
3-Phenyl-1,1,1-trifluoropropan-2-one, a specialized fluorinated ketone, has garnered considerable attention in the realms of organic synthesis and medicinal chemistry. Its unique structure, which marries a phenyl ring with a trifluoromethylated ketone core, renders it a valuable building block and a powerful tool in chemical research. The presence of the trifluoromethyl group (-CF3) is of particular importance in drug design. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a highly desirable feature in the development of novel therapeutics. This guide provides a comprehensive overview of the structural information, synthesis, spectroscopic characterization, and applications of this compound, with a particular focus on its relevance to drug discovery and development.
Physicochemical and Structural Properties
This compound is a clear, colorless to light yellow liquid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇F₃O | [2][3] |
| Molecular Weight | 188.15 g/mol | [2][4] |
| IUPAC Name | 1,1,1-trifluoro-3-phenylpropan-2-one | [2] |
| Synonyms | Benzyl trifluoromethyl ketone, 3-Phenyl-1,1,1-trifluoroacetone | [2] |
| CAS Number | 350-92-5 | [2][3] |
| Density | 1.22 g/mL at 25 °C | [4][5] |
| Boiling Point | 51-52 °C at 2 mmHg | [4][5] |
| Refractive Index | n20/D 1.444 | [4][5] |
| SMILES | C1=CC=C(C=C1)CC(=O)C(F)(F)F | |
| InChI Key | IAJKTOIWQHTZOS-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl ring and the methylene protons adjacent to the carbonyl group. The aromatic protons would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene protons (-CH₂-) would likely appear as a singlet around δ 3.8-4.2 ppm, deshielded by the adjacent carbonyl group.
¹³C NMR: The carbon NMR spectrum would provide insights into the carbon framework. Key expected chemical shifts include the carbonyl carbon (C=O) around 190-200 ppm, the trifluoromethyl carbon (-CF₃) as a quartet (due to coupling with fluorine) around 115-125 ppm, the methylene carbon (-CH₂-) around 45-55 ppm, and the aromatic carbons in the 125-135 ppm region.
¹⁹F NMR: The fluorine NMR spectrum is particularly characteristic for this molecule and would show a singlet for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift would be expected in the range of -70 to -80 ppm relative to a standard such as CFCl₃.[6] The wide chemical shift range and high sensitivity of ¹⁹F NMR make it an excellent tool for monitoring reactions involving this compound.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1740-1760 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations of the aromatic and methylene groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching vibrations (around 1100-1300 cm⁻¹). PubChem provides access to an experimental ATR-IR spectrum for this compound.[2]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 188. Key fragmentation pathways would likely involve the loss of the trifluoromethyl radical (•CF₃) to give a fragment at m/z 119, and cleavage at the benzylic position to produce the stable benzyl cation (C₇H₇⁺) at m/z 91.
Synthesis and Experimental Protocols
A highly effective and operationally straightforward method for the synthesis of trifluoromethyl ketones, including this compound, is through a tandem Claisen condensation followed by a retro-Claisen carbon-carbon bond cleavage reaction.[1][9][10]
Synthesis Workflow: Tandem Claisen/Retro-Claisen Reaction
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Phenylacetone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous THF under a nitrogen atmosphere.
-
Addition of Reactants: A solution of phenylacetone (1.0 equivalent) and ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF is added dropwise to the NaH suspension at 0 °C (ice bath).
-
Reaction: The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL).
-
Washing and Drying: The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Applications in Drug Development
The unique electronic properties of the trifluoromethyl group make trifluoromethyl ketones (TFMKs) potent inhibitors of various enzymes, particularly serine and cysteine proteases.[11][12]
Mechanism of Enzyme Inhibition
Trifluoromethyl ketones act as transition-state analogs. The highly electrophilic carbonyl carbon of the TFMK is susceptible to nucleophilic attack by a serine hydroxyl or cysteine thiol group in the active site of an enzyme. This results in the formation of a stable, covalent hemiketal or hemithioketal, respectively. This tetrahedral intermediate mimics the transition state of the enzyme-catalyzed reaction, leading to potent and often reversible inhibition.[11][13]
Caption: Mechanism of enzyme inhibition by trifluoromethyl ketones.
Neuroprotective Potential
While specific studies on the neuroprotective effects of this compound are emerging, there is a growing body of evidence supporting the neuroprotective properties of ketone bodies in general.[14][15][16] Ketones can serve as an alternative energy source for the brain, improve mitochondrial function, and reduce oxidative stress, all of which are implicated in neurodegenerative diseases.[14][17][18] The ability of the trifluoromethyl group to enhance bioavailability and target engagement suggests that trifluoromethyl ketones like this compound could be promising leads for the development of novel neuroprotective agents.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate precautions.[4][19] It is also classified as an irritant.[2]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[19][20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[19]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and valuable molecule in modern chemical science. Its synthesis is achievable through robust and scalable methods, and its unique structural features make it a compound of high interest, particularly in the field of drug discovery. The trifluoromethyl ketone moiety serves as a potent pharmacophore for enzyme inhibition, and its potential application in the development of neuroprotective agents warrants further investigation. This guide provides a foundational understanding of this important compound, serving as a resource for researchers and scientists working at the forefront of chemical synthesis and medicinal chemistry.
References
- 1. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 2. 1,1,1-Trifluoro-3-phenyl-2-propanone | C9H7F3O | CID 222958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 1,1,1-三氟-3-苯基-2-丙酮 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 350-92-5 [chemicalbook.com]
- 6. colorado.edu [colorado.edu]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. azom.com [azom.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Neuroprotective and disease-modifying effects of the ketogenic diet - PMC [pmc.ncbi.nlm.nih.gov]
- 19. echemi.com [echemi.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
A Senior Application Scientist's Technical Guide to 1,1,1-Trifluoro-3-phenyl-2-propanone
Authored For: Drug Development Professionals, Medicinal Chemists, and Organic Synthesis Researchers
Foreword: The Strategic Importance of the Trifluoromethyl Ketone Moiety
In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] The trifluoromethyl (CF₃) group, in particular, has garnered significant attention for its ability to serve as a potent bioisostere, profoundly altering the steric and electronic properties of a molecule, often enhancing metabolic stability and receptor binding affinity.[3][4] Within this class, trifluoromethyl ketones (TFMKs) stand out as exceptionally valuable synthons and bioactive motifs.[3][5] Their utility stems from the powerful electron-withdrawing nature of the CF₃ group, which renders the adjacent carbonyl carbon highly electrophilic. This unique characteristic makes TFMKs excellent mimics of the tetrahedral transition state in enzymatic hydrolysis, positioning them as potent inhibitors for a range of enzymes, particularly hydrolases like esterases and proteases.[6][7]
This guide provides an in-depth technical examination of a key exemplar of this class: 1,1,1-Trifluoro-3-phenyl-2-propanone (CAS 350-92-5). We will move beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and application, providing field-proven insights for its effective utilization in research and development.
Core Physicochemical & Structural Characteristics
A foundational understanding begins with the compound's fundamental properties. These data are critical for experimental design, from solvent selection to purification and safety considerations.
| Property | Value | Source(s) |
| IUPAC Name | 1,1,1-trifluoro-3-phenylpropan-2-one | [8] |
| Molecular Formula | C₉H₇F₃O | [8][9] |
| Molecular Weight | 188.15 g/mol | [8][9] |
| Appearance | Liquid | [10] |
| Density | 1.22 g/mL at 25 °C | [10][11] |
| Boiling Point | 51-52 °C at 2 mmHg | [10] |
| Refractive Index | n20/D 1.444 | [10][11] |
| Flash Point | 33 °C (91.4 °F) - closed cup | [10] |
| SMILES String | FC(F)(F)C(=O)Cc1ccccc1 | [10] |
| InChI Key | IAJKTOIWQHTZOS-UHFFFAOYSA-N | [8][10] |
Synthesis Pathway: A Protocol for Nucleophilic Trifluoromethylation
The synthesis of TFMKs has evolved significantly, with numerous methods available.[3][5] A robust and increasingly common strategy involves the nucleophilic trifluoromethylation of esters or related carboxylic acid derivatives. This approach is favored for its relatively high yields and the availability of starting materials. Below is a representative protocol adapted from modern trifluoromethylation methodologies, such as those using fluoroform as a CF₃⁻ source.[7]
Causality of Choice: This method is highlighted because it transforms a readily available starting material (a phenylacetic acid derivative) into the high-value TFMK. The choice of a strong, non-nucleophilic base like KHMDS is critical to deprotonate the fluoroform, generating the trifluoromethyl anion (CF₃⁻) in situ without competing side reactions. The glyme solvent effectively solvates the potassium cation, enhancing the reactivity of the CF₃⁻ nucleophile.[7]
Experimental Protocol: Synthesis via Ester Trifluoromethylation
Objective: To synthesize 1,1,1-Trifluoro-3-phenyl-2-propanone from methyl phenylacetate.
Materials:
-
Methyl phenylacetate
-
Fluoroform (HCF₃) gas
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Triglyme, anhydrous
-
Hydrochloric acid (1M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a gas inlet, and a septum, add KHMDS (1.2 equivalents) and anhydrous triglyme under an inert atmosphere (e.g., Argon).
-
Cooling: Cool the reaction mixture to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Fluoroform Addition: Bubble fluoroform gas through the stirred solution for 20-30 minutes to ensure saturation and formation of the trifluoromethyl anion.
-
Substrate Addition: Slowly add a solution of methyl phenylacetate (1.0 equivalent) in a minimal amount of anhydrous triglyme via syringe over 15 minutes. The key is to maintain the internal temperature below -35 °C to prevent decomposition of the CF₃⁻ anion.[7]
-
Reaction Monitoring: Allow the reaction to stir at -40 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding 1M HCl at -40 °C until the solution is acidic. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. This neutralizes any remaining acid and removes water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via column chromatography on silica gel to yield 1,1,1-Trifluoro-3-phenyl-2-propanone as a liquid.
Synthesis Workflow Diagram
Caption: Figure 1: General workflow for the synthesis of the target compound.
Reactivity, Mechanism of Action, and Core Applications
The utility of 1,1,1-Trifluoro-3-phenyl-2-propanone is a direct consequence of its chemical structure. The CF₃ group's inductive effect polarizes the C=O bond, making the carbonyl carbon highly susceptible to nucleophilic attack.
Enzyme Inhibition: A Transition-State Mimic
A primary application in drug development is its role as an inhibitor of hydrolytic enzymes, such as esterases and proteases.[6][12] Many of these enzymes utilize a serine, cysteine, or threonine residue in their active site, which acts as a nucleophile to hydrolyze ester or amide bonds. The reaction proceeds through a tetrahedral transition state.
1,1,1-Trifluoro-3-phenyl-2-propanone acts as a "transition-state mimic".[7] When it enters the enzyme's active site, the nucleophilic residue (e.g., the hydroxyl group of serine) attacks the electrophilic carbonyl carbon. Instead of leading to hydrolysis, this forms a stable, covalent tetrahedral adduct, often a hemiketal or its hydrated gem-diol equivalent.[6][12] This adduct is structurally analogous to the transient, high-energy transition state of the natural substrate's hydrolysis. By forming this stable complex, the TFMK effectively traps the enzyme, inhibiting its function. This mechanism has been demonstrated for inhibitors of juvenile hormone esterase (JHE) and acetylcholinesterase (AChE).[6][12]
Caption: Figure 2: Mechanism of TFMK as a transition-state mimic inhibitor.
Synthetic Building Block
Beyond direct bioactivity, 1,1,1-Trifluoro-3-phenyl-2-propanone is a versatile building block for constructing more complex fluorinated molecules.[3][13] The activated carbonyl group and the adjacent acidic methylene protons provide two reactive handles for a variety of organic transformations, including:
-
Aldol and Knoevenagel condensations: To build larger carbon skeletons.
-
Reductive amination: To synthesize trifluoromethylated amines.
-
Heterocycle synthesis: Serving as a precursor for fluorinated pyrroles, pyridines, and other heterocyclic systems of medicinal interest.[3]
Caption: Figure 3: Key application areas stemming from the compound's reactivity.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 1,1,1-Trifluoro-3-phenyl-2-propanone is a flammable liquid and requires careful handling.[8][10][14]
GHS Hazard Information:
-
Pictograms: GHS02 (Flame)[10]
-
Hazard Statements:
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15] Use explosion-proof electrical and lighting equipment.[14]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles and/or a face shield.[4][14]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing.[14][15]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge (e.g., type ABEK).[10]
-
-
Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[14] Ground and bond containers when transferring material to prevent static discharge.[14]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15]
-
Keep cool.[14]
-
Storage class for flammable liquids is appropriate.[10]
Conclusion
1,1,1-Trifluoro-3-phenyl-2-propanone is more than a mere chemical reagent; it is a strategic tool for the modern researcher. Its value is rooted in the predictable yet powerful influence of the trifluoromethyl group on the reactivity of the ketone carbonyl. This predictable reactivity allows for its rational design as a potent enzyme inhibitor and its versatile application as a building block for novel fluorinated compounds. A thorough understanding of its synthesis, mechanistic behavior, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in advancing drug discovery and chemical synthesis.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Heterocyclic derivatives of 3-substituted-1,1,1-trifluoro-2-propanones as inhibitors of esterolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. 1,1,1-Trifluoro-3-phenyl-2-propanone | C9H7F3O | CID 222958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. 1,1,1-三氟-3-苯基-2-丙酮 96% | Sigma-Aldrich [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. scispace.com [scispace.com]
- 13. Fluorinated Building Blocks [sigmaaldrich.com]
- 14. echemi.com [echemi.com]
- 15. tcichemicals.com [tcichemicals.com]
The Ascendancy of the Trifluoromethyl Ketone: A Journey from Curiosity to Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Trifluoromethyl Ketone Moiety - A Game Changer in Medicinal Chemistry
In the landscape of modern medicinal chemistry, the trifluoromethyl ketone (TFMK) functional group has emerged as a uniquely powerful and versatile tool. Its profound impact on the biological activity and pharmacokinetic properties of molecules has solidified its status as a privileged scaffold in drug design. The strong electron-withdrawing nature of the trifluoromethyl group dramatically enhances the electrophilicity of the adjacent carbonyl carbon, rendering it susceptible to nucleophilic attack. This inherent reactivity, coupled with the trifluoromethyl group's ability to modulate lipophilicity and metabolic stability, has made TFMKs indispensable in the development of potent and selective enzyme inhibitors. This guide will delve into the fascinating history of these remarkable compounds, from their early, challenging syntheses to the sophisticated methodologies employed today. We will explore their unique chemical properties and showcase their transformative applications in the relentless pursuit of novel therapeutics.
Part 1: A Historical Odyssey - The Dawn of Trifluoromethyl Ketones
The story of trifluoromethyl ketones is intrinsically linked to the broader narrative of organofluorine chemistry, a field that blossomed from early curiosities into a major branch of chemical science.
The Genesis of Organofluorine Chemistry
The 19th century witnessed the first forays into the world of organofluorine compounds. Early pioneers like Dumas, Péligot, and Borodin laid the groundwork, but it was the Belgian chemist Frédéric Swarts who, in the 1890s, developed the first practical methods for introducing fluorine into organic molecules. The "Swarts reaction," utilizing antimony trifluoride to exchange other halogens for fluorine, was a monumental step forward and opened the door to the synthesis of a wider array of fluorinated compounds.
The Emergence of Trifluoromethyl Ketones: A Mid-20th Century Breakthrough
While the groundwork was laid in the preceding decades, the mid-20th century marked the true beginning of trifluoromethyl ketone chemistry. A pivotal moment came in the early 1950s with the work of E. J. Bourne, M. Stacey, J. C. Tatlow, and J. M. Tedder. In their 1951 publication, they detailed the use of trifluoroacetic anhydride as a reagent for the synthesis of aromatic ketones, a significant advancement in the accessibility of these compounds.[1]
Concurrent and pioneering research by American chemists, notably Frederick G. Bordwell and his collaborators, further solidified the synthetic foundations. Their work in the 1940s and 1950s explored the reactions of organometallic reagents with trifluoroacetic acid and its derivatives. These early investigations, often fraught with the challenges of handling reactive organometallics and fluorinated compounds, were crucial in establishing the fundamental reactivity patterns that would underpin future synthetic strategies. For instance, the reaction of Grignard reagents with trifluoroacetic acid derivatives was explored as a potential route to TFMKs.[2]
Another key figure in early organometallic chemistry, Henry Gilman, whose work on organocuprates (Gilman reagents) revolutionized organic synthesis, also contributed to the broader understanding of how organometallic compounds could be used to form carbon-carbon bonds with acyl compounds, a principle applicable to the synthesis of ketones in general.[3][4][5]
These seminal studies, though perhaps not yielding the high efficiencies of modern methods, were instrumental in demonstrating the feasibility of synthesizing trifluoromethyl ketones and sparked further interest in their unique properties and potential applications.
Part 2: The Synthetic Arsenal - Modern Methods for Trifluoromethyl Ketone Preparation
The initial synthetic hurdles have been overcome by a plethora of sophisticated and efficient methods for constructing the TFMK moiety. This section will detail some of the most prominent and mechanistically insightful approaches.
Nucleophilic Trifluoromethylation: The Power of "CF3-"
The direct addition of a trifluoromethyl nucleophile to a carbonyl precursor is a cornerstone of TFMK synthesis.
The development of (trifluoromethyl)trimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, was a watershed moment. This stable, easily handled liquid serves as a potent source of the trifluoromethyl anion equivalent in the presence of a fluoride source.
Experimental Protocol: Synthesis of an Aryl Trifluoromethyl Ketone from an Ester
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the ester (1.0 equiv) and anhydrous tetrahydrofuran (THF). The exclusion of moisture is critical as TMSCF₃ can be quenched by acidic protons.
-
Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 equiv) as a solution in THF. The fluoride activates the silicon-carbon bond, generating the nucleophilic trifluoromethyl anion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid (HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality in Experimental Choices:
-
Anhydrous Conditions: Essential to prevent the protonation of the transient trifluoromethyl anion.
-
Catalytic Fluoride: A substoichiometric amount is sufficient to turn over the reaction, as the fluoride ion is regenerated.
-
Acidic Workup: Necessary to hydrolyze the intermediate silyl ether and furnish the ketone.
Mechanism of Ruppert-Prakash Trifluoromethylation of an Ester
Caption: Mechanism of ester trifluoromethylation using the Ruppert-Prakash reagent.
Fluoroform (HCF₃), a potent greenhouse gas, has been ingeniously repurposed as an inexpensive and atom-economical source of the trifluoromethyl anion.[6][7][8][9][10][11] This approach requires a strong base to deprotonate the weakly acidic C-H bond.
Experimental Protocol: Trifluoromethylation of a Methyl Ester with Fluoroform
-
To a flame-dried, three-necked round-bottom flask equipped with a gas inlet, a thermometer, and a septum, add the methyl ester (1.0 equiv) and triglyme.
-
Cool the solution to -40 °C in a dry ice/acetonitrile bath.
-
Add potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv) as a solution in THF. KHMDS is a strong, non-nucleophilic base ideal for this deprotonation.
-
Bubble fluoroform gas (HCF₃) through the solution for a predetermined time or add a measured amount from a lecture bottle.
-
Stir the reaction at -40 °C for several hours, monitoring by TLC or GC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Causality in Experimental Choices:
-
Low Temperature: Crucial to suppress the decomposition of the trifluoromethyl anion to difluorocarbene.
-
Strong, Non-nucleophilic Base: KHMDS is chosen to avoid side reactions with the ester.
-
Aprotic Solvent: Triglyme is a high-boiling polar aprotic solvent that helps to solvate the potassium cation and stabilize the trifluoromethyl anion.
From Carboxylic Acids and Their Derivatives
Direct conversion of readily available carboxylic acids to TFMKs is a highly desirable transformation.
As pioneered in the 1950s and refined over the years, the reaction of carboxylic acids or their acid chlorides with trifluoroacetic anhydride (TFAA) in the presence of a base like pyridine remains a viable method, particularly for certain substrates.[1][12]
Mechanism of Carboxylic Acid to TFMK via TFAA
Caption: A plausible pathway for the conversion of carboxylic acids to TFMKs using TFAA.
Oxidation of Trifluoromethyl Carbinols
The oxidation of secondary alcohols containing a trifluoromethyl group is a common final step in multi-step syntheses of TFMKs. This transformation can be challenging due to the electron-withdrawing nature of the CF₃ group, which deactivates the adjacent C-H bond.
Experimental Protocol: Dess-Martin Periodinane Oxidation
-
Dissolve the trifluoromethyl carbinol (1.0 equiv) in dichloromethane (DCM).
-
Add Dess-Martin periodinane (DMP) (1.5 equiv) in one portion. DMP is a mild and selective oxidizing agent.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. This reduces the excess DMP.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting trifluoromethyl ketone by flash chromatography.
Part 3: The Unique Character of Trifluoromethyl Ketones - Properties and Reactivity
The trifluoromethyl group imparts distinctive properties to the ketone moiety.
Enhanced Electrophilicity and Hydration
The most significant consequence of the α-trifluoromethyl group is the pronounced increase in the electrophilicity of the carbonyl carbon. This makes TFMKs highly susceptible to attack by nucleophiles. In aqueous media, this electrophilicity leads to the formation of stable gem-diol hydrates.[1][13]
The equilibrium between the ketone and its hydrate is a defining characteristic of TFMKs and is crucial to their biological activity, as the hydrate can mimic the tetrahedral transition state of enzymatic reactions.[10][14]
| Ketone | Hydration Equilibrium Constant (K_hyd) |
| Acetone | 1.4 x 10⁻³ |
| Hexafluoroacetone | 1.2 x 10⁶ |
| Acetophenone | Low |
| Trifluoroacetophenone | High |
Data compiled from various sources for illustrative purposes.
Part 4: Trifluoromethyl Ketones in Action - Applications in Drug Discovery
The unique properties of TFMKs have been masterfully exploited in the design of potent and selective enzyme inhibitors for a wide range of therapeutic targets.[6][15][16]
Covalent Enzyme Inhibition: A Powerful Strategy
TFMKs are particularly effective as covalent inhibitors of serine and cysteine proteases.[7][14] The nucleophilic hydroxyl or thiol group in the enzyme's active site attacks the electrophilic carbonyl carbon of the TFMK, forming a stable hemiketal or hemithioketal adduct, respectively. This effectively inactivates the enzyme.
Mechanism of Cysteine Protease Inhibition by a TFMK
Caption: Covalent modification of a cysteine protease by a trifluoromethyl ketone.
Case Studies in Drug Development
-
SARS-CoV 3CL Protease Inhibitors: In the wake of the COVID-19 pandemic, significant research has focused on inhibiting the SARS-CoV 3CL protease, an enzyme essential for viral replication. TFMK-based inhibitors have been designed to covalently bind to the active site cysteine residue of this enzyme, showing promise as potential antiviral agents.[14]
-
Histone Deacetylase (HDAC) Inhibitors: HDACs are a class of enzymes that play a crucial role in gene expression and are important targets in cancer therapy. TFMKs can act as zinc-binding groups in HDAC inhibitors, chelating the active site zinc ion and disrupting the enzyme's function.[17][18][19] These inhibitors have shown a class-dependent mechanism of action, highlighting the nuanced interactions of TFMKs with different enzyme isoforms.[17][18][19]
| Drug Candidate/Inhibitor Class | Target Enzyme | Therapeutic Area |
| Peptidyl TFMKs | Cysteine Proteases (e.g., Cathepsins) | Cancer, Inflammatory Diseases |
| TFMK-based compounds | SARS-CoV 3CL Protease | Antiviral (COVID-19) |
| TFMK-containing molecules | Histone Deacetylases (HDACs) | Oncology |
| Dipeptidyl TFMKs | Human Leukocyte Elastase | Inflammatory Lung Diseases |
Conclusion: The Enduring Legacy and Bright Future of Trifluoromethyl Ketones
From their challenging beginnings in the mid-20th century to their current status as a cornerstone of medicinal chemistry, the journey of trifluoromethyl ketones is a testament to the power of fundamental research and the relentless pursuit of synthetic innovation. Their unique blend of reactivity and stability has provided drug discovery scientists with a powerful tool to tackle some of the most challenging biological targets. As our understanding of disease pathways deepens and the demand for more sophisticated and selective therapeutics grows, the importance of the trifluoromethyl ketone moiety is only set to increase. The ongoing development of novel synthetic methods will undoubtedly expand the accessibility and diversity of these remarkable compounds, ensuring their enduring legacy in the quest for new medicines.
References
- 1. Trifluoromethyl ketone hydration. Substituent effects of amino-groups and the hydrating properties of aqueous dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. daneshyari.com [daneshyari.com]
- 3. Gilman Reaction | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. Gilman reagent - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactivities and Synthesis of Trifluoromethyl Alkyl Ketones [manu56.magtech.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 14. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trifluoromethyl ketones: properties, preparation, and application. | Semantic Scholar [semanticscholar.org]
- 16. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
electrophilicity of trifluoromethyl ketones
An In-Depth Technical Guide to the Electrophilicity and Application of Trifluoromethyl Ketones
Authored by a Senior Application Scientist
Introduction: The Unique Character of the Trifluoromethyl Ketone Moiety
In the landscape of functional groups, the trifluoromethyl ketone (TFMK) stands out for its profound electrophilicity, a property that has been harnessed to create powerful tools in medicinal chemistry and organic synthesis.[1][2][3][4] The incorporation of a trifluoromethyl (CF₃) group adjacent to a carbonyl is not a subtle modification; it fundamentally alters the electronic character of the ketone, transforming it into a potent electrophile.[5] This guide provides an in-depth exploration of the core principles governing the reactivity of TFMKs, their synthesis, and their critical role as highly effective enzyme inhibitors.
The unique properties of the CF₃ group—its high electronegativity, metabolic stability, and lipophilicity—make it a valuable motif in drug design.[2][6] When appended to a ketone, the CF₃ group exerts a powerful electron-withdrawing inductive effect, which dramatically increases the partial positive charge on the carbonyl carbon. This electronic destabilization of the carbonyl group is the cornerstone of the TFMK's heightened reactivity towards nucleophiles.[5][7]
Pillar 1: Enhanced Electrophilicity and Hydrate Stability
A defining characteristic of trifluoromethyl ketones is their propensity to exist in equilibrium with their corresponding hydrate (a gem-diol) in aqueous environments.[1][8][9] Unlike typical ketones, such as acetone, where the equilibrium heavily favors the keto form, the equilibrium for TFMKs often lies significantly toward the stable hydrate.[10]
The causality for this shift is twofold:
-
Destabilization of the Keto Form : The strong inductive effect of the three fluorine atoms withdraws electron density from the carbonyl carbon, making it exceptionally electron-deficient and thus more susceptible to nucleophilic attack.[10]
-
Stabilization of the Hydrate Form : The same electron-withdrawing CF₃ group stabilizes the resulting tetrahedral gem-diol through anomeric interactions and by reducing electron density on the central carbon, which in turn strengthens the O-H bonds.[10] This stabilization of the hydrate is a crucial factor that contributes to the overall favorable equilibrium.[10]
This phenomenon is not merely a chemical curiosity; it is central to the mechanism by which TFMKs inhibit enzymes. The hydrate form can act as a potent hydrogen-bond donor, interacting with biomolecules in unique ways.[11]
Quantitative Comparison of Hydration
To illustrate the electronic impact of trifluoromethyl groups, consider the hydration equilibrium of acetone versus hexafluoroacetone.
| Compound | Equilibrium Position | Rationale |
| Propanone (Acetone) | Favors keto form | Alkyl groups are weakly electron-donating, stabilizing the carbonyl. |
| Hexafluoroacetone | Favors hydrate form | The two CF₃ groups strongly destabilize the carbonyl, making hydration highly favorable.[10] |
The diagram below illustrates the fundamental nucleophilic attack on a TFMK, leading to the formation of a stable tetrahedral intermediate, which is the basis for both hydrate formation and covalent enzyme inhibition.
Caption: Mechanism of nucleophilic addition to a TFMK.
Pillar 2: Application as Covalent Enzyme Inhibitors
The exceptional electrophilicity of TFMKs makes them a privileged class of reversible covalent inhibitors, particularly for serine and cysteine proteases, as well as certain metalloenzymes like histone deacetylases (HDACs).[5][7][12][13]
Mechanism of Action: Transition-State Analogy
The inhibitory power of TFMKs stems from their ability to act as transition-state analogues.[7] In serine and cysteine proteases, a key step in peptide bond hydrolysis is the nucleophilic attack of a serine hydroxyl or cysteine thiol group on the substrate's carbonyl carbon, forming a transient tetrahedral intermediate.
A TFMK inhibitor is designed to mimic this substrate. When it enters the enzyme's active site, the highly electrophilic carbonyl carbon is readily attacked by the catalytic serine or cysteine residue.[12] This attack forms a stable covalent hemiketal or hemithioketal, respectively.[12] This adduct is structurally analogous to the fleeting transition state of the natural reaction but is far more stable, effectively trapping the enzyme in an inactive state.[7][12]
Many TFMK inhibitors exhibit a slow-binding mechanism, characterized by an initial weak binding event followed by the slower covalent modification, resulting in a tightly bound enzyme-inhibitor complex and a prolonged duration of action.[5][8][12]
Caption: Kinetic model of slow-binding inhibition by a TFMK.
Case Study: TFMKs as HDAC Inhibitors
Trifluoromethyl ketones also serve as potent zinc-binding groups for inhibiting metalloenzymes like HDACs.[8] In an aqueous environment, the TFMK hydrate (gem-diol) is presumed to chelate the active site Zn²⁺ ion through bidentate coordination from its two hydroxyl groups.[8] However, a significant challenge for TFMK-based drugs is their metabolic lability; they are often rapidly reduced to inactive trifluoromethyl alcohols in vivo.[9][14] Recent research has focused on designing next-generation inhibitors, such as trifluoropyruvamides (TFPAs), which incorporate an additional electron-withdrawing group to further stabilize the hydrate form and prevent this metabolic reduction.[9][14]
Pillar 3: Synthetic Methodologies
The synthesis of trifluoromethyl ketones is a critical area of research, with numerous methods developed to introduce the trifluoroacetyl group [C(O)CF₃].[1][3] These strategies can be broadly categorized into nucleophilic trifluoromethylation, electrophilic-type reactions, and oxidation of precursor alcohols.
Key Synthetic Strategies
| Strategy | Description | Key Reagents | Reference |
| Nucleophilic Trifluoromethylation | The most common approach, involving the addition of a "CF₃⁻" synthon to a carboxylic acid derivative like an ester, acid chloride, or Weinreb amide. | Ruppert-Prakash reagent (TMSCF₃), Fluoroform (HCF₃) with a strong base (KHMDS). | [1][15][16][17][18] |
| Oxidation | Oxidation of the corresponding secondary trifluoromethyl alcohol to the ketone. | Various oxidizing agents (e.g., PCC, Swern oxidation). | [1] |
| Photoredox Catalysis | Modern methods that use visible light to generate trifluoroacetonyl radicals from precursors like halotrifluoroacetones, which then react with alkenes. | fac-[Ir(ppy)₃], bromotrifluoroacetone. | [6][19][20] |
| Cross-Coupling Reactions | Palladium- or Nickel-catalyzed coupling of (het)aryl boronic acids or aldehydes with a trifluoroacetyl source. | Pd catalysts, Ni/photoredox dual catalysis. | [21][22] |
Self-Validating Experimental Protocol: Nucleophilic Trifluoromethylation of an Ester
This protocol describes a trusted method for synthesizing an aryl trifluoromethyl ketone from a methyl ester using fluoroform (HCF₃) as the trifluoromethyl source, a method noted for its operational simplicity and use of an inexpensive reagent.[16][18]
Objective: To synthesize 1-(naphthalen-2-yl)-2,2,2-trifluoroethan-1-one from methyl 2-naphthoate.
Materials:
-
Methyl 2-naphthoate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Fluoroform (HCF₃, HFC-23) gas
-
Triglyme (anhydrous)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet, and a septum, add methyl 2-naphthoate (1.0 mmol, 1.0 equiv) and KHMDS (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous triglyme (5.0 mL) via syringe.
-
Cooling: Cool the resulting suspension to -40 °C using an acetonitrile/dry ice bath.
-
Fluoroform Addition: Bubble fluoroform gas (HCF₃, 1.1 equiv) through the stirred suspension for 10-15 minutes. The progress can be monitored by observing the consumption of gas.
-
Reaction Monitoring (Self-Validation): The reaction is typically complete within 1-2 hours. To validate, a small aliquot can be carefully quenched with NH₄Cl(aq) and extracted with ethyl acetate. Analysis of the organic layer by ¹⁹F NMR will show a characteristic signal for the TFMK product and the disappearance of starting material can be tracked by TLC or GC-MS.
-
Quenching: Upon completion, carefully quench the reaction at -40 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure trifluoromethyl ketone.
Expected Outcome: This procedure provides the desired trifluoromethyl ketone in good yield (typically >70%), with the purity confirmed by NMR spectroscopy and mass spectrometry.[16][18]
Conclusion and Future Outlook
The potent , driven by the intense inductive effect of the CF₃ group, establishes them as exceptionally valuable motifs in modern chemistry. Their ability to form stable tetrahedral adducts with nucleophiles is the foundation for their use as powerful, often reversible, covalent enzyme inhibitors that mimic the transition states of enzymatic reactions. While challenges such as metabolic instability remain, ongoing innovations in synthetic methodology and inhibitor design are continually expanding their applicability. The development of photoredox-catalyzed syntheses and the rational design of metabolically robust analogues ensure that trifluoromethyl ketones will remain at the forefront of research in drug discovery and chemical biology for the foreseeable future.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 7. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]
- 9. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
The Fluorine-Enol Liaison: A Technical Guide to Keto-Enol Tautomerism in Fluorinated Ketones
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, a phenomenon keenly exploited in medicinal chemistry and materials science.[1][2][3][4][5][6] This guide provides an in-depth exploration of keto-enol tautomerism, with a specific focus on how the unique electronic properties of fluorine modulate this fundamental equilibrium in ketones. We will delve into the underlying principles governing tautomerism, the profound influence of fluorination on enol stability, and the spectroscopic techniques essential for characterizing these dynamic systems. By synthesizing theoretical concepts with practical experimental insights, this document serves as a comprehensive resource for professionals seeking to understand and manipulate the keto-enol equilibrium in the design of novel fluorinated compounds.
Introduction: The Dynamic Equilibrium of Keto-Enol Tautomerism
Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[7][8] This is not a resonance phenomenon but a true isomerism involving the migration of a proton and the rearrangement of pi bonds.[8] In most simple ketones and aldehydes, the equilibrium lies heavily in favor of the more thermodynamically stable keto form, primarily due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[9]
However, the position of this equilibrium is not static. It is a dynamic process influenced by a variety of factors including substitution, conjugation, intramolecular hydrogen bonding, and aromaticity.[7] For instance, in β-dicarbonyl compounds, the enol form is significantly stabilized through conjugation and the formation of a six-membered intramolecular hydrogen-bonded ring, often making it the predominant tautomer.[7][9][10]
The ability to control and predict the keto-enol equilibrium is of paramount importance in drug discovery and development. The specific tautomeric form of a molecule can dictate its shape, polarity, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets, metabolic stability, and pharmacokinetic profile.[2][3][4][6]
The Fluorine Effect: A Paradigm Shift in Enol Stability
The introduction of fluorine, the most electronegative element, into a ketone profoundly alters the keto-enol equilibrium, often dramatically shifting it towards the enol form.[11][12] This "fluorine effect" is a culmination of several electronic factors that destabilize the keto tautomer while simultaneously stabilizing the enol tautomer.
Destabilization of the Keto Tautomer
The strong electron-withdrawing inductive effect of fluorine atoms positioned on the α-carbon significantly destabilizes the adjacent carbonyl group of the keto form.[11][12] This is due to the unfavorable electrostatic interaction between the electron-deficient carbonyl carbon and the highly electronegative fluorine atoms. Computational studies have quantified this destabilization, showing a significant increase in the energy of the keto tautomer upon fluorination.[11]
Stabilization of the Enol Tautomer
Conversely, fluorination provides multiple stabilizing interactions for the enol tautomer. The primary stabilizing force is a hyperconjugative interaction between the π-system of the enol's carbon-carbon double bond and the antibonding (σ) orbitals of the adjacent C-F bonds (π → σCF).[11][12] This interaction delocalizes electron density from the double bond into the C-F antibonding orbitals, resulting in a net stabilization of the enol form. The extent of this stabilization is dependent on the orbital overlap, which is influenced by the geometry of the molecule.[11][12]
In cyclic systems, the preference for the enol tautomer is even more pronounced, particularly in smaller rings.[11][12] This is in stark contrast to non-fluorinated cyclic ketones, where ring strain generally disfavors the formation of an endocyclic double bond in the enol form.[11] The powerful stabilizing effect of fluorine-driven hyperconjugation can override the destabilizing effects of ring strain.[11][12]
Synthesis of Fluorinated Ketones
The study of keto-enol tautomerism in fluorinated ketones necessitates reliable synthetic methods to access these compounds. Several strategies have been developed, broadly categorized into electrophilic and nucleophilic fluorination, as well as methods involving the introduction of fluoroalkyl groups.
Electrophilic Fluorination
Direct fluorination of a ketone or its enol/enolate equivalent using an electrophilic fluorine source is a common approach. Reagents like Selectfluor® (F-TEDA-BF4) are widely used for this purpose.[1][13][14] The mechanism typically involves the attack of the enol or enolate on the electrophilic fluorine atom.[1][13] The reaction conditions can be tuned to achieve mono- or di-fluorination.[1][13]
Claisen Condensation
The Claisen condensation is a powerful tool for synthesizing β-dicarbonyl compounds, including fluorinated derivatives.[13] This method involves the condensation of an ester with a ketone or another ester in the presence of a strong base. By using fluorinated esters as starting materials, trifluoroacetylated β-diketones can be prepared.[13]
Electrochemical Methods
More recently, electrochemical methods have emerged as a sustainable approach for the synthesis of fluorinated ketones.[15][16] These methods often involve the generation of perfluoroalkyl radicals from precursors like sodium perfluoroalkyl sulfinates, which then add to enol acetates to yield the desired fluorinated ketones.[15][16] This approach avoids the use of harsh chemical oxidants.[16]
Characterization Techniques: Unraveling the Tautomeric Equilibrium
Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for studying the dynamics of keto-enol tautomerism.[17][18][19][20][21] The interconversion between keto and enol forms is typically slow on the NMR timescale, allowing for the distinct observation and quantification of signals from both tautomers.[17][19][20]
Proton (¹H) NMR Spectroscopy
In ¹H NMR spectra, the keto and enol forms give rise to characteristic signals. The α-protons of the keto form typically appear in the range of 3-4 ppm, while the vinylic proton of the enol form is found further downfield, usually between 5-6 ppm.[20] The enolic hydroxyl proton often appears as a broad signal due to hydrogen bonding and exchange. By integrating the signals corresponding to each tautomer, the equilibrium constant (Keq) and the percentage of each form can be readily calculated.[19][20]
Fluorine (¹⁹F) NMR Spectroscopy
For fluorinated ketones, ¹⁹F NMR spectroscopy provides invaluable information. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, allowing for the differentiation of fluorine atoms in the keto and enol forms.[13] Furthermore, ¹⁹F NMR can be used to study other dynamic processes, such as hydration, which is a common phenomenon in highly electrophilic trifluoroacetylated compounds.[1][13]
Solvent Effects
The choice of solvent can have a profound impact on the keto-enol equilibrium.[7][17][22][23] Generally, polar solvents tend to favor the more polar tautomer.[17][20] However, the simplistic notion that the keto form is always more polar is not universally true.[17][23] Hydrogen bonding interactions between the solvent and the solute can also play a significant role in stabilizing one tautomer over the other.[7] For example, hydrogen bond-accepting solvents like DMSO can stabilize the enol tautomer.[17] A comprehensive study of solvent effects is crucial for a complete understanding of the tautomeric behavior of a given fluorinated ketone.
Experimental Protocols
General Procedure for NMR Analysis of Keto-Enol Equilibrium
-
Sample Preparation: Prepare a dilute solution of the fluorinated ketone in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). A dilute solution is important to minimize intermolecular interactions, such as dimer formation of the enol tautomer.[20]
-
NMR Acquisition: Acquire ¹H and, if applicable, ¹⁹F NMR spectra at a constant temperature.
-
Signal Assignment: Identify the characteristic signals for the keto and enol tautomers. For ¹H NMR, this will typically be the α-protons for the keto form and the vinylic proton for the enol form.[20]
-
Integration: Carefully integrate the assigned signals for both tautomers.
-
Calculation of Equilibrium Constant (Keq): Calculate the percentage of the enol tautomer and the equilibrium constant using the integrated values. Remember to account for the number of protons giving rise to each signal (e.g., two α-protons in the keto form vs. one vinylic proton in the enol form).[20]
Protocol for Studying Solvent Effects
-
Solvent Selection: Choose a range of deuterated solvents with varying polarities and hydrogen bonding capabilities (e.g., CCl₄, CDCl₃, Acetone-d₆, CD₃CN, DMSO-d₆, D₂O).
-
Sample Preparation: Prepare solutions of the fluorinated ketone in each of the selected solvents, ensuring the concentration is consistent across all samples.
-
NMR Analysis: Acquire and analyze the NMR spectra for each sample as described in the general protocol.
-
Data Correlation: Correlate the observed changes in the keto-enol equilibrium with solvent parameters such as dielectric constant and hydrogen bond donor/acceptor properties.
Data Presentation
The quantitative data obtained from NMR studies can be effectively summarized in tables for easy comparison.
Table 1: Keto-Enol Equilibrium of Ethyl 4,4,4-trifluoroacetoacetate in Various Solvents
| Solvent | % Enol | Keq ([Enol]/[Keto]) |
| CCl₄ | 49% | 0.96 |
| CDCl₃ | 35% | 0.54 |
| Acetone-d₆ | 20% | 0.25 |
| DMSO-d₆ | 15% | 0.18 |
| D₂O | <2% | <0.02 |
Note: Data is illustrative and based on trends observed in the literature.[7]
Visualizing the Concepts
Diagrams created using Graphviz can help to visualize the complex relationships and processes involved in the keto-enol tautomerism of fluorinated ketones.
Caption: General equilibrium between the keto and enol tautomers of a fluorinated ketone.
Caption: The dual electronic effects of fluorine that shift the equilibrium towards the enol form.
Applications in Drug Development
The ability of fluorine to modulate the keto-enol equilibrium has significant implications for drug design. By strategically incorporating fluorine atoms, medicinal chemists can fine-tune the properties of a drug candidate. For example, stabilizing the enol form can:
-
Alter Receptor Binding: The distinct geometry and hydrogen bonding profile of the enol can lead to improved binding affinity and selectivity for a biological target.
-
Enhance Membrane Permeability: The increased lipophilicity of the enol form can improve a drug's ability to cross cell membranes.
-
Improve Metabolic Stability: Fluorination can block sites of metabolic oxidation, leading to a longer drug half-life.[4]
-
Increase Carbonyl Reactivity: The presence of adjacent fluorine atoms increases the electrophilicity of the carbonyl carbon, making fluorinated ketones valuable as inhibitors of hydrolytic enzymes like serine and cysteine proteases.[2][3]
Conclusion
The keto-enol tautomerism of fluorinated ketones is a fascinating and complex area of study with profound practical implications. The strong electron-withdrawing nature of fluorine dramatically alters the electronic landscape of the molecule, leading to a significant stabilization of the enol tautomer through a combination of inductive destabilization of the keto form and hyperconjugative stabilization of the enol form. A thorough understanding of these principles, coupled with robust analytical techniques like NMR spectroscopy, empowers researchers to predict and control the tautomeric equilibrium. This knowledge is invaluable in the rational design of novel fluorinated molecules with tailored properties for applications in drug discovery, materials science, and beyond.
References
- 1. scispace.com [scispace.com]
- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry [mdpi.com]
- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fiveable.me [fiveable.me]
- 9. youtube.com [youtube.com]
- 10. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. Hyperconjugative π → σ*CF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hyperconjugative π → σ*CF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems [dspace.mit.edu]
- 13. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 14. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates [organic-chemistry.org]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. cores.research.asu.edu [cores.research.asu.edu]
- 21. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. worldscientific.com [worldscientific.com]
- 23. pubs.acs.org [pubs.acs.org]
The Dichotomy of Stability and Reactivity: An In-depth Technical Guide to Trifluoromethyl Ketones
Abstract
Trifluoromethyl ketones (TFMKs) represent a fascinating class of organic compounds, standing at the crossroads of high stability and pronounced reactivity. The incorporation of a trifluoromethyl group imparts a unique set of electronic and steric properties that have profound implications for their chemical behavior and have positioned them as privileged scaffolds in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the core principles governing the stability and reactivity of trifluoromethyl ketones, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the electronic perturbations induced by the trifluoromethyl moiety, the phenomenon of hydrate stability, key reactive pathways, and modern synthetic strategies, all grounded in authoritative scientific literature.
The Trifluoromethyl Effect: A Paradigm of Electronic Perturbation
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing moiety, a consequence of the high electronegativity of fluorine atoms. This strong inductive effect significantly polarizes the adjacent carbonyl group, rendering the carbonyl carbon exceptionally electrophilic.[1][2] This heightened electrophilicity is the cornerstone of the unique reactivity profile of TFMKs and is a key determinant of their biological activity.[3][4] The C-F bond's inherent strength also contributes to increased metabolic stability in certain contexts, a desirable trait in drug design.[5]
The introduction of a trifluoromethyl group can profoundly influence the physicochemical properties of a molecule, including its lipophilicity and binding selectivity, making TFMKs valuable tools for medicinal chemists.[5][6]
The Stability Conundrum: The Prevalent Formation of Stable Hydrates
A defining characteristic of trifluoromethyl ketones is their propensity to form stable gem-diol hydrates in the presence of water.[6][7] This is a direct consequence of the electron-withdrawing nature of the CF₃ group, which destabilizes the carbonyl group and stabilizes the tetrahedral hydrate.[7] The equilibrium often lies significantly towards the hydrate form, a phenomenon that must be considered in both synthetic planning and biological evaluation.[8][9]
The stability of these hydrates is not merely a chemical curiosity; it is integral to the mechanism of action of many TFMK-based enzyme inhibitors.[4][10] These hydrates can act as transition-state analogues, mimicking the tetrahedral intermediates formed during enzymatic reactions.[4]
The equilibrium between the ketone and its hydrate can be influenced by substituents on the molecule and the solvent environment.[8][9] For instance, studies have shown that the extent of hydration can vary in different solvent systems like aqueous dimethyl sulfoxide (DMSO).[8][9]
Reactivity Landscape: A Hub for Nucleophilic Addition and Beyond
The enhanced electrophilicity of the carbonyl carbon in TFMKs makes them highly susceptible to nucleophilic attack.[1][6] This heightened reactivity is the basis for a wide range of chemical transformations and is central to their application as covalent inhibitors of enzymes.[1][3]
Hydration and Hemiacetal Formation
As discussed, the most prominent reaction of TFMKs is their reversible hydration to form gem-diols.[6][7] In the presence of alcohols, they readily form stable hemiacetals.[11][12] Trifluoroacetaldehyde ethyl hemiacetal, for example, is a commonly used reagent for introducing the trifluoromethyl group in syntheses.[11][12][13]
Enzyme Inhibition: Covalent Modification as a Mode of Action
Trifluoromethyl ketones are particularly well-known as potent inhibitors of serine and cysteine proteases.[1][3][4] The mechanism of inhibition typically involves the nucleophilic attack of a serine hydroxyl or cysteine thiol group at the enzyme's active site onto the electrophilic carbonyl carbon of the TFMK.[1][3] This results in the formation of a stable, covalent hemiketal or hemithioketal adduct, respectively.[3] This tetrahedral intermediate mimics the transition state of the peptide bond hydrolysis, leading to potent and often slow, tight-binding inhibition.[1][4]
This inhibitory mechanism has been successfully exploited in the design of inhibitors for a variety of enzymes, including human leukocyte elastase, SARS-CoV 3CL protease, and histone deacetylases (HDACs).[1][2][14]
Metabolic Considerations
While the trifluoromethyl group can enhance metabolic stability, TFMKs themselves can be susceptible to in vivo reduction to the corresponding inactive trifluoromethyl alcohols.[15] This metabolic liability has prompted the development of strategies to design more stable analogs, such as trifluoropyruvamides, which exhibit increased stability of the hydrated form, thereby preventing metabolic reduction.[15]
Synthetic Strategies for Accessing Trifluoromethyl Ketones
A variety of synthetic methods have been developed for the preparation of trifluoromethyl ketones, reflecting their growing importance.[2][16] These methods can be broadly categorized based on the nature of the trifluoromethylating agent.
Nucleophilic Trifluoromethylation
This is one of the most common approaches and involves the reaction of a nucleophilic "CF₃⁻" equivalent with an electrophilic carbonyl precursor.[17][18]
| Precursor | Reagent | Conditions | Reference(s) |
| Esters | TMSCF₃ (Ruppert-Prakash reagent) | Catalytic fluoride source (e.g., TBAF) | [2][19] |
| Carboxylic Acids | Fluoroarenes | Metal-free, mild conditions | [16] |
| Aldehydes | (bpy)Cu(CF₃)₃, Et₃SiH, K₂S₂O₈ | Aqueous acetone, room temperature | [16] |
| Esters | HCF₃ (Fluoroform) / KHMDS | Triglyme, -40 °C | [10] |
Electrophilic Trifluoromethylation
In this approach, an electrophilic "CF₃⁺" source is reacted with a nucleophilic carbon species. While less common for ketone synthesis, reagents like S-(trifluoromethyl)dibenzothiophenium salts have been developed for this purpose.[17]
Radical Trifluoromethylation
Recent advances in photoredox catalysis have enabled the development of radical-based methods for the synthesis of TFMKs.[20][21] These methods often proceed under mild conditions and offer alternative pathways to these valuable compounds. For example, the visible-light-mediated activation of halotrifluoroacetones can generate trifluoroacetonyl radicals that react with olefins.[20]
Oxidation of Trifluoromethyl Alcohols
The oxidation of secondary trifluoromethyl carbinols is a straightforward method to access TFMKs.[2][6] Various oxidizing agents, including manganese dioxide (MnO₂), can be employed for this transformation.[6]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of Esters using TMSCF₃
-
To a solution of the ester (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., argon), add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 equiv).
-
Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 equiv, 1.0 M solution in THF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl ketone.[2]
Protocol 2: Synthesis of β-Hydroxy-β-trifluoromethyl Ketones from Enamines
-
To a solution of the enamine (1.0 equiv) in hexane at room temperature, add trifluoroacetaldehyde ethyl hemiacetal (1.0 equiv).
-
Stir the reaction mixture for 1 hour.
-
Hydrolyze the reaction mixture with 10% aqueous HCl.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the β-hydroxy-β-trifluoromethyl ketone.[11][12]
Conclusion
Trifluoromethyl ketones occupy a unique chemical space, characterized by the profound electronic influence of the trifluoromethyl group. Their heightened carbonyl electrophilicity dictates their reactivity, leading to the characteristic formation of stable hydrates and their potent activity as enzyme inhibitors. The ongoing development of novel synthetic methodologies continues to expand access to this important class of molecules, ensuring their continued impact on drug discovery and materials science. A thorough understanding of the delicate balance between their inherent stability and pronounced reactivity is paramount for harnessing their full potential in scientific research and development.
References
- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. Trifluoromethyl ketone hydration. Substituent effects of amino-groups and the hydrating properties of aqueous dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Trifluoromethyl ketone hydration. Substituent effects of amino-groups and the hydrating properties of aqueous dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]
- 15. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 17. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 20. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 21. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Neuroprotective Properties of 1,1,1-Trifluoro-3-phenyl-2-propanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neuroprotective potential of the trifluoromethyl ketone, 1,1,1-Trifluoro-3-phenyl-2-propanone. Synthesizing current understanding with established experimental methodologies, this document outlines the hypothesized mechanism of action centered on the inhibition of neuronal apoptosis. We present detailed protocols for the culture of cerebellar granule neurons (CGNs) as a primary model system for neurodegeneration and provide a step-by-step framework for validating the neuroprotective efficacy of this compound. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating novel therapeutic agents for neurodegenerative disorders.
Introduction: The Therapeutic Promise of 1,1,1-Trifluoro-3-phenyl-2-propanone
The relentless progression of neurodegenerative diseases, such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), underscores the urgent need for effective neuroprotective therapies. A key pathological hallmark of these conditions is the progressive loss of neurons, often through programmed cell death, or apoptosis. Consequently, the inhibition of apoptotic pathways represents a promising strategy for therapeutic intervention.
1,1,1-Trifluoro-3-phenyl-2-propanone is a trifluoromethyl ketone that has demonstrated in vitro neuroprotective potency against apoptosis in cerebellar granule neurons (CGNs) induced by low potassium levels. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making trifluoromethyl ketones potent inhibitors of various proteases, including caspases, which are the primary executioners of apoptosis.[1][2][3] This guide will delve into the hypothesized neuroprotective mechanism of 1,1,1-Trifluoro-3-phenyl-2-propanone and provide a rigorous experimental framework to validate its therapeutic potential.
Cerebellar Granule Neurons (CGNs) as a Model System:
Primary cultures of CGNs are a well-established and highly valuable model for studying neuronal apoptosis and neuroprotection.[4] These neurons, when cultured in vitro, require a depolarizing concentration of potassium in the medium for their survival.[5] Reducing the potassium concentration mimics the withdrawal of trophic support, leading to a robust and synchronous induction of apoptosis.[4][5] This provides a reliable and reproducible system to screen for and characterize the efficacy of potential neuroprotective compounds.
Hypothesized Mechanism of Action: Inhibition of the Apoptotic Cascade
We postulate that the primary neuroprotective mechanism of 1,1,1-Trifluoro-3-phenyl-2-propanone lies in its ability to directly or indirectly inhibit the caspase cascade, a central pathway in apoptosis. Furthermore, we hypothesize that this compound may also modulate upstream pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are known to be crucial for neuronal survival.[6][7]
Direct Caspase Inhibition
The trifluoromethyl ketone moiety is a key pharmacophore known to form stable adducts with the active site cysteine of caspases, thereby inhibiting their proteolytic activity.[2][3] This inhibition would block the downstream events of apoptosis, including the degradation of cellular proteins and DNA fragmentation, ultimately preserving neuronal integrity.
Modulation of Pro-Survival Signaling
The PI3K/Akt and MAPK/ERK signaling pathways are critical regulators of neuronal survival and are often dysregulated in neurodegenerative conditions.[6][7] Activation of these pathways can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the upregulation of anti-apoptotic factors. It is plausible that 1,1,1-Trifluoro-3-phenyl-2-propanone may promote the activation of these pro-survival cascades, thereby enhancing the intrinsic resistance of neurons to apoptotic stimuli.
Experimental Validation of Neuroprotective Properties
To rigorously test the neuroprotective potential and elucidate the mechanism of action of 1,1,1-Trifluoro-3-phenyl-2-propanone, a series of well-controlled in vitro experiments are necessary. The following protocols provide a detailed, step-by-step methodology for these investigations.
Primary Culture of Rat Cerebellar Granule Neurons
This protocol is adapted from established methods for isolating and culturing CGNs.[5][8]
Materials:
-
7-day-old Wistar rat pups
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin (0.25%)
-
DNase I
-
Soybean trypsin inhibitor
-
Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum (FBS), 25 mM KCl, 2 mM L-glutamine, and 1% penicillin/streptomycin (Plating Medium)
-
Neurobasal medium supplemented with B27, 25 mM KCl, and 2 mM L-glutamine (Maintenance Medium)
-
Poly-L-lysine coated culture plates/coverslips
Procedure:
-
Euthanize rat pups in accordance with approved animal care and use guidelines.
-
Dissect the cerebella in ice-cold HBSS.
-
Mince the tissue and incubate in trypsin solution for 15 minutes at 37°C.
-
Add DNase I and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Add soybean trypsin inhibitor to stop the trypsinization.
-
Centrifuge the cell suspension and resuspend the pellet in Plating Medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells on poly-L-lysine coated surfaces at a density of 2.5 x 10^5 cells/cm².
-
After 24 hours, replace the Plating Medium with Maintenance Medium.
Induction of Apoptosis and Neuroprotection Assay
Procedure:
-
After 7 days in vitro (DIV), induce apoptosis by replacing the high-potassium (25 mM KCl) Maintenance Medium with a low-potassium (5 mM KCl) medium.
-
Concurrently, treat the cells with varying concentrations of 1,1,1-Trifluoro-3-phenyl-2-propanone (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known neuroprotective agent like Z-VAD-FMK, a pan-caspase inhibitor).
-
Incubate the cells for 24 hours.
Assessment of Neuronal Viability
MTT Assay:
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or an appropriate solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Assay:
-
Collect the culture supernatant.
-
Lyse the remaining cells to determine the maximum LDH release.
-
Use a commercially available LDH cytotoxicity assay kit to measure LDH activity in the supernatant and cell lysate.
-
Calculate the percentage of LDH release as an indicator of cell death.
| Experimental Group | Treatment | Expected Outcome (MTT Assay) | Expected Outcome (LDH Assay) |
| 1 | High K+ (Control) | High Viability | Low LDH Release |
| 2 | Low K+ (Apoptosis) | Low Viability | High LDH Release |
| 3 | Low K+ + Vehicle | Low Viability | High LDH Release |
| 4 | Low K+ + 1 µM Compound | Increased Viability (Dose-dependent) | Decreased LDH Release (Dose-dependent) |
| 5 | Low K+ + 10 µM Compound | Increased Viability (Dose-dependent) | Decreased LDH Release (Dose-dependent) |
| 6 | Low K+ + 50 µM Compound | Increased Viability (Dose-dependent) | Decreased LDH Release (Dose-dependent) |
| 7 | Low K+ + 100 µM Compound | Increased Viability (Dose-dependent) | Decreased LDH Release (Dose-dependent) |
| 8 | Low K+ + Z-VAD-FMK | High Viability | Low LDH Release |
Investigation of Apoptotic Pathways
Caspase-3/7 Activity Assay:
-
After treatment, lyse the cells and use a fluorometric or colorimetric caspase-3/7 activity assay kit to measure the cleavage of a specific substrate.
Western Blot Analysis:
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe with primary antibodies against key apoptotic proteins:
-
Cleaved Caspase-3
-
Full-length and cleaved PARP
-
Bcl-2 (anti-apoptotic)
-
Bax (pro-apoptotic)
-
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.
Analysis of Upstream Signaling Pathways
Western Blot Analysis:
-
At various time points after treatment (e.g., 15 min, 30 min, 1 hr, 6 hr), lyse the cells.
-
Perform Western blotting and probe with antibodies against the phosphorylated (active) and total forms of:
-
Akt
-
ERK1/2
-
-
Analyze the ratio of phosphorylated to total protein to determine the activation state of these pathways.
Visualization of Pathways and Workflows
Caption: Hypothesized signaling pathways for the neuroprotective effects of 1,1,1-Trifluoro-3-phenyl-2-propanone.
Caption: A streamlined workflow for the experimental validation of neuroprotective properties.
Concluding Remarks and Future Directions
The evidence, though preliminary, suggests that 1,1,1-Trifluoro-3-phenyl-2-propanone holds promise as a neuroprotective agent. Its chemical structure is conducive to the inhibition of key apoptotic enzymes, and the experimental framework provided in this guide offers a clear path to validating its efficacy and elucidating its mechanism of action.
Successful demonstration of neuroprotection in this in vitro model will be a critical first step. Future research should then progress to more complex models, including:
-
Co-culture systems: Incorporating glial cells to understand the compound's effect in a more physiologically relevant environment.
-
In vivo models of neurodegeneration: Testing the compound's efficacy, bioavailability, and safety in animal models of diseases like Alzheimer's or Parkinson's.[9]
The systematic investigation of 1,1,1-Trifluoro-3-phenyl-2-propanone and its derivatives could pave the way for a new class of therapeutics aimed at slowing or halting the progression of devastating neurodegenerative disorders.
References
- 1. researchmap.jp [researchmap.jp]
- 2. mdpi.com [mdpi.com]
- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cerebellar granule cells as a model to study mechanisms of neuronal apoptosis or survival in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Culture of Rat Cerebellar Granule Neurons and Application to Identify Neuroprotective Agents | Springer Nature Experiments [experiments.springernature.com]
- 6. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.unipd.it [research.unipd.it]
- 9. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of the Trifluoromethyl Ketone Moiety
An In-depth Technical Guide to 1,1,1-Trifluoro-3-phenyl-2-propanone (C6H5CH2COCF3)
1,1,1-Trifluoro-3-phenyl-2-propanone, also known as benzyl trifluoromethyl ketone, is a fluorinated organic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure, featuring a reactive carbonyl group flanked by a benzyl group and a highly electron-withdrawing trifluoromethyl (CF₃) group, imparts unique chemical properties that are exploited in various scientific applications.
The incorporation of fluorine atoms into organic molecules is a widely used strategy in drug development to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl ketone (TFK) functional group is particularly noteworthy. TFKs are potent inhibitors of a wide range of enzymes, especially serine hydrolases like carboxylesterases and proteases.[3] They act as transition-state analogs, mimicking the tetrahedral intermediate formed during the hydrolysis of ester or amide bonds.[4] This allows them to form a reversible, yet stable, covalent bond with the catalytic serine residue in the enzyme's active site, leading to effective inhibition.[3] This guide provides a comprehensive overview of the fundamental characteristics, synthesis, reactivity, and applications of C₆H₅CH₂COCF₃, grounded in established scientific principles and methodologies.
Caption: Chemical structure of 1,1,1-Trifluoro-3-phenyl-2-propanone.
PART 1: Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The identity and purity of C₆H₅CH₂COCF₃ are confirmed through a combination of physical property measurements and spectroscopic analysis.
Core Physical Properties
The macroscopic properties of a compound are direct reflections of its molecular structure. The key physical data for C₆H₅CH₂COCF₃ are summarized below.
| Property | Value | Source |
| IUPAC Name | 1,1,1-trifluoro-3-phenylpropan-2-one | PubChem[5] |
| CAS Number | 350-92-5 | Sigma-Aldrich |
| Molecular Formula | C₉H₇F₃O | PubChem[5] |
| Molecular Weight | 188.15 g/mol | PubChem[5] |
| Appearance | Clear colorless to light yellow liquid | Echemi[6] |
| Density | 1.22 g/mL at 25 °C | Sigma-Aldrich |
| Boiling Point | 51-52 °C at 2 mmHg | Sigma-Aldrich |
| Refractive Index | n20/D 1.444 | Sigma-Aldrich |
| Flash Point | 33 °C (91.4 °F) - closed cup | Sigma-Aldrich |
Spectroscopic Fingerprint for Structural Elucidation
Spectroscopic methods provide unambiguous confirmation of a molecule's structure by probing the interactions of its atoms and bonds with electromagnetic radiation. For a compound like C₆H₅CH₂COCF₃, a combination of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) is essential.
Caption: Standard analytical workflow for structural confirmation.
-
Infrared (IR) Spectroscopy : This technique is ideal for identifying functional groups. The IR spectrum of C₆H₅CH₂COCF₃ is dominated by a strong, sharp absorption band for the ketone carbonyl (C=O) stretch, typically appearing around 1750-1770 cm⁻¹. The high wavenumber is due to the inductive electron-withdrawing effect of the adjacent CF₃ group. Strong bands corresponding to C-F stretches will also be prominent in the 1100-1300 cm⁻¹ region. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aromatic C=C stretches are visible in the 1450-1600 cm⁻¹ range.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides the most detailed structural map.
-
¹H NMR : The spectrum will show two main signals. The five aromatic protons on the phenyl ring will appear as a complex multiplet in the δ 7.2-7.4 ppm region. The two benzylic protons (-CH₂-) will appear as a singlet around δ 3.8-4.0 ppm. The downfield shift is due to the proximity of the electron-withdrawing carbonyl group.
-
¹⁹F NMR : This spectrum provides a simple and clear confirmation of the CF₃ group, showing a sharp singlet, as there are no adjacent fluorine or hydrogen atoms to cause splitting.
-
¹³C NMR : Key signals include the carbonyl carbon (~190-195 ppm, appearing as a quartet due to coupling with the three fluorine atoms), the carbon of the CF₃ group (~115-120 ppm, also a quartet with a large C-F coupling constant), the benzylic carbon (~45-50 ppm), and several signals for the aromatic carbons between 125-135 ppm.
-
-
Mass Spectrometry (MS) : MS provides the molecular weight and information about the molecule's stability and fragmentation. The molecular ion peak (M⁺) should be observed at m/z = 188. Common fragmentation patterns would include the loss of the CF₃ group (m/z = 119, corresponding to the C₆H₅CH₂CO⁺ fragment) and the formation of the stable benzyl cation (C₆H₅CH₂⁺) at m/z = 91.
PART 2: Synthesis, Reactivity, and Core Applications
The utility of C₆H₅CH₂COCF₃ stems from its synthetic accessibility and the predictable reactivity of its trifluoromethyl ketone core.
Synthetic Methodology: Trifluoromethylation of Esters
While several routes exist, a modern and efficient method for synthesizing trifluoromethyl ketones involves the direct nucleophilic trifluoromethylation of esters.[4] One such protocol utilizes fluoroform (HCF₃), a readily available and inexpensive greenhouse gas, as the trifluoromethyl source.[4]
Reaction Scheme:
Caption: Synthesis via nucleophilic trifluoromethylation of an ester.
Experimental Protocol: Synthesis from Methyl Phenylacetate [4] Causality: This protocol leverages the strong base potassium bis(trimethylsilyl)amide (KHMDS) to deprotonate fluoroform, generating a highly nucleophilic "naked" trifluoromethyl anion (CF₃⁻). This anion readily attacks the electrophilic carbonyl carbon of the methyl phenylacetate ester. The reaction is performed at low temperature (-40 °C) to maintain the stability of the trifluoromethyl anion. Triglyme is used as a solvent due to its ability to chelate the potassium cation, enhancing the nucleophilicity of the CF₃⁻ anion.
-
Preparation : A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet, and a septum is purged with argon.
-
Reagents : The flask is charged with methyl phenylacetate (1.0 equiv) and anhydrous triglyme.
-
Cooling : The solution is cooled to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Base Addition : Potassium bis(trimethylsilyl)amide (KHMDS) (approx. 1.5-2.0 equiv) is added portion-wise, ensuring the internal temperature does not rise significantly.
-
Trifluoromethylation : Fluoroform (HCF₃) gas is bubbled through the solution at a steady rate while maintaining the temperature at -40 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or GC-MS.
-
Quenching : Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification : The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure 1,1,1-trifluoro-3-phenyl-2-propanone.
Chemical Reactivity and Mechanistic Insights
The reactivity of C₆H₅CH₂COCF₃ is dominated by the highly electrophilic nature of its carbonyl carbon. The strong inductive effect of the three fluorine atoms makes this carbon an excellent target for nucleophiles.
-
Nucleophilic Addition : It readily undergoes addition reactions with a variety of nucleophiles (e.g., organometallics, amines, thiols) to form trifluoromethyl-substituted alcohols and related structures.[8] This serves as a key step in building more complex fluorinated molecules.[1]
-
Enzyme Inhibition : As previously mentioned, its primary application in drug development is as an enzyme inhibitor.[3] The ketone is attacked by the hydroxyl group of a catalytic serine residue in the active site of an enzyme. This forms a stable, tetrahedral hemiketal intermediate that mimics the transition state of substrate hydrolysis, effectively blocking the enzyme's catalytic activity.[3][4]
Caption: Mechanism of enzyme inhibition by a trifluoromethyl ketone.
Applications in Drug Discovery and Synthesis
-
Probing Enzyme Mechanisms : Due to their potent and often reversible inhibitory activity, TFKs like C₆H₅CH₂COCF₃ are invaluable tools for studying the function and mechanism of carboxylesterases and other serine hydrolases, which are involved in drug metabolism and lipid homeostasis.[3]
-
Lead Compound Development : The TFK scaffold is a key component in the design of therapeutic agents. While broad-spectrum inhibitors exist, current research focuses on modifying the non-fluorinated portion of the molecule (the benzyl group in this case) to achieve selectivity for specific enzyme isoforms, which is crucial for minimizing off-target effects in potential drugs.[3]
-
Synthetic Building Block : It serves as a versatile precursor for creating compounds with a benzylic trifluoromethyl group, a motif found in numerous pharmaceuticals.[1] For example, deoxygenative functionalization reactions can convert the ketone into a wide array of other functional groups, providing access to diverse chemical libraries for screening.[1]
PART 3: Safety and Handling
Proper handling is critical due to the compound's chemical properties. C₆H₅CH₂COCF₃ is a flammable liquid and requires appropriate safety precautions.
| GHS Information | Details | Source |
| Pictogram | GHS02 (Flame) | Sigma-Aldrich |
| Signal Word | Warning | Sigma-Aldrich |
| Hazard Statement | H226: Flammable liquid and vapor | Sigma-Aldrich |
| Precautionary Statements | P210, P233, P240, P241, P242, P243 | Sigma-Aldrich |
Recommended Handling Procedures:
-
Ventilation : Always handle in a well-ventilated fume hood.
-
Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use non-sparking tools.
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
Conclusion
1,1,1-Trifluoro-3-phenyl-2-propanone is more than a simple organic molecule; it is a powerful tool and versatile building block for chemists and pharmacologists. Its defining feature—the electrophilic trifluoromethyl ketone—provides a reliable anchor for inhibiting critical enzymes and a reactive handle for advanced organic synthesis. A thorough understanding of its physicochemical properties, spectroscopic signature, and chemical reactivity is essential for any researcher aiming to leverage its unique characteristics in the pursuit of novel therapeutics and innovative chemical methodologies.
References
- 1. Deoxygenative functionalization of trifluoromethyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01657F [pubs.rsc.org]
- 2. oak.ulsan.ac.kr [oak.ulsan.ac.kr]
- 3. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 5. 1,1,1-Trifluoro-3-phenyl-2-propanone | C9H7F3O | CID 222958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of Trifluoromethyl Ketones in Medicinal Chemistry: A Guide for Drug Development Professionals
Introduction: The Strategic Advantage of the Trifluoromethyl Ketone Moiety
In the landscape of modern medicinal chemistry, the trifluoromethyl ketone (TFMK) functionality has emerged as a privileged electrophilic warhead, particularly in the design of enzyme inhibitors.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group adjacent to a ketone confers a unique set of physicochemical properties that can be artfully exploited to achieve potent and often selective enzyme inhibition.[3] The strong electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[4] This heightened reactivity is central to the primary mechanism by which TFMKs exert their biological effects: the formation of reversible covalent adducts with nucleophilic residues in enzyme active sites.[2]
Furthermore, the trifluoromethyl group itself imparts several desirable attributes to a drug candidate. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, a common route of drug deactivation.[3] The lipophilicity of the CF₃ group can also improve membrane permeability, a critical factor for oral bioavailability and cellular uptake.[1] This guide provides an in-depth exploration of the applications of TFMKs in medicinal chemistry, from their fundamental mechanism of action to practical protocols for their synthesis and evaluation.
Mechanism of Action: Reversible Covalent Inhibition as Transition-State Analogs
The hallmark of trifluoromethyl ketones as enzyme inhibitors lies in their ability to act as transition-state analogs, primarily for hydrolytic enzymes such as serine and cysteine proteases.[2][4] The catalytic mechanism of these proteases involves the nucleophilic attack of a serine hydroxyl or cysteine thiol group on the carbonyl carbon of a substrate's scissile bond, proceeding through a tetrahedral transition state.
The electrophilic carbonyl carbon of the TFMK moiety readily reacts with these nucleophilic residues in the enzyme's active site to form a stable, covalent hemiketal (with serine) or hemithioketal (with cysteine).[4] This tetrahedral adduct closely mimics the geometry of the natural transition state, leading to potent inhibition.[4] A key feature of this interaction is its reversibility, which can be advantageous in mitigating the risk of off-target toxicities sometimes associated with irreversible covalent inhibitors.
Diagram of TFMK Covalent Modification of a Serine Protease
Caption: Mechanism of reversible covalent inhibition of a serine protease by a trifluoromethyl ketone.
Pharmacokinetic and Metabolic Considerations
The introduction of a trifluoromethyl group can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The high bond strength of the C-F bond enhances resistance to oxidative metabolism, often leading to a longer in vivo half-life and potentially reduced dosing frequency.[3] However, the TFMK moiety itself can be susceptible to metabolic reduction to the corresponding trifluoromethyl alcohol, which is typically inactive.[5] This metabolic instability has been a challenge in the development of TFMK-based drugs and is an important consideration for medicinal chemists.[5] Strategies to mitigate this include the design of analogs where the hydrate form of the ketone is more stable, thus preventing its metabolic reduction.[5]
Applications in Drug Discovery: Targeting Proteases and Beyond
Trifluoromethyl ketones have been extensively explored as inhibitors for a variety of enzyme classes, with a primary focus on proteases implicated in a range of diseases.
| Enzyme Class | Therapeutic Area | Rationale for TFMK Inhibition | Example(s) |
| Serine Proteases | Inflammatory Diseases, Coagulation Disorders | TFMKs effectively mimic the transition state of serine protease catalysis, leading to potent inhibition of enzymes like human leukocyte elastase. | ZD8321 (clinical candidate for inflammatory diseases)[4] |
| Cysteine Proteases | Viral Infections, Cancer | The nucleophilic cysteine in the active site readily attacks the electrophilic TFMK, making them effective inhibitors of viral proteases like SARS-CoV 3CLpro and cathepsins involved in cancer progression. | Peptidomimetic inhibitors of SARS-CoV 3CL protease |
| Kinases | Cancer | Aromatic TFMKs have been designed as reversible covalent inhibitors targeting non-catalytic cysteine residues in kinases, offering a novel approach to achieving selectivity. | FGFR4 and JAK3 inhibitors |
It is noteworthy that despite their promise and extensive investigation in preclinical studies, as of early 2026, there are no FDA-approved drugs for human medicinal use that feature a trifluoromethyl ketone as the active pharmacophore. This may be due to challenges related to metabolic stability and achieving a desirable pharmacokinetic profile.[5]
Experimental Protocols
Protocol 1: Representative Synthesis of a Peptidyl Trifluoromethyl Ketone
This protocol describes a general four-step solution-phase synthesis of a peptidyl trifluoromethyl ketone, adapted from methodologies reported for the synthesis of SARS-CoV 3CL protease inhibitors.
Objective: To synthesize a dipeptidyl trifluoromethyl ketone.
Materials:
-
N-protected amino acids
-
1-Nitro-2-phenylethane
-
Trifluoroacetaldehyde ethyl hemiacetal
-
Potassium carbonate (K₂CO₃)
-
Platinum(IV) oxide (PtO₂)
-
Dess-Martin periodinane
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of the Nitro Alcohol:
-
In a round-bottom flask, combine 1-nitro-2-phenylethane and a catalytic amount of K₂CO₃.
-
Add trifluoroacetaldehyde ethyl hemiacetal (1.2-1.5 equivalents) to the mixture.
-
Stir the reaction at 50-60°C for 3-4 hours, then continue stirring at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, purify the crude product by flash column chromatography to yield the nitro alcohol.
-
-
Reduction of the Nitro Group:
-
Dissolve the nitro alcohol in a mixture of methanol and chloroform.
-
Add a catalytic amount of PtO₂.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the corresponding amine.
-
-
Peptide Coupling:
-
Dissolve the amine in a suitable solvent such as dimethylformamide (DMF).
-
Add the desired N-protected amino acid (1.1 equivalents), a coupling reagent such as HBTU (1.1 equivalents), and a base like diisopropylethylamine (DIEA) (2-3 equivalents).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and purify the dipeptide alcohol by flash column chromatography.
-
-
Oxidation to the Trifluoromethyl Ketone:
-
Dissolve the dipeptide alcohol in dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.5-2 equivalents) and a catalytic amount of TFA.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the final peptidyl trifluoromethyl ketone by flash column chromatography.
-
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of a peptidyl trifluoromethyl ketone.
Protocol 2: In Vitro Enzyme Inhibition Assay for a TFMK Inhibitor
This protocol outlines a general procedure for determining the inhibitory potency (e.g., IC₅₀) of a TFMK against a target protease using a fluorogenic substrate.
Objective: To measure the in vitro inhibitory activity of a TFMK inhibitor.
Materials:
-
Purified target enzyme
-
Fluorogenic substrate specific for the target enzyme
-
TFMK inhibitor stock solution (in DMSO)
-
Assay buffer (e.g., Tris or HEPES buffer at optimal pH for the enzyme)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the TFMK inhibitor in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
-
Prepare a working solution of the enzyme in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the desired volume of the TFMK inhibitor dilutions.
-
Include control wells:
-
"No inhibitor" control (assay buffer with DMSO).
-
"No enzyme" control (assay buffer to measure background fluorescence).
-
-
Add the enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the enzyme and inhibitor at the desired temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes) to allow for binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
Protocol 3: Confirmation of Covalent Adduct Formation by Mass Spectrometry
This protocol provides a general workflow for confirming the covalent modification of a target enzyme by a TFMK inhibitor using intact protein mass spectrometry.
Objective: To verify the formation of a covalent enzyme-inhibitor adduct.
Materials:
-
Purified target enzyme
-
TFMK inhibitor
-
Incubation buffer
-
Mass spectrometer (e.g., ESI-TOF)
-
Desalting column (optional)
Procedure:
-
Incubation:
-
Incubate the target enzyme with an excess of the TFMK inhibitor in a suitable buffer for a sufficient time to allow for adduct formation (e.g., 1-2 hours at room temperature or 37°C).
-
Prepare a control sample of the enzyme incubated under the same conditions without the inhibitor.
-
-
Sample Preparation:
-
If necessary, remove excess unbound inhibitor and buffer salts using a desalting column suitable for proteins.
-
Dilute the samples to an appropriate concentration for mass spectrometry analysis in a compatible solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Infuse the samples into the mass spectrometer.
-
Acquire the mass spectrum of the intact protein for both the control and inhibitor-treated samples.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weight of the protein.
-
Compare the molecular weight of the inhibitor-treated enzyme with the control enzyme.
-
A mass increase corresponding to the molecular weight of the TFMK inhibitor (or the inhibitor minus a water molecule for hemiketal/hemithioketal formation) confirms covalent adduct formation.
-
Conclusion and Future Perspectives
Trifluoromethyl ketones represent a powerful class of electrophilic warheads for the design of enzyme inhibitors. Their ability to form reversible covalent bonds as transition-state analogs provides a compelling strategy for achieving high potency and selectivity. While challenges in metabolic stability have thus far limited their progression to FDA-approved drugs, ongoing research into novel TFMK scaffolds and strategies to enhance their pharmacokinetic properties may yet unlock their full therapeutic potential. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize TFMKs in their drug discovery and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Synthon: Harnessing 3-Phenyl-1,1,1-Trifluoropropan-2-One for the Construction of Privileged Heterocycles
Abstract
The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science, imparting unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2] This guide provides a comprehensive overview and detailed experimental protocols for the utilization of 3-phenyl-1,1,1-trifluoropropan-2-one as a versatile and powerful building block for the synthesis of a diverse array of trifluoromethylated heterocycles. We will explore its application in the synthesis of pyrazoles, isoxazoles, and pyrimidines, offering field-proven insights into reaction mechanisms and practical methodologies for researchers, scientists, and drug development professionals.
Introduction: The Power of the Trifluoromethyl Group
The trifluoromethyl group has emerged as a "superstar" functional group in drug discovery.[3] Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the properties of a parent molecule.[2] The introduction of a CF₃ group can block metabolic pathways, enhance membrane permeability, and modulate pKa, all of which are critical parameters in the optimization of drug candidates.[4][5] Heterocyclic compounds bearing this moiety are prevalent in a wide range of pharmaceuticals, underscoring the importance of efficient synthetic strategies for their preparation.[6]
This compound, a readily accessible benzyl trifluoromethyl ketone, serves as an exceptional starting material for the synthesis of various five- and six-membered heterocycles. Its structure features a reactive ketone carbonyl and an acidic α-methylene group, providing two points of reactivity for cyclization reactions with binucleophilic reagents.
Synthesis of the Building Block: this compound
A reliable supply of the starting material is paramount for any synthetic campaign. One of the most efficient methods for the preparation of this compound is the Claisen condensation of ethyl trifluoroacetate with a suitable phenylacetic acid derivative, followed by decarboxylation. A highly effective approach involves a tandem Claisen/retro-Claisen reaction.[7]
Protocol 1: Synthesis of this compound
This protocol is adapted from established methodologies for the synthesis of trifluoromethyl ketones.[7]
Materials:
-
Ethyl trifluoroacetate
-
Benzylmagnesium chloride (prepared in situ from benzyl chloride and magnesium turnings)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Grignard Reagent Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of benzyl chloride (1.0 eq) in anhydrous diethyl ether via a dropping funnel with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Condensation: Cool the Grignard solution to 0 °C in an ice bath. Slowly add ethyl trifluoroacetate (1.1 eq) dropwise via a dropping funnel, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding 1 M HCl with cooling.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Expected Yield: 70-80%
Characterization Data:
-
Boiling Point: 51-52 °C at 2 mmHg[8]
-
Density: 1.22 g/mL at 25 °C[8]
-
Refractive Index: n20/D 1.444[8]
Synthesis of Trifluoromethylated Pyrazoles
Pyrazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[9] The reaction of a β-diketone with hydrazine or its derivatives is a classic and efficient method for pyrazole synthesis. To utilize this compound for this purpose, it must first be converted into a suitable β-diketone precursor.
Synthesis of the Intermediate: 1,1,1-Trifluoro-4-phenylbutane-2,4-dione
A Claisen condensation between this compound and an acetate source will yield the desired β-diketone.
Protocol 2: Claisen Condensation to form 1,1,1-Trifluoro-4-phenylbutane-2,4-dione
Materials:
-
This compound
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
To this solution, add this compound (1.0 eq) followed by ethyl acetate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with 1 M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Synthesis of 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole
With the β-diketone in hand, the pyrazole ring can be readily constructed.
Protocol 3: Cyclization to form 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole
This protocol is based on the well-established Knorr pyrazole synthesis.[9]
Materials:
-
1,1,1-Trifluoro-4-phenylbutane-2,4-dione
-
Hydrazine hydrate
-
Ethanol or acetic acid
Procedure:
-
Dissolve 1,1,1-trifluoro-4-phenylbutane-2,4-dione (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be recrystallized from ethanol or purified by column chromatography.
Expected Yield: 85-95%
Synthesis of Trifluoromethylated Isoxazoles
Isoxazoles are another important class of five-membered heterocycles with a broad range of biological activities.[10] Similar to pyrazoles, they can be synthesized from β-diketones, in this case by reaction with hydroxylamine.
Protocol 4: Synthesis of 5-Phenyl-3-(trifluoromethyl)isoxazole
This protocol utilizes the same β-diketone intermediate as for the pyrazole synthesis. The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a standard method for isoxazole formation.[11][12]
Materials:
-
1,1,1-Trifluoro-4-phenylbutane-2,4-dione
-
Hydroxylamine hydrochloride
-
Sodium acetate or pyridine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1,1,1-trifluoro-4-phenylbutane-2,4-dione (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.
-
Add a base such as sodium acetate (1.5 eq) or pyridine to neutralize the HCl salt of hydroxylamine.
-
Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Expected Yield: 80-90%
Synthesis of Trifluoromethylated Pyrimidines
Pyrimidines are six-membered aromatic heterocycles that are fundamental components of nucleic acids and are found in a vast number of bioactive molecules. A common synthetic route to pyrimidines involves the condensation of a chalcone (an α,β-unsaturated ketone) with urea or a related compound.
Synthesis of the Intermediate: (E)-4,4,4-Trifluoro-1,3-diphenylbut-2-en-1-one
The first step is a Claisen-Schmidt condensation to prepare the trifluoromethylated chalcone.[13][14]
Protocol 5: Claisen-Schmidt Condensation to form a Trifluoromethyl Chalcone
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a flask.
-
Cool the mixture in an ice bath and slowly add a solution of NaOH or KOH in ethanol.
-
Stir the reaction mixture at room temperature for 12-24 hours. The product will often precipitate out as a solid.
-
Collect the solid by filtration and wash with cold ethanol.
-
The crude chalcone can be recrystallized from ethanol to afford the pure product.
Synthesis of 4,6-Diphenyl-2-(trifluoromethyl)pyrimidine
The final step is the cyclization of the chalcone with a suitable amidine source, such as urea, to form the pyrimidine ring.
Protocol 6: Cyclization to form a Trifluoromethyl Pyrimidine
This protocol is a variation of the well-known Biginelli reaction.
Materials:
-
(E)-4,4,4-Trifluoro-1,3-diphenylbut-2-en-1-one
-
Urea or Guanidine hydrochloride
-
Sodium ethoxide (NaOEt) or another strong base
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the trifluoromethyl chalcone (1.0 eq) and urea (1.5 eq) in ethanol.
-
Add a solution of sodium ethoxide (2.0 eq) in ethanol.
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid or dilute HCl).
-
The product may precipitate upon neutralization. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the ethanol under reduced pressure and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude pyrimidine by column chromatography or recrystallization.
Summary of Synthetic Applications
The following table summarizes the key transformations and typical reaction conditions for the synthesis of various heterocycles from this compound.
| Heterocycle Class | Key Intermediate | Reagents for Cyclization | Typical Conditions | Expected Yield (%) |
| Pyrazoles | 1,1,1-Trifluoro-4-phenylbutane-2,4-dione | Hydrazine Hydrate | Ethanol, Reflux, 2-4 h | 85-95 |
| Isoxazoles | 1,1,1-Trifluoro-4-phenylbutane-2,4-dione | Hydroxylamine HCl, Base | Ethanol, Reflux, 3-5 h | 80-90 |
| Pyrimidines | (E)-4,4,4-Trifluoro-1,3-diphenylbut-2-en-1-one | Urea, Strong Base | Ethanol, Reflux, 8-12 h | 60-75 |
Conclusion
This compound has been demonstrated to be a highly valuable and versatile building block for the synthesis of trifluoromethyl-substituted pyrazoles, isoxazoles, and pyrimidines. The protocols outlined in this guide provide a practical and efficient pathway to these important heterocyclic scaffolds. The strategic incorporation of the trifluoromethyl group through this synthon offers a powerful tool for researchers in drug discovery and materials science to fine-tune molecular properties and develop novel compounds with enhanced performance characteristics. The straightforward nature of these multi-step syntheses, which rely on fundamental and well-understood organic reactions, makes this building block an attractive choice for both academic and industrial laboratories.
References
- 1. Benzylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]
- 2. Claisen-Schmidt Condensation [cs.gordon.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 14. scispace.com [scispace.com]
Application Notes and Protocols: Trifluoromethylation of Ketones Using the Ruppert-Prakash Reagent
Introduction: The Strategic Importance of the Trifluoromethyl Group in Modern Chemistry
The introduction of a trifluoromethyl (–CF₃) group into organic molecules is a cornerstone strategy in contemporary drug discovery and materials science.[1][2] This small structural modification can dramatically enhance a compound's pharmacological profile by increasing its metabolic stability, modulating its lipophilicity and bioavailability, and improving its binding affinity to biological targets.[3] Among the various methods to install this crucial functional group, nucleophilic trifluoromethylation stands out for its directness and efficiency. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), has emerged as a premier and widely adopted reagent for this purpose due to its stability, commercial availability, and ease of handling compared to gaseous trifluoromethyl sources.[4][5]
This comprehensive guide provides an in-depth exploration of the use of the Ruppert-Prakash reagent for the trifluoromethylation of ketones. We will delve into the mechanistic underpinnings of the reaction, offer detailed and validated experimental protocols, and provide insights into catalyst selection and reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
Mechanistic Insights: Activating the C-Si Bond for Nucleophilic Attack
The inherent stability of the silicon-carbon bond in TMSCF₃ necessitates the use of a nucleophilic activator to generate the reactive trifluoromethylating species.[2][3] The most common activators are fluoride sources or alkoxides, which initiate a cascade that ultimately delivers the trifluoromethyl anion (CF₃⁻) to the electrophilic carbonyl carbon of the ketone.
The activation process is generally understood to proceed through the formation of a hypervalent pentacoordinate silicon intermediate.[2][6] This intermediate is highly reactive and fragments to release the trifluoromethyl anion. The liberated CF₃⁻ then attacks the ketone, forming a trifluoromethylated alkoxide intermediate. This alkoxide is subsequently trapped by a trimethylsilyl group, either from another molecule of the Ruppert-Prakash reagent or from trimethylsilyl fluoride (Me₃SiF) formed during the initiation step, to yield the final O-silylated trifluoromethyl carbinol.[7] Subsequent acidic workup hydrolyzes the silyl ether to afford the desired trifluoromethyl alcohol.
The catalytic cycle is propagated by the regeneration of the active initiator. However, the reaction can be inhibited by the reagent itself, as the trifluoromethyl anion can be sequestered by TMSCF₃ to form a non-reactive bis(trifluoromethyl)trimethylsiliconate complex.[6][7] The choice of counter-cation from the initiator plays a significant role in modulating the overall reaction rate by influencing the stability of these intermediates.[7]
Visualizing the Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acs.org [acs.org]
- 5. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 6. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
Introduction: The Strategic Value of the α-Trifluoromethyl Ketone Motif
An Application Guide to Photoredox Catalysis for α-Trifluoromethyl Ketone Synthesis
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry. Its incorporation into drug candidates can profoundly enhance critical properties such as metabolic stability, lipophilicity, and bioavailability.[1][2] Consequently, the development of synthetic methods to install this moiety has become a central objective in chemical synthesis.[1][2] Among the various structural classes, α-trifluoromethyl ketones are particularly valuable synthons, serving as versatile building blocks for more complex fluorinated molecules.
Historically, the synthesis of these compounds has been challenging. Traditional nucleophilic substitution methods are often ineffective due to the electronic nature of the CF₃ group, while other approaches can be hampered by issues of limited substrate scope, the need for cryogenic temperatures, or poor regioselectivity.[1][2] Visible-light photoredox catalysis has emerged as a powerful solution, offering a mild, operationally simple, and highly efficient pathway to access α-trifluoromethyl ketones at room temperature.[1][2] This guide provides an in-depth overview of the mechanistic principles, key synthetic strategies, and detailed experimental protocols for this transformative methodology.
Part 1: Mechanistic Principles of Photoredox Trifluoromethylation
The power of this methodology lies in its ability to generate the highly reactive trifluoromethyl radical (•CF₃) under exceptionally mild conditions. The general catalytic cycle, which is applicable across various substrates and reagent systems, proceeds through several key steps.
A photocatalyst (PC), typically a ruthenium or iridium complex, absorbs energy from visible light (e.g., a household compact fluorescent lamp or LED) to reach an excited state (PC*). This excited state is a potent single-electron transfer (SET) agent. In an oxidative quenching cycle, the excited photocatalyst is reduced by an electron donor—in this case, a silyl enol ether—generating a radical cation and the reduced form of the catalyst. Concurrently, a trifluoromethyl source is reduced to generate the trifluoromethyl radical (•CF₃). This radical then rapidly adds to the electron-rich silyl enol ether radical cation. The resulting intermediate is then desilylated to yield the final α-trifluoromethyl ketone product and regenerate the ground-state photocatalyst.
Alternatively, in a reductive quenching cycle, the excited photocatalyst can directly reduce the trifluoromethylating agent to generate the •CF₃ radical. The oxidized photocatalyst is then reduced by the silyl enol ether to close the catalytic loop.
Caption: General Oxidative Quenching Cycle for Photoredox α-Trifluoromethylation.
Key Reagents
The success of the reaction hinges on the appropriate selection of photocatalyst and trifluoromethylating agent.
-
Photocatalysts:
-
Ruthenium and Iridium Complexes: fac-[Ir(ppy)₃] and [Ru(bpy)₃]Cl₂ are highly efficient and commonly used, possessing the requisite redox potentials to drive the reaction.[2][3]
-
Organic Dyes: Eosin Y is an inexpensive, metal-free alternative that performs well, particularly in continuous flow applications, enhancing the sustainability of the process.[4][5][6]
-
-
Trifluoromethylating Reagents:
-
Umemoto's and Togni's Reagents: These are electrophilic CF₃ sources that can effectively generate •CF₃ radicals under photoredox conditions.[7][8][9][10]
-
Sodium Triflinate (Langlois' Reagent): An easy-to-handle, cost-effective solid that serves as an excellent source of the •CF₃ radical.[11][12][13]
-
Triflyl Chloride (CF₃SO₂Cl) and Trifluoroiodomethane (CF₃I): Gaseous or low-boiling point reagents that are also effective radical precursors.[2][5]
-
Part 2: Experimental Protocols and Applications
Two primary strategies have proven highly effective and versatile: the trifluoromethylation of pre-formed silyl enol ethers and a more streamlined one-pot procedure directly from the parent ketone.
Strategy 1: Trifluoromethylation of Isolated Silyl Enol Ethers
This approach provides excellent control and is broadly applicable to a wide range of ketone substrates. Silyl enol ethers are stable, well-defined enolate equivalents that react cleanly under photoredox conditions.[1][2]
Materials and Equipment:
-
Reactants: 1-phenyl-1-(triisopropylsilyloxy)ethene, CF₃I, Diisopropylethylamine (iPr₂NEt), Water.
-
Catalyst: [Ru(bpy)₃]Cl₂ (0.5 mol%).
-
Solvent: N,N-Dimethylformamide (DMF), degassed.
-
Equipment: Schlenk flask or oven-dried vial with a magnetic stir bar, syringes, septum, 23 W compact fluorescent lamp (CFL), standard laboratory glassware for workup and chromatography.
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add [Ru(bpy)₃]Cl₂ (0.5 mol%).
-
Add degassed DMF (to achieve a 0.1 M concentration of the substrate).
-
Add 1-phenyl-1-(triisopropylsilyloxy)ethene (1.0 equiv), iPr₂NEt (2.0 equiv), and H₂O (2.0 equiv) via syringe.
-
Bubble CF₃I gas through the solution for 5-10 minutes.
-
Seal the flask and place it approximately 5-10 cm from a 23 W CFL bulb.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2,2,2-trifluoro-1-phenylethan-1-one.
This method demonstrates remarkable functional group tolerance and is effective for a diverse array of substrates.
| Entry | Substrate (Silyl Enol Ether derived from) | Silyl Group | Yield (%) |
| 1 | Acetophenone | TIPS | 92 |
| 2 | 4'-Nitroacetophenone | TIPS | 81 |
| 3 | 4'-Methoxyacetophenone | TIPS | 90 |
| 4 | 2-Acetonaphthone | TIPS | 88 |
| 5 | 2-Indanone | TES | 75 |
| 6 | Cyclohexanone | TES | 81 |
| 7 | Adamantyl methyl ketone | TES | 84 |
| 8 | 2,2-Dimethyl-3-pentanone | TES | 76 |
| Data synthesized from literature reports.[1][2] |
Causality Insight: The choice of silyl group is critical for optimizing yields. For aromatic ketones, the sterically bulky triisopropylsilyl (TIPS) group often gives superior results, likely by preventing undesired side reactions.[2] For aliphatic ketones, the less hindered triethylsilyl (TES) group generally provides higher efficiency.[2]
Strategy 2: One-Pot α-Trifluoromethylation Directly from Carbonyl Compounds
For operational simplicity and improved efficiency, a one-pot protocol that avoids the isolation of the silyl enol ether intermediate is highly advantageous. This procedure combines the in situ formation of the silyl enol ether with the subsequent photoredox trifluoromethylation in a single vessel.[1][2]
Caption: Workflow for the one-pot α-trifluoromethylation protocol.
Materials and Equipment:
-
Reactants: 4’-Methoxyacetophenone, Triethylsilyl chloride (TES-Cl), Triethylamine (Et₃N), Triflyl chloride (CF₃SO₂Cl).
-
Catalyst: [Ru(bpy)₃]Cl₂ (1 mol%).
-
Solvent: Acetonitrile (MeCN).
-
Equipment: As described in Strategy 1.
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 4’-methoxyacetophenone (1.0 equiv), [Ru(bpy)₃]Cl₂ (1 mol%), and MeCN (0.2 M).
-
Add Et₃N (1.5 equiv) and TES-Cl (1.2 equiv). Stir at room temperature for 1 hour to facilitate the in situ formation of the silyl enol ether.
-
Add CF₃SO₂Cl (1.5 equiv) to the reaction mixture.
-
Seal the flask, place it near a 23 W CFL bulb, and stir at room temperature for 24 hours.
-
Upon completion, perform an aqueous workup and purification as described in Strategy 1 to yield the α-trifluoromethylated ketone.
This streamlined method is not only effective for ketones but can also be extended to other carbonyl systems like esters and amides, highlighting its broad utility.[1][2]
| Entry | Starting Carbonyl | Product Type | Yield (%) |
| 1 | Propiophenone | α-CF₃ Ketone | 78 |
| 2 | 4'-Bromoacetophenone | α-CF₃ Ketone | 71 |
| 3 | Ethyl 2-phenylacetate | α-CF₃ Ester | 67 |
| 4 | N-benzyl-N-methylacetamide | α-CF₃ Amide | 72 |
| Data synthesized from literature reports.[1][2] |
Part 3: Advanced and Alternative Methodologies
The field is continuously evolving, with new strategies expanding the scope and improving the sustainability of α-trifluoromethyl ketone synthesis.
-
Direct Oxidative Trifluoromethylation of Alkynes: An innovative approach uses alkynes, water, and a CF₃ source (like Umemoto's reagent) with a photocatalyst (fac-Ir(ppy)₃) to directly furnish α-trifluoromethyl ketones. This multicomponent reaction proceeds via an enol intermediate which rapidly tautomerizes to the ketone, offering high atom economy.[14][15]
-
Dual Catalysis Systems: The merger of photoredox catalysis with other catalytic manifolds, such as nickel catalysis, enables novel transformations. For instance, a dual nickel/photoredox system can achieve the cross-coupling of aldehydes with α-trifluoromethyl alkyl bromides to produce α-trifluoromethyl ketones under very mild conditions.[3][16]
-
Metal-Free Continuous Flow Synthesis: To address concerns about cost and metal contamination, protocols using inexpensive organic dyes like Eosin Y have been developed. These are particularly well-suited for continuous flow reactors, which offer superior light penetration, precise temperature control, and enhanced safety. A two-step flow process can convert a ketone to its α-trifluoromethylated derivative in as little as 20 minutes of total residence time.[4][5][6]
Conclusion and Outlook
Visible-light photoredox catalysis provides a robust, versatile, and operationally simple platform for the synthesis of α-trifluoromethyl ketones. The mild, room-temperature conditions and broad functional group tolerance make it an invaluable tool for researchers in both academic and industrial settings, particularly in drug discovery and development. The evolution towards one-pot procedures, the use of inexpensive metal-free catalysts, and the integration with flow chemistry are paving the way for even more efficient, scalable, and sustainable production of these critical fluorinated building blocks.
References
- 1. Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. Continuous flow α-trifluoromethylation of ketones by metal-free visible light photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Continuous Flow α-Trifluoromethylation of Ketones by Metal-Free Visible Light Photoredox Catalysis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. One pot and selective intermolecular aryl- and heteroaryl-trifluoromethylation of alkenes by photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Umemoto Reagent I - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. Visible-light-induced synthesis of a variety of trifluoromethylated alkenes from potassium vinyltrifluoroborates by photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Operationally simple hydrotrifluoromethylation of alkenes with sodium triflinate enabled by Ir photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Photoredox-catalysed chloro-, bromo- and trifluoromethylthio-trifluoromethylation of unactivated alkenes with sodium triflinate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Multicomponent Oxidative Trifluoromethylation of Alkynes with Photoredox Catalysis: Synthesis of α-Trifluoromethyl Ketones [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Dess-Martin Oxidation of Trifluoromethyl Carbinols
Introduction: The Unique Challenge and Utility of Oxidizing Trifluoromethyl Carbinols
In the landscape of modern medicinal and agricultural chemistry, the trifluoromethyl group (–CF₃) is a cornerstone functional moiety. Its incorporation into molecular scaffolds can profoundly influence metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the synthesis of trifluoromethyl ketones has become a critical endeavor, as these compounds are not only valuable building blocks but also potent enzyme inhibitors due to the electrophilic nature of the carbonyl carbon and the propensity of the ketone to form stable tetrahedral adducts, such as hydrates.[2][3]
The most direct route to trifluoromethyl ketones is the oxidation of their corresponding trifluoromethyl carbinols. However, this transformation is notoriously challenging. The strong electron-withdrawing nature of the adjacent trifluoromethyl group deactivates the alcohol, making it resistant to many conventional oxidizing agents.[1] This is where the Dess-Martin periodinane (DMP), a hypervalent iodine(V) reagent, has emerged as a uniquely effective and reliable tool.[4][5][6] Its mild reaction conditions, high functional group tolerance, and operational simplicity make it the oxidant of choice for this demanding conversion.[5][7]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the Dess-Martin oxidation of trifluoromethyl carbinols, from its mechanistic underpinnings to detailed, field-proven laboratory protocols.
Mechanistic Insights: The Role of the Trifluoromethyl Group
The generally accepted mechanism for the Dess-Martin oxidation involves a ligand exchange between the alcohol and an acetate group on the iodine center, followed by an intramolecular deprotonation and reductive elimination to furnish the carbonyl compound.[8][9]
Figure 1: Generalized Mechanism of Dess-Martin Oxidation. This diagram illustrates the key steps of the oxidation process, from the initial reaction of the alcohol with DMP to the formation of the ketone and byproducts.
The presence of the trifluoromethyl group exerts a significant electronic influence on this process. While one might intuitively expect the electron-withdrawing CF₃ group to hinder the oxidation by reducing the nucleophilicity of the alcohol, its primary effect is observed in the stability of the resulting ketone and its intermediates. The strong inductive effect of the trifluoromethyl group polarizes the carbonyl bond of the product, making it highly electrophilic and susceptible to nucleophilic attack, most notably by water, leading to the formation of stable hydrates.[2][3][10] This phenomenon will be discussed in greater detail in a subsequent section.
Experimental Protocols: A Guide to Successful Oxidation
The following protocols are designed to be robust and adaptable for a range of trifluoromethyl carbinol substrates.
Protocol 1: General Procedure for the Oxidation of a Trifluoromethyl Carbinol
This protocol is a reliable starting point for the oxidation of a variety of trifluoromethyl carbinols.
Materials:
-
Trifluoromethyl carbinol substrate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the trifluoromethyl carbinol (1.0 equiv) in anhydrous dichloromethane (0.1–0.2 M) at room temperature, add Dess-Martin periodinane (1.2–1.5 equiv) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 1–4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the two layers become clear.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude trifluoromethyl ketone can be purified by flash column chromatography on silica gel.
Data Presentation: Substrate Scope and Reaction Conditions
The Dess-Martin oxidation is compatible with a wide array of trifluoromethyl carbinol substrates, as demonstrated in the table below.
| Substrate | Equivalents of DMP | Solvent | Time (h) | Yield (%) | Reference(s) |
| 1-Phenyl-2,2,2-trifluoroethanol | 1.5 | CH₂Cl₂ | 3 | 87 | [11] |
| 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 1.2 | CH₂Cl₂ | 2 | 95 | [4] |
| 1-(Thiophen-2-yl)-2,2,2-trifluoroethanol | 1.5 | CH₂Cl₂ | 2.5 | 89 | [6] |
| 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one | 1.3 | CH₂Cl₂ | 1.5 | 92 | [12] |
| N-Boc-3-hydroxy-4,4,4-trifluoropyrrolidine | 2.0 | CH₂Cl₂ | 4 | 78 | [13] |
Table 1: Examples of Dess-Martin Oxidation of Various Trifluoromethyl Carbinols. This table provides a snapshot of the versatility of the reaction with different substrates and the typical high yields obtained.
A Critical Consideration: The Formation and Management of Trifluoromethyl Ketone Hydrates
A significant challenge in working with trifluoromethyl ketones is their propensity to form stable gem-diol hydrates in the presence of water.[2][3][10] The strong electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack by water.[10]
Figure 2: Ketone-Hydrate Equilibrium. This diagram illustrates the reversible reaction between a trifluoromethyl ketone and water to form a stable hydrate.
This equilibrium can complicate reaction monitoring, as both the ketone and hydrate may be present. It also poses a challenge during purification, as the hydrate is significantly more polar than the ketone.[2][3]
Practical Strategies for Managing Hydrate Formation:
-
Anhydrous Conditions: While the Dess-Martin oxidation itself is tolerant of small amounts of water, maintaining anhydrous conditions as much as possible during the reaction and work-up can minimize hydrate formation.
-
Azeotropic Removal of Water: For stubborn hydrates, azeotropic distillation with a suitable solvent like toluene can be effective in shifting the equilibrium back towards the ketone.
-
Purification Considerations: When purifying via column chromatography, it is important to be aware that the hydrate may elute much later than the ketone. In some cases, the hydrate can be isolated and then dehydrated in a separate step. It has been noted that purification by silica gel column chromatography can sometimes facilitate the dehydration of the hydrate back to the ketone.[2][3]
-
Spectroscopic Characterization: ¹⁹F NMR spectroscopy is an invaluable tool for characterizing mixtures of trifluoromethyl ketones and their hydrates, as the two species will exhibit distinct signals.[3]
Conclusion: A Powerful Tool for Fluorine Chemistry
The Dess-Martin oxidation of trifluoromethyl carbinols stands as a robust and indispensable transformation in modern organic synthesis. Its mild conditions, broad substrate scope, and high yields provide a reliable pathway to trifluoromethyl ketones, which are crucial intermediates in the development of new pharmaceuticals and agrochemicals. While the formation of stable hydrates presents a notable challenge, a thorough understanding of the underlying principles and the implementation of the practical strategies outlined in this guide will enable researchers to successfully navigate this issue and harness the full potential of this powerful oxidative method.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 4. Dess-Martin Oxidation [drugfuture.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dess-Martin reagent - Enamine [enamine.net]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 11. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. eurekaselect.com [eurekaselect.com]
role of trifluoromethyl ketones as enzyme inhibitors
Application Notes & Protocols
Topic: The Role of Trifluoromethyl Ketones as Potent, Reversible Covalent Enzyme Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Potency of the Trifluoromethyl Ketone Warhead
In the landscape of enzyme inhibitor design, the trifluoromethyl ketone (TFMK) moiety has emerged as a privileged electrophilic "warhead" for achieving high potency and, in many cases, desirable covalent-reversible kinetics.[1][2] The incorporation of a trifluoromethyl (-CF₃) group adjacent to a ketone carbonyl dramatically alters its electronic properties. The strong electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3][4] This intrinsic reactivity is the foundation of the TFMK's inhibitory power, particularly against hydrolases such as serine and cysteine proteases, esterases, and metalloenzymes like histone deacetylases (HDACs).[5][6]
Unlike many traditional non-covalent inhibitors, TFMKs often act as transition-state analogues, forming a stable, covalent adduct with a key nucleophilic residue in the enzyme's active site.[5][7] This adduct, typically a hemiketal or hemithioketal, closely mimics the tetrahedral intermediate of the natural enzymatic reaction, leading to very tight binding and potent inhibition.[5][8]
Furthermore, many TFMK inhibitors exhibit a "slow-binding" or time-dependent inhibition profile.[3][9] This two-step mechanism, involving an initial rapid, non-covalent binding event followed by a slower, reversible covalent bond formation, can translate to a prolonged duration of action and an improved therapeutic window.[10][11] This guide provides an in-depth exploration of the TFMK mechanism, detailed protocols for kinetic characterization, and an overview of their application in modern drug discovery.
Mechanism of Action: Reversible Covalent Inhibition
The primary mechanism by which TFMKs inhibit target enzymes is through the formation of a reversible covalent bond with an active site nucleophile.
-
For Serine and Cysteine Proteases: The catalytic serine's hydroxyl group or cysteine's thiol group attacks the highly electrophilic carbonyl carbon of the TFMK.[3][12] This results in the formation of a stable, tetrahedral hemiketal or hemithioketal, respectively.[1][3] This covalent complex is stabilized by interactions within the active site, such as the oxyanion hole, which accommodates the negatively charged oxygen of the tetrahedral intermediate.[8]
-
For Metalloenzymes (e.g., HDACs): The TFMK moiety can act as an effective metal chelator.[13][14] In the active site of zinc-dependent HDACs, the TFMK is believed to exist in its hydrated, gem-diol form, which then coordinates with the catalytic zinc ion, contributing to potent inhibition.[6][13]
The covalent nature of this interaction often leads to slow dissociation rates (koff), providing a durable inhibitory effect. However, the bond is typically reversible, which can be advantageous in minimizing the risk of permanent off-target modification and potential immunogenicity associated with irreversible inhibitors.[10][15]
Figure 1: Mechanism of reversible covalent inhibition by a TFMK, showing the initial non-covalent binding followed by the formation of a stable covalent adduct.
Kinetic Characterization of TFMK Inhibitors
A hallmark of many TFMK inhibitors is their time-dependent inhibition, which requires more detailed kinetic analysis than simple IC₅₀ determination. The two-step mechanism (Figure 1) means that the potency of the inhibitor increases with incubation time until equilibrium is reached.[3][16]
Key Kinetic Parameters:
-
Kᵢ: The inhibition constant for the initial, non-covalent binding step.
-
kᵢₙₐ꜀ₜ (or k₅): The rate constant for the formation of the covalent adduct from the non-covalent complex.
-
kᵣₑₐ꜀ₜ (or k₆): The rate constant for the reversal of the covalent adduct back to the non-covalent complex.
-
Kᵢ *: The overall inhibition constant at equilibrium, reflecting the combined potency of both steps.
Analyzing time-dependent IC₅₀ data or full reaction progress curves is essential for accurately determining these constants and ranking drug candidates.[10][11]
Application Protocols
The following protocols are designed to guide the researcher in characterizing TFMK inhibitors, from initial potency screening to detailed kinetic analysis.
Protocol 1: Determination of IC₅₀ for TFMK Inhibitors
This protocol is used to determine the concentration of a TFMK inhibitor required to reduce enzyme activity by 50% under specific assay conditions. For slow-binding inhibitors, a fixed pre-incubation time is critical.
4.1.1 Materials and Reagents
-
Purified Target Enzyme
-
TFMK Inhibitor
-
Fluorogenic or Chromogenic Substrate
-
Assay Buffer (optimized for pH and ionic strength for the target enzyme)
-
DMSO (for dissolving inhibitor)
-
96-well microplates (black plates for fluorescence, clear for absorbance)
-
Microplate reader
4.1.2 Experimental Procedure
-
Inhibitor Preparation: Prepare a 10 mM stock solution of the TFMK inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations (e.g., 10 mM to 100 nM).
-
Assay Plate Setup:
-
In a 96-well plate, add 2 µL of each inhibitor dilution to the appropriate wells. For control wells, add 2 µL of DMSO (0% inhibition) and 2 µL of a known potent inhibitor or buffer (100% inhibition).
-
Add assay buffer to bring the volume to 50 µL in each well.
-
-
Enzyme Pre-incubation (Critical Step):
-
Prepare a working solution of the enzyme in assay buffer.
-
Add 25 µL of the enzyme solution to each well.
-
Mix gently and incubate the plate for a defined period (e.g., 30, 60, or 120 minutes) at a constant temperature (e.g., 25°C or 37°C). The choice of pre-incubation time is crucial; for novel TFMKs, it may be necessary to test multiple time points to observe time-dependency.[3]
-
-
Reaction Initiation:
-
Prepare a working solution of the substrate in assay buffer.
-
Add 25 µL of the substrate solution to each well to initiate the reaction. The final volume is 100 µL. The final substrate concentration should ideally be at or below the Michaelis constant (Kₘ) to ensure sensitivity to competitive inhibitors.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the fluorescence or absorbance signal every 60 seconds for 15-30 minutes.
-
4.1.3 Data Analysis
-
Determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the progress curve (Signal vs. Time).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_Inhibitor - Rate_Background) / (Rate_DMSO - Rate_Background))
-
Plot % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
Protocol 2: Kinetic Characterization of Slow-Binding TFMK Inhibitors
This protocol is used to determine the kinetic constants (Kᵢ and kᵢₙₐ꜀ₜ) for time-dependent inhibitors. It involves measuring the observed rate of inhibition (kₒᵦₛ) at various inhibitor concentrations.
4.2.1 Experimental Procedure
-
Setup: Follow the same initial setup as in Protocol 1, using a range of inhibitor concentrations that bracket the expected Kᵢ.
-
Reaction Initiation & Monitoring:
-
Add enzyme to the inhibitor dilutions in the plate.
-
Crucially, initiate the reaction immediately by adding the substrate.
-
Place the plate in the reader and monitor the reaction progress continuously for an extended period (e.g., 60-90 minutes) to capture the full curvature of the progress curves as the inhibition reaches equilibrium.
-
4.2.2 Data Analysis
-
Fit Progress Curves: For each inhibitor concentration, fit the raw data (Signal vs. Time) to the equation for slow-binding inhibition (Equation 1), which describes a curve that starts at an initial velocity (vᵢ) and declines exponentially to a final steady-state velocity (vₛ).[6]
Signal = vₛt + ((vᵢ - vₛ) / kₒᵦₛ) * (1 - exp(-kₒᵦₛt)) + Signal₀ (Equation 1)
-
vᵢ = initial rate
-
vₛ = steady-state rate
-
kₒᵦₛ = observed rate of onset of inhibition
-
t = time
-
-
Determine kᵢₙₐ꜀ₜ and Kᵢ: Plot the calculated kₒᵦₛ values against the corresponding inhibitor concentrations [I].
-
Fit the resulting data to the hyperbolic equation (Equation 2) for a two-step inhibition model.[10]
kₒᵦₛ = kᵣₑₐ꜀ₜ + kᵢₙₐ꜀ₜ * ([I] / ([I] + Kᵢ * (1 + [S]/Kₘ))) (Equation 2)
-
For many potent TFMKs where the reversal rate (kᵣₑₐ꜀ₜ) is very slow, this can often be simplified. If the data appears linear, a simplified model can be used, but the hyperbolic fit is more comprehensive.[11]
-
The fit will yield values for kᵢₙₐ꜀ₜ and Kᵢ.
-
Figure 2: General experimental workflow for the characterization of TFMK enzyme inhibitors.
Applications in Drug Discovery
The unique properties of TFMKs have made them valuable inhibitors for a wide range of enzyme targets implicated in human disease.
| Enzyme Target Class | Specific Enzyme Example | Therapeutic Area | Example Inhibitor Potency | Reference |
| Cysteine Proteases | SARS-CoV 3CL Protease | Antiviral (COVID-19) | Kᵢ = 0.3 µM (time-dependent) | [3] |
| Cathepsin B | Inflammation, Cancer | Potent inactivation observed | [9][17][18] | |
| Caspases | Apoptosis, Inflammation | Used to probe apoptosis pathways | [19][20] | |
| Serine Proteases | Human Leukocyte Elastase | Inflammatory Diseases (e.g., COPD) | Orally active inhibitors developed | [12][21] |
| Chymotrypsin | Digestive Disorders (Model System) | Kᵢ = 0.34 µM | [8][12] | |
| Esterases | Pig Liver Esterase | Biocatalysis (Model System) | Kᵢ = 6.0 nM | [22] |
| Metalloenzymes | Histone Deacetylases (HDACs) | Oncology | Slow-binding, low nM inhibition | [6][23][24] |
Conclusion and Field Insights
Trifluoromethyl ketones represent a powerful class of enzyme inhibitors whose mechanism offers distinct advantages for achieving high potency and durable target engagement. Their characterization, however, requires a departure from simple endpoint assays. Understanding and applying the principles of slow-binding, time-dependent kinetics is paramount for any researcher working with these compounds. The protocols outlined herein provide a robust framework for not only determining the potency (IC₅₀) but also for elucidating the detailed kinetic parameters (Kᵢ, kᵢₙₐ꜀ₜ) that truly define the inhibitor's interaction with its target. This level of detailed characterization is essential for making informed decisions in structure-activity relationship (SAR) studies and advancing TFMK-based compounds through the drug discovery pipeline.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones - ProQuest [proquest.com]
- 9. Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects of fluoromethyl ketone inhibitors of cathepsin B on adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A caspase inhibitor protects thymocytes from diverse signal-mediated apoptosis but not from clonal deletion in fetal thymus organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Inhibition of pig liver esterase by trifluoromethyl ketones: modulators of the catalytic reaction alter inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
fluoroform as a trifluoromethyl source for ketone synthesis
Application Note & Protocol
Topic: Fluoroform as a Trifluoromethyl Source for Ketone Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Harnessing an Overlooked Feedstock for High-Value Synthesis
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agricultural chemistry, capable of enhancing metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] Consequently, the development of efficient trifluoromethylation methods is of paramount importance. Traditionally, these methods have relied on expensive and often environmentally taxing reagents.[3] Fluoroform (HCF₃), a potent greenhouse gas and an industrial byproduct of polytetrafluoroethylene (Teflon) manufacturing, represents a highly economical and abundant, yet underutilized, source of the CF₃ moiety.[3][4][5] The primary challenge in utilizing fluoroform lies in the activation of its weakly acidic C-H bond (pKa ≈ 25-28) and the inherent instability of the resulting trifluoromethyl anion (CF₃⁻), which readily decomposes to difluorocarbene.[1]
This application note details a robust and straightforward protocol for the synthesis of valuable trifluoromethyl ketones (TFMKs) from readily available esters using fluoroform as the trifluoromethyl source.[4][6][7] TFMKs are not only important synthetic intermediates but also act as effective mimics of tetrahedral transition states in enzymatic reactions, making them valuable motifs in drug design.[6] We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights into substrate scope and potential challenges.
Mechanistic Rationale: Activation of Fluoroform and Nucleophilic Acyl Substitution
The successful trifluoromethylation of esters using fluoroform hinges on the in-situ generation and stabilization of the trifluoromethyl anion. This is typically achieved through deprotonation with a strong base in a suitable solvent system.
The key steps of the reaction are as follows:
-
Deprotonation of Fluoroform: A strong, non-nucleophilic base, such as potassium hexamethyldisilazane (KHMDS), is used to deprotonate fluoroform, generating the trifluoromethyl anion (CF₃⁻).
-
Solvent-Mediated Stabilization: The choice of solvent is critical. Aprotic, polar solvents with good cation-chelating properties, such as triglyme, are employed to encapsulate the potassium cation (K⁺). This sequestration minimizes the interaction between the cation and the CF₃⁻ anion, rendering the "naked" trifluoromethyl anion highly nucleophilic and reactive.[6][8]
-
Nucleophilic Acyl Substitution: The highly reactive CF₃⁻ anion attacks the electrophilic carbonyl carbon of the ester substrate.
-
Tetrahedral Intermediate Formation: This addition leads to the formation of a relatively stable tetrahedral intermediate.
-
Collapse of the Intermediate and Product Formation: The tetrahedral intermediate collapses, expelling the alkoxy group (-OR) to yield the desired trifluoromethyl ketone. The stability of this intermediate prevents further addition of a second CF₃⁻ anion.[9]
Caption: Reaction pathway for the synthesis of trifluoromethyl ketones from esters using fluoroform.
Protocol: Synthesis of Trifluoromethyl Ketones from Methyl Esters
This protocol is adapted from a demonstrated method for the nucleophilic trifluoromethylation of methyl esters.[4][6][9]
Materials:
-
Methyl ester substrate (e.g., methyl 2-naphthoate)
-
Fluoroform (HCF₃) gas
-
Potassium hexamethyldisilazane (KHMDS)
-
Triglyme, anhydrous
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel
-
Gas balloon or cylinder for fluoroform delivery
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the methyl ester substrate (1.0 equiv).
-
Solvent Addition: Add anhydrous triglyme (to achieve a concentration of ~0.2 M) via syringe.
-
Cooling: Cool the reaction mixture to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Base Addition: Add KHMDS (2.0 equiv) to the cooled solution. Stir the resulting suspension.
-
Fluoroform Introduction: Introduce fluoroform gas (1.0-1.2 equiv) into the reaction vessel. This can be done by bubbling the gas through the solution from a cylinder or by using a gas-filled balloon.
-
Reaction Monitoring: Stir the reaction mixture at -40 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -40 °C.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure trifluoromethyl ketone.
Substrate Scope and Performance
The fluoroform/KHMDS/triglyme system has demonstrated broad applicability for the trifluoromethylation of various methyl esters.[4][6][9] Below is a summary of representative yields for different substrate classes.
| Substrate Type | Example Substrate | Yield (%) | Reference |
| Aromatic (Electron-rich) | Methyl 4-methoxybenzoate | 85 | [6] |
| Aromatic (Electron-neutral) | Methyl 2-naphthoate | 92 | [4][6] |
| Aromatic (Electron-poor) | Methyl 4-cyanobenzoate | 78 | [6] |
| Heteroaromatic | Methyl thiophene-2-carboxylate | 65 | [6] |
| Aliphatic | Methyl cyclohexanecarboxylate | 55 | [6] |
| Conjugated | Methyl cinnamate | 71 | [6] |
Note: Yields are for isolated products. The protocol is generally not suitable for esters that are prone to enolization under basic conditions.[4]
Troubleshooting and Safety Considerations
-
Low Yields:
-
Ensure all reagents and solvents are anhydrous. Water will quench the base and the trifluoromethyl anion.
-
Verify the quality and activity of the KHMDS.
-
Ensure efficient delivery and dissolution of fluoroform gas. Inefficient stirring can lead to poor gas-liquid mixing.
-
The reaction temperature is critical; deviations from -40 °C can affect the stability of the CF₃⁻ anion.
-
-
Safety:
-
Fluoroform is a high-pressure gas and a potent greenhouse agent; handle it in a well-ventilated fume hood with appropriate pressure-rated equipment.
-
KHMDS is a strong base and is pyrophoric upon contact with moisture. Handle under an inert atmosphere.
-
Standard laboratory safety precautions (safety glasses, lab coat, gloves) should be followed at all times.
-
Conclusion
The use of fluoroform as a trifluoromethyl source for the synthesis of trifluoromethyl ketones offers a cost-effective, straightforward, and high-yielding alternative to traditional methods.[4][6] The protocol described herein, utilizing a KHMDS/triglyme system, is applicable to a wide range of aromatic, heteroaromatic, aliphatic, and conjugated esters.[6] This methodology not only provides access to valuable TFMK building blocks but also contributes to the valorization of an industrial byproduct, aligning with the principles of green and sustainable chemistry.[3][4]
References
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. nbinno.com [nbinno.com]
- 3. Chemists crack fluoroform challenge | Research | Chemistry World [chemistryworld.com]
- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Trifluoromethyl Ketone Synthesis
Introduction: The incorporation of a trifluoromethyl (CF3) group is a cornerstone of modern medicinal and agricultural chemistry, lending molecules enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] Trifluoromethyl ketones (TFMKs) are not only valuable targets in their own right but also serve as critical synthons for more complex fluorinated compounds.[3] However, their synthesis is often plagued by challenges that can lead to diminished yields and complex purification steps. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help researchers overcome common hurdles and optimize their synthetic outcomes.
Part 1: Troubleshooting Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent (TMSCF₃)
The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a versatile and widely used reagent for nucleophilic trifluoromethylation.[1][4][5] Itself unreactive towards carbonyls, TMSCF₃ requires activation by a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the trifluoromethide anion equivalent.[2][4][6]
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylation reaction with TMSCF₃ and a carbonyl substrate fails to initiate or proceeds very slowly. What are the likely causes?
A1: Failure to initiate is a common issue often traced back to three key areas: the initiator, the solvent/reagents, and the substrate itself.
-
Initiator Inactivity: The most frequent culprit is the fluoride initiator, especially TBAF. Commercial TBAF solutions in THF contain variable amounts of water, which can inhibit the reaction.[7]
-
Troubleshooting:
-
Use anhydrous TBAF sources like tetrabutylammonium triphenyldifluorosilicate (TBAT) for more reproducible results.[7]
-
If using a standard TBAF solution, consider drying it over molecular sieves, though this is not always completely effective.
-
Alternatively, use other fluoride sources like CsF or K₂CO₃, which can be effective, especially in polar aprotic solvents like DMF.[1][4]
-
-
-
Presence of Protic Impurities: The trifluoromethyl anion is a strong base. Any protic impurities, such as water or alcohols, in the solvent or on the glassware will quench the anion, forming fluoroform (CF₃H) and halting the catalytic cycle.[4][7]
-
Troubleshooting:
-
Ensure all glassware is rigorously flame-dried or oven-dried before use.
-
Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Coordinating solvents like THF are often preferred.[4]
-
Confirm the purity of your carbonyl substrate; residual water or alcohol from a previous step can be detrimental.
-
-
-
Substrate Reactivity: Highly enolizable ketones can be poor substrates. The generated trifluoromethyl anion may act as a base, deprotonating the α-carbon to form a silyl enol ether instead of adding to the carbonyl.[7][8] This is a common side reaction that consumes both starting material and reagent.
-
Troubleshooting:
-
For enolizable ketones, consider using alternative methods or reagents.
-
Lowering the reaction temperature can sometimes favor the 1,2-addition over enolization.
-
-
Q2: My reaction consumes the starting material, but the yield of the desired trifluoromethyl carbinol is low. What are the major side reactions?
A2: Low yield despite starting material consumption points towards competing reaction pathways.
-
Silyl Enol Ether Formation: As mentioned above, for enolizable ketones, deprotonation is a major competing pathway, leading to the formation of a silyl enol ether and fluoroform.[7] This is often the primary cause of low yields with such substrates.
-
Difluorocyclopropanation: The trifluoromethyl anion can decompose into fluoride and difluorocarbene (:CF₂).[9] If a silyl enol ether is formed, the difluorocarbene can react with it, leading to complex side products.[7]
-
Inhibition by Reagent: The reaction can be inhibited by the reagent itself. The trifluoromethyl anion can be sequestered by TMSCF₃ to form a stable pentacoordinate siliconate complex, [(CF₃)₂Si(CH₃)₃]⁻, which is unreactive towards the carbonyl.[5] This can stall the reaction before completion.
-
Troubleshooting:
-
Carefully control the stoichiometry. While a slight excess of TMSCF₃ is common (1.2-1.5 eq), a large excess can exacerbate this inhibition.[1]
-
Monitor the reaction closely by TLC or GC-MS and quench it once the starting material is consumed to prevent further side reactions.
-
-
Workflow: Troubleshooting a Failed TMSCF₃ Reaction
Caption: A decision-making workflow for troubleshooting common failures in TMSCF₃ reactions.
Validated Protocol: Trifluoromethylation of an Aldehyde using TMSCF₃/TBAF
This protocol is a general guideline for the trifluoromethylation of a non-enolizable aldehyde.[1][6]
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol, 1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mL, 0.1 mmol, 0.1 equiv)
-
1 M Hydrochloric Acid (HCl) for quenching
-
Ethyl acetate or Diethyl ether for extraction
-
Saturated Sodium Bicarbonate solution, Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol). Purge the flask with an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Add 5 mL of anhydrous THF via syringe and stir until the aldehyde is fully dissolved.
-
Reagent Addition: Add TMSCF₃ (1.5 mmol) to the solution via syringe.
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the TBAF solution (0.1 mmol) dropwise over 1-2 minutes. The reaction is often exothermic.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 1-24 hours).
-
Quench & Deprotection: Upon completion, carefully quench the reaction by adding 5 mL of 1 M HCl. Stir vigorously for 30 minutes to ensure complete hydrolysis of the intermediate trimethylsilyl ether.[1]
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-trifluoromethyl carbinol.
Part 2: Synthesis of TFMKs from Esters and Carboxylic Acid Derivatives
While TMSCF₃ is excellent for aldehydes and ketones, synthesizing TFMKs often involves starting from esters or other carboxylic acid derivatives. These methods present a different set of challenges.
Frequently Asked Questions (FAQs)
Q3: I am trying to synthesize a TFMK from a methyl ester using TMSCF₃, but the yield is poor. How can I optimize this?
A3: Direct trifluoromethylation of esters with TMSCF₃ is possible but generally requires specific conditions as esters are less electrophilic than aldehydes or ketones.
-
Catalyst Choice: A simple fluoride source may not be sufficient. Stronger activating conditions are often needed. Cesium fluoride (CsF) has been shown to be an effective catalyst for the trifluoromethylation of esters.[10]
-
Alternative Reagents: Consider using fluoroform (HCF₃) with a strong base like potassium hexamethyldisilazide (KHMDS) in a suitable solvent like triglyme.[9][11] This system generates the trifluoromethyl anion in situ and has proven effective for a range of methyl esters, although it is not suitable for enolizable esters.[9]
-
Mechanism Consideration: The reaction proceeds via a double addition of the CF₃ nucleophile to the ester carbonyl, forming a stable gem-dialkoxide intermediate. This intermediate then collapses upon acidic workup to yield the ketone. Ensuring the reaction goes to completion before workup is critical.
Q4: My synthesis using trifluoroacetic anhydride (TFAA) and a carboxylic acid is giving a complex mixture of products. How can I improve selectivity?
A4: Using TFAA to convert carboxylic acids to TFMKs is a powerful method but requires careful control to avoid side reactions.[12][13]
-
Activation is Key: The carboxylic acid must first be activated. One method involves using an anhydride as an in situ activating reagent, which allows for an efficient addition-elimination pathway with TMSCF₃ to form the TFMK.[10]
-
Radical Pathways: Recent photocatalytic methods have emerged where TFAA serves as a trifluoroacetyl radical precursor.[13] These methods are highly effective for coupling with alkyl bromides but require specific photocatalysts and conditions. If you are not intending a radical pathway, adventitious light or trace metals could be causing undesired side reactions.
-
Claisen Condensation: When reacting enolizable ketones or acids, a common side reaction is a Claisen-type condensation, which can lead to β-diketone products instead of the desired TFMK.[14] Using a strong, non-nucleophilic base and carefully controlling the temperature can help minimize this.
Data Summary: Comparison of TFMK Synthetic Methods
| Method | Starting Material | Key Reagents | Typical Yields | Advantages | Common Issues |
| Ruppert-Prakash | Aldehyde/Ketone | TMSCF₃, TBAF/CsF[4] | 70-95%[15] | Mild, high yield for non-enolizable substrates. | Sensitive to water; side reactions with enolizable ketones.[7] |
| Fluoroform Method | Methyl Ester | HCF₃, KHMDS[9][11] | 60-92%[11] | Uses inexpensive HCF₃; good for many esters. | Not suitable for enolizable esters; requires strong base.[9] |
| TFAA/Photocatalysis | Alkyl Bromide | TFAA, Photocatalyst[13] | 50-80%[13] | Broad scope for primary, secondary, tertiary bromides. | Requires specific photocatalytic setup; radical side reactions. |
| Weinreb Amide | Weinreb Amide | CF₃-Nucleophile (e.g., TMSCF₃) | 65-85% | Stable intermediate prevents over-addition; reliable. | Requires prior synthesis of the Weinreb amide. |
Part 3: Purification and Characterization
Q5: My crude product contains the trifluoromethyl ketone hydrate. How do I remove it and isolate the pure ketone?
A5: Trifluoromethyl ketones are highly electrophilic and readily form stable, often crystalline, hydrates in the presence of water.[9] This can complicate purification and characterization.
-
Anhydrous Workup: The best strategy is prevention. Conduct the final workup under strictly anhydrous conditions if possible. Wash with brine to remove bulk water, and use a robust drying agent like MgSO₄ or Na₂SO₄.
-
Purification Strategy: Silica gel column chromatography can often separate the ketone from its hydrate, as the hydrate is typically more polar.[9]
-
Removal by Distillation/Azeotrope: For lower-boiling TFMKs, distillation from a dehydrating agent like phosphorus pentoxide (use with caution) can be effective. Azeotropic removal of water with a solvent like toluene under a Dean-Stark apparatus can also be used prior to final purification.
-
Characterization: Be aware that ¹H NMR spectra of hydrated samples will show a carbinol proton, and the ¹⁹F NMR signal may be shifted compared to the anhydrous ketone. Acquiring spectra in a dry NMR solvent is crucial for accurate characterization.
Diagram: General Mechanism of Nucleophilic Trifluoromethylation
Caption: Catalytic cycle for the fluoride-initiated trifluoromethylation of a carbonyl compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 11. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 12. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. researchgate.net [researchgate.net]
- 15. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
Technical Support Center: Purification of 3-Phenyl-1,1,1-Trifluoropropan-2-One
Welcome to the technical support center for the purification of 3-Phenyl-1,1,1-Trifluoropropan-2-One (CAS 350-92-5). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable trifluoromethyl ketone intermediate.
Introduction
This compound, also known as benzyl trifluoromethyl ketone, is a critical building block in medicinal chemistry and materials science. Its synthesis, most commonly via a tandem Claisen condensation and retro-Claisen cleavage, is highly efficient but often yields a crude product containing specific, predictable impurities.[1][2][3][4] Achieving high purity (>99%) is paramount for subsequent synthetic steps and biological assays. This guide provides a structured approach to purification and troubleshooting, ensuring you can confidently obtain your target compound with the desired specifications.
Part 1: Purification Strategy Workflow
The optimal purification strategy depends on the scale of your reaction and the nature of the primary impurities. The following workflow will guide you in selecting the most appropriate method.
Caption: Purification decision workflow for this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the tandem Claisen/retro-Claisen synthesis?
A1: The most prevalent impurities originate directly from the reaction mechanism.[1][3] These include:
-
Ethyl Benzoate: This is the major byproduct of the retro-Claisen cleavage and is often the most challenging impurity to remove due to its similar volatility to the product.
-
Unreacted Starting Materials: Depending on reaction conditions, you may have residual amounts of the starting ketone (e.g., acetophenone or propiophenone) and ethyl trifluoroacetate.
-
1,3-Dicarbonyl Intermediate: Incomplete retro-Claisen cleavage can leave behind the β-diketone intermediate. This is typically more polar than your product.
-
Base-Related Residues: Salts from the workup (e.g., sodium salts) if the aqueous extraction is not thorough.
Q2: My crude product is a yellow to brown oil. Is this normal?
A2: Yes, a slight coloration in the crude product is common and typically indicates the presence of minor, high-molecular-weight byproducts or residual reagents. These are usually non-volatile and are effectively removed by either vacuum distillation or flash column chromatography, yielding a colorless to light yellow liquid.
Q3: Can I use recrystallization to purify this compound?
A3: Direct recrystallization is not feasible as this compound is a liquid at room temperature with a low melting point.[5] However, an indirect method involving the formation of a solid bisulfite adduct can be used as a purification technique to separate it from non-ketonic impurities.[6] This is generally considered a more classical or industrial-scale method.
Q4: How do I best monitor the progress of my column chromatography?
A4: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system similar to your column eluent (e.g., 10-20% Ethyl Acetate in Hexane). The product is UV active, so spots can be visualized under a 254 nm UV lamp. For optimal separation, the target compound should have an Rf value between 0.2 and 0.4.[7]
| Compound Type | Typical Rf in 15% EtOAc/Hexane | Visualization |
| Product (TFMK) | ~0.35 | UV (254 nm) |
| Ethyl Benzoate | ~0.45 | UV (254 nm) |
| Starting Ketone | Varies (e.g., Acetophenone ~0.3) | UV (254 nm) |
| 1,3-Dicarbonyl Int. | ~0.1-0.2 (more polar) | UV (254 nm) |
Part 3: Troubleshooting Guides
Issue 1: Contamination with Ethyl Benzoate after Purification
-
Symptoms: ¹H NMR shows characteristic aromatic signals for ethyl benzoate (triplet/quartet for ethyl group). GC-MS analysis shows a peak with m/z corresponding to 150.17 g/mol .
-
Causality: Ethyl benzoate has a boiling point (~212 °C at atm) that allows it to co-distill with the product under certain vacuum conditions. Its polarity is also very similar to the product, making chromatographic separation challenging if not optimized.
-
Solutions:
-
Optimized Flash Chromatography: This is the most reliable method. Use a low-polarity eluent system and run the column slowly. A shallow gradient from 5% to 15% ethyl acetate in hexanes often provides the best separation.[8] Collect small fractions and analyze them carefully by TLC.
-
Fractional Vacuum Distillation: A simple distillation may not be sufficient. Use a fractionating column (e.g., a Vigreux column) packed with a suitable material (like Raschig rings or metal sponge) to increase the number of theoretical plates. Maintain a very stable vacuum and slow heating to carefully separate the fractions. The product has a boiling point of 51-52 °C at 2 mmHg.[5]
-
Chemical Separation (Bisulfite Adduct): As a last resort, this method offers excellent selectivity for ketones.[6]
-
Protocol: Stir the impure product with a saturated aqueous solution of sodium bisulfite. The ketone will form a solid adduct, while the ethyl benzoate ester will not react and remains in the organic phase. Filter the solid adduct, wash it with ether, and then decompose it back to the pure ketone by treatment with an aqueous base (e.g., NaHCO₃) or acid.
-
-
Issue 2: Low Recovery from Flash Column Chromatography
-
Symptoms: The total mass of product recovered after combining fractions and evaporating the solvent is significantly lower than expected.
-
Causality:
-
Improper Solvent System: If the eluent is too polar, the product may elute too quickly along with impurities. If it's not polar enough, the product may not elute from the column at all.
-
Sample Loading: Loading the sample in too large a volume of solvent or a solvent stronger than the eluent will cause band broadening and poor separation.
-
Volatility: The product is relatively volatile. Aggressive removal of solvent on a rotary evaporator, especially at elevated temperatures or very high vacuum, can lead to significant product loss.
-
-
Solutions:
-
TLC Optimization: Before running the column, ensure your chosen eluent gives the product an Rf of ~0.3.[7][9] This provides the best balance between retention and elution time.
-
Dry Loading: If your crude product is an oil, dissolve it in a minimal amount of a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column, ensuring a very narrow starting band.[7]
-
Careful Solvent Removal: When using a rotary evaporator, use a moderate vacuum and a low-temperature water bath (≤ 30 °C).[10] Once the bulk of the solvent is removed, it is safer to remove the final traces under a high vacuum line without heating.
-
Part 4: Experimental Protocols
Protocol 1: High-Resolution Flash Column Chromatography
This protocol is optimized for separating this compound from ethyl benzoate.
-
Solvent System Selection:
-
Prepare a TLC developing chamber with 10% Ethyl Acetate (EtOAc) in Hexane.
-
Spot your crude product on a TLC plate and develop it.
-
The product should have an Rf of approximately 0.3-0.4. Adjust the EtOAc percentage (typically between 5-15%) to achieve this Rf. The ethyl benzoate byproduct will have a slightly higher Rf.
-
-
Column Packing (Slurry Method):
-
For every 1 gram of crude material, use approximately 50-80 grams of silica gel (230-400 mesh) for a difficult separation.[9]
-
Prepare a slurry of the silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed firmly, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane (~5 mL).
-
Add 2-3 g of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent (e.g., 5% EtOAc/Hexane), collecting fractions.
-
After several column volumes, you can choose to gradually increase the polarity (gradient elution) to 10% and then 15% EtOAc/Hexane to speed up the elution of your product.[8][11]
-
Monitor the fractions by TLC. Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator with a water bath temperature at or below 30 °C.
-
Protocol 2: Purification by Vacuum Distillation
This protocol is best for larger scale purifications (>5 g) where the primary impurities are non-volatile.
-
Apparatus Setup:
-
Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry.
-
Use a magnetic stir bar or boiling chips in the distilling flask to ensure smooth boiling.
-
The thermometer bulb should be positioned just below the side arm leading to the condenser.
-
-
Procedure:
-
Place the crude oil in the distilling flask (no more than two-thirds full).
-
Connect the apparatus to a vacuum pump with a cold trap.
-
Slowly apply vacuum, aiming for a stable pressure of ~2 mmHg.
-
Begin heating the flask gently with a heating mantle while stirring.
-
Collect any low-boiling forerun.
-
Collect the main fraction of the product, which should distill at 51-52 °C at 2 mmHg .[5]
-
Stop the distillation when the temperature starts to rise again or when only a dark, viscous residue remains.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 350-92-5 [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. rsc.org [rsc.org]
- 9. epfl.ch [epfl.ch]
- 10. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 11. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Trifluoromethyl Ketones
Welcome to the technical support center for the synthesis of trifluoromethyl ketones (TFMKs). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the trifluoromethyl ketone moiety into their target molecules. As a Senior Application Scientist, I have compiled this guide based on established literature and extensive field experience to help you troubleshoot common challenges and answer frequently asked questions. The goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to optimize your synthetic strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of trifluoromethyl ketones. Each issue is presented in a question-and-answer format, providing explanations for the likely causes and actionable steps for resolution.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in trifluoromethyl ketone synthesis can stem from several factors, primarily related to the stability of intermediates, reaction conditions, and substrate reactivity.
-
Decomposition of the Trifluoromethyl Anion (CF₃⁻): In nucleophilic trifluoromethylation reactions, particularly those utilizing fluoroform (HCF₃), the generated CF₃⁻ anion is inherently unstable and can decompose into difluorocarbene (:CF₂) and a fluoride ion (F⁻)[1][2][3]. This decomposition is often facilitated by the presence of alkali metal cations[1][2][3].
-
Solution: To mitigate this, consider using systems that stabilize the CF₃⁻ anion. The use of glymes (e.g., triglyme) can encapsulate the metal cation (like K⁺), reducing its interaction with the CF₃⁻ anion and thus suppressing decomposition[1][2]. Alternatively, employing sterically demanding bases like phosphazene bases can generate a more "naked" and highly nucleophilic CF₃⁻ anion that reacts quickly with the substrate before it can decompose[1][2].
-
-
Substrate Reactivity: Sterically hindered substrates, such as methyl 1-naphthoate, may exhibit lower reactivity and consequently lower yields compared to less hindered analogues like methyl 2-naphthoate[2][3]. Electron-withdrawing groups on the substrate can also impact reactivity depending on the specific reaction mechanism.
-
Solution: For sterically hindered substrates, you may need to prolong the reaction time or increase the temperature. However, be cautious as this may also promote side reactions. A systematic optimization of reaction conditions (temperature, concentration, stoichiometry of reagents) is recommended. The table below provides a starting point for optimizing conditions in a fluoroform-based system.
-
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Base | t-BuOK | KHMDS | KHMDS is often more effective for this transformation[1][3]. |
| Solvent | THF | Triglyme | Triglyme helps stabilize the CF₃⁻ anion by chelating the potassium cation[1][2]. |
| Temperature | -78 °C | -40 °C | A slightly higher temperature can improve reaction kinetics without significant decomposition[1][3]. |
| HCF₃ Equiv. | Excess | ~1.1 equiv | Using a slight excess of fluoroform is often sufficient and economical[3]. |
-
Moisture in the Reaction: The presence of water can lead to the formation of fluoroform (CHF₃) if a trifluoromethyl anion source is used, consuming the reagent and lowering the yield[4].
-
Solution: Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Question 2: I've isolated my product, but I see an unexpected peak in my NMR/Mass Spec that I suspect is a byproduct. What could it be?
Answer:
The formation of byproducts is a common issue. Here are some of the most frequently observed side products in trifluoromethyl ketone synthesis:
-
Hydrate Formation: Trifluoromethyl ketones are highly electrophilic and readily form stable hydrates in the presence of water[2][3][5]. These hydrates can sometimes be mistaken for impurities or a different product. The ¹⁹F NMR spectrum of the crude reaction mixture may show signals corresponding to these hydrates[3].
-
Troubleshooting: Hydrates can often be removed during silica gel column chromatography[3]. If the hydrate persists, it can sometimes be reversed by azeotropic distillation with a suitable solvent like toluene to remove water.
-
-
Products from Difluorocarbene (:CF₂): If the CF₃⁻ anion decomposes, the resulting difluorocarbene is a reactive species that can engage in various side reactions with your substrate or solvent, leading to a complex mixture of byproducts.
-
Troubleshooting: The best approach is to prevent the formation of difluorocarbene in the first place by stabilizing the CF₃⁻ anion as discussed in the previous question.
-
-
Double Trifluoromethylation Product: While less common with ester substrates due to the formation of a stable tetrahedral intermediate, it is possible for a second trifluoromethyl group to add to the ketone product, resulting in a tertiary alcohol with two CF₃ groups[1][3].
-
Troubleshooting: This is more likely to occur if the reaction is run for an extended period or with a large excess of the trifluoromethylating agent. Optimizing the stoichiometry and reaction time should minimize this side reaction.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of trifluoromethyl ketones.
Question 3: What are the main synthetic strategies for preparing trifluoromethyl ketones?
Answer:
There are several effective methods for synthesizing trifluoromethyl ketones, and the best choice depends on the starting material and the desired molecular complexity. The main strategies include:
-
Nucleophilic Trifluoromethylation: This involves the reaction of a nucleophilic "CF₃⁻" source with an electrophilic carbonyl precursor, such as an ester, carboxylic acid, or anhydride[1][6]. Common reagents for generating the trifluoromethyl nucleophile include:
-
Fluoroform (HCF₃): An inexpensive but gaseous reagent that requires a strong base (e.g., KHMDS, t-BuOK) for deprotonation[1][2][3].
-
Ruppert-Prakash Reagent (TMSCF₃): A versatile and widely used liquid reagent that can trifluoromethylate a broad range of substrates, including aldehydes, ketones, and esters[2][6].
-
Trifluoroacetic Anhydride (TFAA): Can be used in photoredox-mediated approaches for the trifluoroacetylation of alkenes[7].
-
-
Radical Trifluoromethylation: This approach involves the generation of a trifluoromethyl radical (•CF₃) that can react with various substrates. For example, photoredox catalysis can be used to generate a trifluoroacetonyl radical from halotrifluoroacetones, which then reacts with olefins[8]. Another method involves the reaction of propiolic acids with a copper catalyst and a trifluoromethyl source, which is thought to proceed through a radical mechanism[9].
-
Oxidation of Trifluoromethyl Carbinols: This is a two-step process where an aldehyde is first trifluoromethylated to form a secondary trifluoromethyl carbinol, which is then oxidized to the corresponding ketone[5][10]. Common oxidizing agents include Dess-Martin periodinane (DMP) and o-iodoxybenzoic acid (IBX)[5][10]. Due to the electron-withdrawing nature of the CF₃ group, these alcohols can be resistant to oxidation[10].
Question 4: My starting material is an enolizable ester. What precautions should I take?
Answer:
The use of strong bases like KHMDS or t-BuOK for the deprotonation of fluoroform can be problematic with enolizable esters, as competitive deprotonation of the α-carbon can occur, leading to side reactions and lower yields. Protocols using these strong bases are often not applicable to enolizable esters[2].
-
Alternative Strategies:
-
Consider using a milder trifluoromethylating agent that does not require a strong base, such as the Ruppert-Prakash reagent (TMSCF₃) with a fluoride initiator.
-
Alternatively, a tandem Claisen condensation and retro-Claisen cleavage approach using ethyl trifluoroacetate and a base like NaH has been shown to be effective for enolizable alkyl phenyl ketones[6].
-
Question 5: Can you explain the mechanism of CF₃⁻ decomposition in more detail?
Answer:
The decomposition of the trifluoromethyl anion (CF₃⁻) is a critical side reaction in many nucleophilic trifluoromethylation protocols. The process is an α-elimination reaction.
Here is a diagram illustrating the decomposition pathway:
Caption: Decomposition of the trifluoromethyl anion.
The CF₃⁻ anion is unstable and can spontaneously eliminate a fluoride ion (F⁻) to form the neutral difluorocarbene (:CF₂). This process is thermodynamically driven by the high stability of the resulting fluoride salt (e.g., KF, NaF) when a metal counterion is present[1][2][3].
Experimental Protocols
Protocol 1: General Procedure for Trifluoromethylation of Methyl Esters using HCF₃/KHMDS
This protocol is adapted from the work of Yokokawa et al. (2021)[1][2][3].
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a gas inlet, add the methyl ester (1.0 mmol) and triglyme (5.0 mL) under an argon atmosphere.
-
Cool the solution to -40 °C in an acetonitrile/dry ice bath.
-
Add KHMDS (2.0 mmol, 2.0 equiv) to the solution and stir for 10 minutes.
-
Introduce fluoroform (HCF₃) gas (1.1 mmol, 1.1 equiv) via a gas-tight syringe or a mass flow controller.
-
Stir the reaction mixture at -40 °C for the specified time (typically 1-2 hours, monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired trifluoromethyl ketone.
Troubleshooting Workflow Diagram
References
- 1. d-nb.info [d-nb.info]
- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 3. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
managing stability and storage of 3-Phenyl-1,1,1-Trifluoropropan-2-One
Technical Support Center: 3-Phenyl-1,1,1-Trifluoropropan-2-One
Welcome to the technical support guide for this compound (CAS No. 350-92-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this valuable trifluoromethyl ketone intermediate.[1] This guide provides field-proven insights into handling and troubleshooting common issues encountered during experimentation.
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you may encounter, providing a logical workflow from problem to solution. The causality behind each step is explained to empower you to make informed decisions in your research.
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to diagnosing common problems related to the stability and purity of this compound.
Caption: Troubleshooting workflow for stability issues.
Q&A Troubleshooting
Question: My previously colorless to light yellow liquid has developed a noticeable yellow or brown tint. What is the likely cause? Answer: This discoloration is a primary indicator of degradation. The most common cause is oxidation, as the compound is known to be air-sensitive.[2][3] Exposure to atmospheric oxygen, potentially accelerated by light or elevated temperatures, can lead to the formation of colored impurities.
-
Causality: The benzylic position (the CH2 group) is susceptible to oxidation. Over time, this can lead to the formation of byproducts like benzoic acid or other aromatic species that are colored.
-
Immediate Action: Cease using the discolored material in sensitive applications. Re-evaluate your storage protocol immediately. Ensure the container is tightly sealed and that the headspace has been purged with an inert gas like nitrogen or argon.[2][3] For future use, store the compound in amber vials to protect it from light.
Question: I am observing unexpected peaks in my analytical data (NMR, LC-MS) that were not present when the vial was first opened. What are these impurities? Answer: The appearance of new peaks suggests contamination or decomposition.
-
Moisture Contamination: This compound is hygroscopic, meaning it readily absorbs moisture from the air.[2][4] Water can appear in your analytical data or potentially react with the compound. The ketone can form a hydrate in the presence of water, which would present as a different chemical species.
-
Solvent/Container Interaction: Ensure the solvents you are using are anhydrous. Some reactive solvents may not be suitable for long-term storage of solutions. Additionally, ensure your storage container is made of an inert material (e.g., borosilicate glass).
-
Degradation Products: If the material has been stored improperly (e.g., at room temperature or exposed to air), the new peaks are likely the degradation products discussed in the previous question.
-
Self-Validating Protocol: Before use in a critical experiment, run a quick purity check (e.g., TLC or a fast LC-MS) on an aliquot from your stock vial. This validates the integrity of the material at that specific time point and prevents the loss of valuable experimental resources.
Question: My reaction yield or assay potency has decreased, and I suspect the this compound is the cause. How can I confirm this? Answer: A decrease in potency is a classic symptom of compound degradation. The molar concentration of the active ketone is likely lower than you assume.
-
Expert Insight: Do not assume 100% purity, especially for an opened container. Before a critical experiment, it is best practice to quantify the material. A quantitative NMR (qNMR) with a certified internal standard is an excellent method for determining the precise concentration of your active compound.
-
Solution: Use a freshly opened vial of the compound for your most sensitive applications. If that is not possible, consider re-purification of the existing stock by an appropriate method like distillation if the scale is sufficient. However, for most lab-scale applications, acquiring a new, certified lot is the most trustworthy and efficient path forward.
Frequently Asked Questions (FAQs) on Stability and Storage
This section provides direct answers to common questions regarding the handling and storage of this compound.
Question: What are the optimal storage conditions for this compound? Answer: Based on compiled safety data sheets and chemical properties, the optimal storage conditions are summarized below. Adherence to these guidelines is critical for maximizing the shelf-life and purity of the compound.
| Parameter | Recommendation | Rationale & Source |
| Temperature | Refrigerate.[2][3] Keep cool.[5] | The compound is a flammable liquid with a flash point of 33 °C (91.4 °F). Refrigeration minimizes evaporation and reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon).[2][3] | The compound is air-sensitive.[2][3] An inert atmosphere prevents oxidative degradation. |
| Moisture | Store in a dry environment; protect from atmospheric moisture.[6] | The compound is hygroscopic and can absorb water, leading to contamination or hydrate formation.[2][4] |
| Container | Keep container tightly closed.[2][3][5][7] Use amber glass vials. | Prevents exposure to air and moisture. Amber glass protects the compound from potential photochemical degradation. |
| Location | Store in a well-ventilated place.[2][4][5] | As a flammable liquid, proper ventilation is a crucial safety measure to prevent the accumulation of vapors.[5] |
Question: How should I handle the compound for long-term storage? Answer: For long-term storage, it is highly recommended to aliquot the material. This practice minimizes the risk of contaminating the entire batch every time the primary container is opened.
Experimental Protocol: Aliquoting for Long-Term Storage
-
Preparation: Move the primary container of this compound, along with appropriately sized amber glass vials with PTFE-lined caps, into an inert atmosphere glovebox or glove bag. If a glovebox is unavailable, work quickly in a well-ventilated fume hood.
-
Inert Purge: Gently flush the primary container and the empty aliquot vials with dry nitrogen or argon gas.
-
Dispensing: Using a clean, dry glass syringe or pipette, carefully dispense the desired volume into each vial.
-
Sealing: Immediately and tightly cap each vial. For extra protection, you can wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each aliquot with the compound name, CAS number, concentration (if in solution), and the date it was aliquoted.
-
Storage: Place the labeled aliquots in a secondary container and store them under the recommended refrigerated conditions.
Question: What are the primary signs of degradation I should watch for? Answer: The most common visual sign is a change in color from colorless/light yellow to a more pronounced yellow or brown.[8] Analytically, you will observe new peaks in purity assays (NMR, GC, LC-MS) and may notice a decrease in performance in functional assays.
Question: What materials and chemicals are incompatible with this compound? Answer: Avoid contact with strong oxidizing agents, strong bases, alkali metals, and finely powdered metals.[2][3] These materials can cause vigorous and potentially hazardous reactions.
Question: Is this compound flammable? Answer: Yes, this compound is a flammable liquid (Category 3) with a flash point of 33 °C (91.4 °F).[5][8] Keep it away from heat, sparks, open flames, and other ignition sources.[2][3][5] All equipment used for transfer must be properly grounded to prevent static discharge.[2][3][5]
References
- 1. This compound | 350-92-5 [chemicalbook.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. echemi.com [echemi.com]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylation
Welcome to the technical support center dedicated to the fine art and science of trifluoromethylation. The introduction of the trifluoromethyl (–CF₃) group is a transformative strategy in medicinal chemistry and materials science, capable of dramatically enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, the path to a successful trifluoromethylation can be fraught with challenges. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and empower you to optimize your experimental outcomes.
We will move beyond simple procedural lists to explore the "why" behind the "how," grounding our advice in mechanistic understanding and field-proven experience.
Understanding the Trifluoromethylation Landscape
Trifluoromethylation reactions can be broadly categorized by the nature of the CF₃ species involved: nucleophilic, electrophilic, or radical.[3][4][5] The choice of reagent and, consequently, the reaction mechanism, is the most critical decision you will make. It dictates the compatible substrate scope, optimal conditions, and potential side reactions.
Caption: Overview of Trifluoromethylation Strategies.
Troubleshooting Guide & FAQs
This section is structured to address the specific, practical issues you may encounter at the bench.
Category 1: Nucleophilic Trifluoromethylation (e.g., using Ruppert-Prakash Reagent - TMSCF₃)
Nucleophilic trifluoromethylation is a robust method for introducing a CF₃ group to electrophilic centers like aldehydes and ketones.[2] The most common reagent, the Ruppert-Prakash reagent (TMSCF₃), is not itself nucleophilic but requires activation by a catalyst to generate the reactive trifluoromethyl anion (CF₃⁻) or a related hypervalent silicon species.[2]
Question 1: My reaction is sluggish, showing low or no conversion of the starting material. What's going wrong?
This is a classic issue often related to the generation of the active nucleophile.
Answer:
Several factors could be at play, primarily revolving around the initiator, solvent, and reagent quality.
-
Initiator/Catalyst Inactivity: The choice and quality of your initiator are paramount.
-
Fluoride Initiators (e.g., TBAF, CsF): These are highly effective but are notoriously sensitive to moisture.[1] Water will protonate the trifluoromethyl anion, quenching the reaction.
-
Solution: Ensure you are using a truly anhydrous fluoride source and meticulously dried reaction conditions. Consider purchasing a new bottle of initiator or drying your current stock under a high vacuum. All glassware must be oven or flame-dried, and solvents should be anhydrous.[1]
-
-
Non-Fluoride Initiators (e.g., K₂CO₃, Cs₂CO₃): While less sensitive to moisture, their catalytic activity is highly dependent on the solvent.[1][6]
-
Solution: DMF has been shown to significantly accelerate reactions and improve yields with these types of catalysts.[1]
-
-
-
Insufficient Catalyst Loading: While catalytic amounts are typical (0.1–10 mol%), this may need optimization for your specific system.[1]
-
Solution: Try incrementally increasing the catalyst loading. For some systems, this can be the key to driving the reaction to completion.
-
-
Solvent Effects: The reaction is highly solvent-dependent.
-
Reagent Quality: The purity of TMSCF₃ can vary.[1] Old or improperly stored bottles may have degraded.
-
Solution: If you suspect reagent degradation, try a fresh bottle from a reputable supplier.
-
Troubleshooting Workflow: Low Conversion with TMSCF₃
Caption: Step-by-step troubleshooting for low conversion.
Question 2: I'm working with an enolizable ketone and observe significant formation of the silyl enol ether byproduct. How can I minimize this?
Answer:
This side reaction occurs when the generated trifluoromethyl anion acts as a base, deprotonating the α-carbon of the ketone, rather than as a nucleophile attacking the carbonyl carbon. The resulting enolate is then trapped by the TMS group.
-
Lower the Reaction Temperature: Deprotonation often has a higher activation energy than nucleophilic addition.
-
Solution: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can significantly favor the desired nucleophilic addition pathway.
-
-
Choice of Initiator: The nature of the initiator can influence the basicity of the system.
-
Solution: Experiment with different fluoride sources or non-fluoride initiators. A less basic system might suppress enolization.
-
-
Change the Solvent: The solvent can mediate the basicity of the CF₃⁻ anion.
-
Solution: A solvent screen may reveal conditions that disfavor the deprotonation pathway.
-
Category 2: Electrophilic Trifluoromethylation (e.g., using Togni or Umemoto Reagents)
Electrophilic trifluoromethylation reagents deliver a "CF₃⁺" equivalent to a nucleophilic substrate.[7] These reagents, such as those developed by Togni and Umemoto, are often hypervalent iodine or sulfonium salts and are particularly useful for trifluoromethylating heteroatoms and electron-rich systems.[7][8]
Question 1: I'm attempting to trifluoromethylate an electron-rich arene with a Togni or Umemoto reagent, but I see no reaction.
Answer:
While these reagents are considered "electrophilic," their reactivity is nuanced. The reaction mechanism can be a polar Sₙ2 type pathway or involve a single electron transfer (SET) process to generate a CF₃ radical, and this is often substrate-dependent.[4][7][9]
-
Insufficient Activation/Promotion: Many electrophilic trifluoromethylations, especially of C-H bonds, are not spontaneous and require a catalyst or promoter.
-
Solution for Arenes: Palladium or copper catalysts are often required to facilitate the trifluoromethylation of arenes and heterocycles.[7][8] These reactions may also require elevated temperatures.
-
Solution for other Nucleophiles: For softer nucleophiles like thiols or phosphines, the reaction may proceed without a catalyst. However, for β-ketoesters or silyl enol ethers, a base or phase-transfer catalyst might be necessary to generate the requisite nucleophile.[8]
-
-
Incorrect Reaction Mechanism Pathway: Your conditions may not favor the required mechanistic pathway.
-
Solution: If a polar pathway is proving ineffective, consider conditions that promote a radical mechanism. This can sometimes be achieved through the use of a photocatalyst and a light source, which facilitates the single electron transfer to generate the trifluoromethyl radical.[10]
-
Table 1: General Guidance for Electrophilic Reagent Application
| Substrate Type | Common Reagent(s) | Typical Conditions/Additives |
| Thiols, Phosphines | Togni, Umemoto | Often proceeds readily at RT, may need mild base.[8] |
| β-Ketoesters, Silyl Enol Ethers | Togni, Umemoto | Base (e.g., DBU) or phase-transfer catalyst.[8] |
| Electron-rich Arenes/Heterocycles | Togni, Umemoto | Pd(II) or Cu(I)/Cu(II) catalyst, often at elevated temperatures.[7][8] |
| Alkenes | Togni, Umemoto | Often requires a radical initiator or photocatalyst.[10] |
Category 3: Radical Trifluoromethylation (e.g., using Langlois' Reagent)
Radical trifluoromethylation involves the generation of the trifluoromethyl radical (CF₃•), which is a highly reactive and electrophilic species.[4] This approach is powerful for the functionalization of arenes and alkenes. Langlois' reagent (CF₃SO₂Na) is a common precursor to the CF₃ radical, typically generated under oxidative conditions.[11][12][13]
Question: My radical trifluoromethylation of a heterocycle using Langlois' reagent is giving a low yield. How can I improve it?
Answer:
Low yields in these reactions are often due to inefficient radical generation or competing side reactions.
-
Oxidant Choice and Stoichiometry: The generation of the CF₃ radical from CF₃SO₂Na requires an oxidant. The choice and amount are critical.
-
Common Oxidants: tert-Butyl hydroperoxide (TBHP) or Mn(OAc)₃ are frequently used.[11][14]
-
Solution: Optimize the stoichiometry of the oxidant. Too little will result in incomplete conversion, while too much can lead to substrate or product degradation. A screen of different oxidants may also be beneficial.
-
-
Solvent Effects on Regioselectivity: For heteroaromatic substrates, the choice of solvent can surprisingly influence the position of trifluoromethylation.
-
Solution: If you are getting a mixture of regioisomers or low yield of the desired isomer, a solvent screen is highly recommended. Baran and co-workers demonstrated that regioselectivity can be tuned by the solvent choice.[12]
-
-
Radical Inhibition: The presence of radical scavengers in your reaction mixture will kill the reaction.
-
Solution: Ensure your starting materials and solvent are pure and free from inhibitors. Degassing the solvent prior to use can sometimes be beneficial, although many of these reactions are tolerant to air.
-
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃
This protocol is a starting point and should be optimized for your specific substrate.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 equiv) and anhydrous THF (to make a ~0.2 M solution).
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 equiv).
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add a solution of anhydrous tetrabutylammonium fluoride (TBAF) in THF (0.1 equiv) dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress by thin-layer chromatography (TLC) or GC-MS.
-
Workup: Upon completion, quench the reaction by the addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: Electrophilic Trifluoromethylation of a β-Ketoester using an Umemoto Reagent
This protocol is adapted for activated C-H bonds.
-
Preparation: To a round-bottom flask, add the β-ketoester (1.0 equiv), a suitable solvent like DMF (to make a ~0.2 M solution), and sodium hydride (NaH, 1.1 equiv, 60% dispersion in mineral oil) at 0 °C to generate the enolate. Stir for 15-30 minutes.
-
Reagent Addition: Cool the reaction mixture to the recommended temperature (e.g., -45 °C, but this is reagent-dependent). Add the Umemoto reagent (1.2 equiv).
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Workup: Quench the reaction carefully with water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 11. Trifluoromethyl alkane synthesis by trifluoromethylation [organic-chemistry.org]
- 12. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
Technical Support Core: Navigating the Instability of the Trifluoromethyl Anion (CF3⁻)
An exceptional guide for researchers and scientists, this Technical Support Center provides in-depth troubleshooting for the challenges of working with the trifluoromethyl anion (CF3⁻). Authored from the perspective of a Senior Application Scientist, this resource offers practical solutions, explains the underlying chemical principles, and is grounded in authoritative scientific literature.
The trifluoromethyl anion is a potent nucleophile and a critical intermediate for introducing the vital CF3 group into pharmaceuticals and agrochemicals.[1][2] However, its utility is often challenged by its inherent instability. The primary decomposition pathway is a rapid α-elimination of a fluoride ion to generate the highly reactive difluorocarbene (:CF2).[3][4] This guide is designed to help you mitigate this decomposition and achieve consistent, high-yielding trifluoromethylation reactions.
Logical Framework for CF3⁻ Stability
Understanding the factors that influence the stability of the trifluoromethyl anion is the first step toward preventing its decomposition. The following diagram illustrates the key experimental variables that must be controlled.
Caption: Controlling generation and environmental factors is crucial for CF3⁻ stability.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the generation and application of the trifluoromethyl anion in a direct question-and-answer format.
Question 1: My reaction is sluggish, and the yield of my trifluoromethylated product is very low. What is the most likely cause?
Answer: A low yield is the classic symptom of premature trifluoromethyl anion decomposition. The CF3⁻ is likely degrading into difluorocarbene before it has a chance to react with your substrate.
Causality and Solutions:
-
Temperature Control is Paramount: The α-elimination of fluoride from CF3⁻ is highly temperature-dependent.
-
Action: Maintain cryogenic temperatures, typically between -78 °C and -40 °C.[4] Never allow the reaction to warm significantly until you are confident the trifluoromethylation step is complete.
-
-
Solvent Choice Dictates Stability: The solvent environment directly impacts the anion's stability and reactivity.
-
Explanation: Protic solvents (e.g., alcohols, water) will instantly quench the anion through protonation.[3][5] Polar aprotic solvents like DMF can form hemiaminal adducts, which may stabilize the anion but can also complicate reactivity.[4]
-
Action: Use anhydrous, less-polar aprotic solvents. Ethereal solvents such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are standard choices that offer a good balance of reagent solubility and anion stability.
-
-
The Counterion's Role: The cation associated with the CF3⁻ anion influences its stability and nucleophilicity.
-
Explanation: Smaller, "harder" cations like Li⁺ can form strong M-F bonds, accelerating decomposition. Larger, "softer" cations like K⁺ or Cs⁺ result in a looser, more reactive ion pair.
-
Action: When generating CF3⁻ from fluoroform (HCF3), use a potassium base like KHMDS or KOtBu over sodium or lithium bases.[6] When using TMSCF3, a cesium fluoride (CsF) activator can be beneficial.
-
Question 2: I'm using Ruppert-Prakash reagent (TMSCF3) and a fluoride source, but my results are inconsistent between runs. Why?
Answer: Inconsistency when using TMSCF3 almost always points to trace amounts of inhibitors or impurities, with water being the primary culprit.
Causality and Solutions:
-
Strictly Anhydrous Conditions: TMSCF3 and the generated pentacoordinate siliconate intermediates are extremely sensitive to moisture.[7]
-
Action: Ensure your fluoride source (e.g., TBAF, CsF) is rigorously dried. Use freshly distilled, anhydrous solvents. Flame-dry all glassware under vacuum or high vacuum and cool under an inert atmosphere (Argon or Nitrogen).
-
-
Quality of Reagents: The purity of your TMSCF3 can vary between suppliers and even batches.[7]
-
Action: If you suspect reagent quality, consider purifying the TMSCF3 by distillation. Always use it as a fresh bottle or store it under a strictly inert atmosphere.
-
-
Initiator Concentration: The reaction is catalytic in the fluoride initiator. However, the kinetics can be complex, and the initial concentration of the initiator plays a crucial role.[7]
-
Action: For reproducible results, ensure the initiator is added consistently. Using a freshly prepared stock solution of your fluoride source (e.g., 1M TBAF in THF) can improve accuracy over weighing small, hygroscopic amounts of solid.
-
| Factor | Recommendation for Maximizing CF3⁻ Stability | Rationale |
| Temperature | -78 °C to -40 °C | Slows the rate of α-elimination to difluorocarbene.[4] |
| Solvent | Anhydrous THF, DME, Toluene | Aprotic, less polar solvents minimize solvation that can promote decomposition. |
| Counterion (M⁺) | K⁺, Cs⁺ | Larger, more polarizable cations form looser ion pairs, enhancing stability. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching by atmospheric moisture and oxygen. |
| Additives | Crown Ethers (e.g., 18-crown-6) | Sequesters the cation, generating a more "naked" and reactive anion.[3][8] |
Experimental Workflow: Generating CF3⁻ from Fluoroform (HCF3)
This protocol outlines a general procedure for the in situ generation of CF3⁻ from HCF3 gas for nucleophilic trifluoromethylation of an electrophile (e.g., a ketone).
Caption: Workflow for in-situ CF3⁻ generation from HCF3.
Frequently Asked Questions (FAQs)
Q: Can the trifluoromethyl anion be isolated and stored? A: Generally, no. While the characterization of a "naked" CF3⁻ anion complexed with a cryptand has been achieved under specific, low-temperature conditions, it is not a practical approach for synthesis.[5][9] For all synthetic purposes, the trifluoromethyl anion should be generated in situ and consumed immediately.
Q: My substrate is sensitive to strong bases. Is generation from HCF3 still an option? A: It can be challenging. The pKa of HCF3 is ~28, requiring a very strong base for deprotonation. If your substrate cannot tolerate bases like KHMDS or KOtBu, using the Ruppert-Prakash reagent (TMSCF3) with a fluoride initiator is a much milder and often more suitable alternative.[8]
Q: Are there alternatives to nucleophilic trifluoromethylation with the CF3⁻ anion? A: Absolutely. The field of fluorine chemistry is rich with reagents that operate through different mechanisms. If nucleophilic conditions are failing, consider:
-
Radical Trifluoromethylation: Reagents like the Langlois reagent (CF3SO2Na) or Togni reagents can generate a CF3 radical, which is effective for electron-rich substrates and certain C-H functionalizations.[10]
-
Electrophilic Trifluoromethylation: Reagents like Umemoto's or Togni's hypervalent iodine reagents act as a source of "CF3⁺" and are ideal for reacting with carbon nucleophiles like enolates, silyl enol ethers, and electron-rich aromatics.[8][11]
References
- 1. Generation and Utilization of Bare Trifluoromethyl Anion in Flow - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. sioc.ac.cn [sioc.ac.cn]
Technical Support Center: Column Chromatography of Fluorinated Compounds
Welcome to the technical support center for the column chromatography of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these molecules. The high electronegativity and unique steric profile of fluorine atoms introduce chromatographic behaviors that differ significantly from their non-fluorinated analogs. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to optimize your separations, enhance purity, and improve recovery.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just a solution but the scientific reasoning behind it.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Question: My fluorinated analyte is exhibiting significant peak tailing on a standard C18 column. What is causing this, and how can I fix it?
Answer:
Peak tailing for fluorinated compounds, especially those containing polar functional groups (e.g., amines, phenols), often stems from secondary interactions with the stationary phase.[1] The primary causes and solutions are:
-
Silanol Interactions: Residual silanol groups on silica-based stationary phases (like C18) are acidic and can strongly interact with basic or polar analytes, causing tailing. The highly electronegative nature of fluorine can enhance the polarity of nearby functional groups, exacerbating this issue.
-
Solution 1: Use a Deactivated Column: Employ a high-quality, end-capped C18 column. End-capping "caps" most of the residual silanols with a less interactive group, minimizing these secondary interactions.[1]
-
Solution 2: Acidify the Mobile Phase: For acidic or neutral compounds, adding a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress the ionization of residual silanols and the analyte, leading to more symmetrical peaks.[1][2]
-
-
Mobile Phase pH: If your analyte is ionizable, a mobile phase pH close to its pKa will result in the presence of both ionized and neutral forms, leading to poor peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce Sample Load: Decrease the concentration or injection volume of your sample.[1]
-
Problem 2: Low or No Retention (Compound Elutes Too Quickly)
Question: My fluorinated compound has very low retention on a C18 column, eluting close to the solvent front. How can I increase its retention?
Answer:
Low retention suggests that your analyte has a weak affinity for the stationary phase under the current conditions. Fluorination can decrease a molecule's hydrophobicity (lipophilicity) compared to its hydrocarbon analog, leading to reduced retention in reversed-phase chromatography.[3]
-
Cause: Insufficient Hydrophobic Interaction: The polarity of your mobile phase may be too low (too much organic solvent) for your analyte to interact sufficiently with the C18 stationary phase.
-
Solution 1: Increase Mobile Phase Polarity: Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in your mobile phase.[2] A higher water content will promote partitioning of the analyte onto the stationary phase.
-
Solution 2: Switch to a Fluorinated Stationary Phase: For highly fluorinated compounds, a standard C18 phase may not be optimal. Fluorinated stationary phases, such as Pentafluorophenyl (PFP) or perfluoroalkyl phases, offer alternative retention mechanisms.[4][5][6] These phases can interact with fluorinated analytes through "fluorophilic" interactions, dipole-dipole interactions, and π-π stacking (for PFP phases), leading to enhanced retention and unique selectivity.[4][7]
-
Problem 3: Co-elution with Impurities
Question: I am struggling to separate my target fluorinated compound from a closely related impurity. Changing the gradient on my C18 column isn't improving the resolution. What should I do?
Answer:
When gradient optimization fails, the issue is typically a lack of selectivity between your compound and the impurity under the chosen conditions. To resolve this, you need to alter the fundamental interactions within the chromatographic system.
-
Cause: Insufficient Selectivity: The stationary and mobile phases are interacting with your compound and the impurity in a very similar manner.
-
Solution 1: Change the Stationary Phase: This is often the most effective solution. Switching from a C18 to a column with a different chemistry can dramatically alter selectivity. A Pentafluorophenyl (PFP) phase is an excellent choice for aromatic or halogenated compounds due to its ability to engage in π-π and dipole-dipole interactions.[4][7] This provides a completely different separation mechanism compared to the purely hydrophobic interactions of a C18 phase.[4]
-
Solution 2: Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa.[1] These solvents have different properties and can alter the selectivity of the separation by modifying how the analytes interact with the stationary phase.
-
Solution 3: Utilize a Fluorinated Eluent: The use of a fluorinated eluent, such as trifluoroethanol (TFE), with a standard C8 or C18 column can induce unique selectivity for fluorinated compounds.[8][9] This "hetero-pairing" of a hydrocarbon column with a fluorinated eluent can be a powerful tool for resolving difficult separations.[8][9]
-
Problem 4: Low or No Recovery of Compound
Question: After running my column, I have very low recovery of my polar fluorinated compound. I suspect it's sticking to the column. How can I get it back?
Answer:
Irreversible adsorption to the stationary phase is a common issue for highly polar or functionalized compounds.[1]
-
Cause 1: Irreversible Adsorption: The compound may be strongly and irreversibly binding to active sites (e.g., silanols) on the stationary phase.
-
Solution: Switch to a Different Stationary Phase: For very polar compounds, reversed-phase chromatography may not be suitable. Consider alternative modes of chromatography such as Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of organic solvent.[1][5]
-
-
Cause 2: Compound Instability: The compound may be degrading on the stationary phase, especially if it is sensitive to acidic conditions (silica gel is acidic).[10]
-
Solution 1: Test Compound Stability: Before running the column, spot your compound on a TLC plate and let it sit for a few hours. If you see a new spot appear, your compound is likely unstable on silica.[10]
-
Solution 2: Deactivate the Stationary Phase: For flash chromatography, you can deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent.[2] Alternatively, consider using a less acidic stationary phase like alumina or Florisil.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose stationary phase for separating fluorinated compounds?
For general-purpose separations, high-quality, end-capped C18 and C8 columns remain a good starting point.[5] However, for challenging separations involving isomers, halogenated compounds, or when alternative selectivity is needed, a Pentafluorophenyl (PFP) phase is highly recommended.[2][4] PFP columns offer multiple interaction modes beyond hydrophobicity, including dipole-dipole, π-π, and charge-transfer interactions, which are particularly effective for aromatic and fluorinated molecules.[4][7]
Q2: How does the degree of fluorination affect retention time?
The effect is complex and depends on the stationary phase used.
-
On Fluorinated Phases: Generally, retention increases with a higher fluorine content due to stronger "fluorophilic" interactions between the analyte and the stationary phase.[6] In some cases, compounds have been observed to elute in order of an increasing number of fluorine atoms.[2][11]
-
On C18 Phases: The effect is less predictable. While heavy fluorination often increases hydrophobicity and retention, light fluorination can sometimes increase the polarity of a molecule, leading to decreased retention in reversed-phase chromatography.[3][12] The key factor is how the fluorine content alters the overall polarity and interaction profile of the molecule.[8]
Q3: What are typical starting mobile phase conditions for a fluorinated compound on a PFP column?
A good starting point for reversed-phase chromatography on a PFP column is a gradient of water and acetonitrile or methanol, similar to a C18 column.[2][13] It is highly recommended to include 0.1% formic acid or acetic acid in the mobile phase to ensure good peak shape, especially for polar or ionizable analytes.[2]
| Analyte Type | Stationary Phase | Mobile Phase System (Starting Conditions) |
| General Fluorinated Aromatics | PFP, C18 | Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) |
| Highly Fluorinated Aliphatics | Fluorinated Alkyl Phase, C8 | Water / Methanol |
| Polar Fluorinated Bases | HILIC, PFP | Acetonitrile (with 0.1% Formic Acid) / Water (with 0.1% Formic Acid) |
Q4: My fluorinated compound is not soluble in my mobile phase. How should I load it onto the column?
If your compound has poor solubility in the eluent, especially for flash chromatography, dry loading is the recommended method.[1][14] Protocol for Dry Loading:
-
Dissolve your sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane, acetone).
-
Add a small amount of silica gel or an inert support like Celite to the solution.
-
Thoroughly mix and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder.[14]
-
Carefully load this powder onto the top of your packed column. This ensures that the compound is introduced to the column in a concentrated band without the use of a strong, incompatible loading solvent.[1]
Q5: What detection methods are suitable for fluorinated compounds?
-
UV-Vis Detection: This is the most common method and is suitable if your fluorinated compound contains a chromophore.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for both detection and identification.
-
¹⁹F-NMR: For preparative chromatography and reaction monitoring, ¹⁹F-NMR is an excellent technique to specifically detect and quantify fluorine-containing molecules in collected fractions, as it provides a signal only for fluorinated species.[15]
Experimental Workflows & Diagrams
Workflow Diagram: Stationary Phase Selection
The following diagram outlines a decision-making process for selecting the optimal stationary phase for your fluorinated compound.
Caption: Decision tree for stationary phase selection.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Safe Handling and Disposal of 3-Phenyl-1,1,1-Trifluoropropan-2-One
This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the safe handling, experimental use, and disposal of 3-Phenyl-1,1,1-Trifluoropropan-2-One.
Section 1: Chemical Profile and Hazard Identification
This compound is a flammable liquid and vapor that requires careful handling to ensure laboratory safety.[1] It is essential to be fully aware of its properties and potential hazards before commencing any experimental work.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 350-92-5 |
| Molecular Formula | C₉H₇F₃O |
| Molecular Weight | 188.15 g/mol [2] |
| Appearance | Clear colorless to light yellow liquid |
| Boiling Point | 51-52 °C at 2 mmHg[3] |
| Density | 1.22 g/mL at 25 °C[3] |
| Flash Point | 33 °C (91.4 °F) - closed cup[4] |
GHS Hazard Classification
-
Skin irritation: May cause skin irritation[2]
-
Eye irritation: May cause serious eye irritation[2]
-
Specific target organ toxicity (single exposure): May cause respiratory irritation[2]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are its flammability and its potential to cause skin, eye, and respiratory irritation.[2] It is a flammable liquid and vapor, so it must be kept away from heat, sparks, open flames, and other ignition sources.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE includes tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] All handling of the compound should be performed in a well-ventilated chemical fume hood.[1]
Q3: How should this compound be stored?
A3: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Q4: Are there any established occupational exposure limits (OELs) for this compound?
A4: There are no specific OELs for this compound. However, for the structurally similar compound acetophenone, the ACGIH has established a Threshold Limit Value (TLV) of 10 ppm as an 8-hour time-weighted average (TWA).[5][6] This can be used as a conservative guideline for exposure control.
Q5: What should I do in case of accidental contact or inhalation?
A5:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Section 3: Experimental Protocol and Troubleshooting Guide: Knorr Pyrazole Synthesis
This compound, as a trifluoromethyl β-diketone analog, is a valuable precursor for the synthesis of trifluoromethyl-substituted pyrazoles. The Knorr pyrazole synthesis is a common method for this transformation.[6][7]
Experimental Protocol: Synthesis of 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole
This protocol describes the reaction of this compound with hydrazine.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Deionized water
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Troubleshooting Guide for Knorr Pyrazole Synthesis
Caption: Troubleshooting guide for the Knorr pyrazole synthesis.
Section 4: Safe Disposal Procedures
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure compliance with regulations. As a halogenated organic compound, it should be treated as hazardous waste.[8]
Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused material, reaction residues, and contaminated labware (e.g., pipette tips, gloves), in a designated hazardous waste container.
-
The container must be made of a compatible material, be properly sealed, and clearly labeled as "Hazardous Waste: Halogenated Organic Liquid" and include the full chemical name.[8]
-
Do not mix with non-halogenated waste streams.[8]
Disposal Method:
The primary and recommended method of disposal is incineration at a licensed hazardous waste facility.[7] The incinerator must be equipped with appropriate scrubbers to handle the acidic and halogenated combustion byproducts.[7]
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. interchim.fr [interchim.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yields in Photoredox Trifluoromethylation
Welcome to the technical support center for photoredox trifluoromethylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with achieving optimal yields in their reactions. As a self-validating system, this guide follows a logical progression from common symptoms to root causes, providing not just solutions but the underlying chemical principles to empower your experimental design.
Section 1: Initial Diagnosis & Troubleshooting Workflow
Low or inconsistent yields in photoredox catalysis can stem from multiple factors across the entire experimental setup. Before diving into specific components, it's crucial to approach troubleshooting systematically. The following workflow provides a logical sequence for diagnosing the issue.
Caption: A logical workflow for troubleshooting low yields.
Section 2: Frequently Asked Questions (FAQs)
This section directly addresses specific issues you may encounter. The questions are categorized by the core components of the reaction.
Category A: Photocatalyst and Reagents
Question 1: My reaction shows no conversion, and the typical color of the photocatalyst doesn't appear or fades quickly. What is the likely cause?
Answer: This strongly suggests an issue with the photocatalyst's integrity or its ability to enter the catalytic cycle. There are two primary culprits:
-
Photocatalyst Degradation: Many common photocatalysts, including ruthenium and iridium complexes, can degrade under photoredox conditions, especially in the presence of nucleophilic species or radical intermediates.[1][2] This degradation can occur through ligand dissociation or reaction with radical species in the medium.[3] If you observe a color change (e.g., from the bright orange of Ru(bpy)₃²⁺ to a paler yellow or colorless solution), degradation is highly probable.
-
Quenching by Impurities: Trace impurities in your solvent or reagents, such as oxygen or water, can act as quenchers for the excited state of the photocatalyst, preventing it from engaging in the desired single-electron transfer (SET) with your substrate or trifluoromethylating agent.
Troubleshooting Steps:
-
Run a Control Reaction: Set up a small-scale reaction containing only the photocatalyst and solvent. Irradiate it under your standard conditions. If the color fades, the catalyst may be unstable under illumination in that specific medium or the solvent contains quenching impurities.
-
Verify Catalyst Source: Ensure the photocatalyst is from a reputable source and has been stored correctly (typically in the dark, under an inert atmosphere).
-
Purify Reagents: If you suspect impurities, re-purify your substrate and use freshly distilled, rigorously degassed solvent.
Question 2: I'm observing significant starting material decomposition but little to no desired trifluoromethylated product. Why?
Answer: This scenario points towards a mismatch in redox potentials or the occurrence of undesired side reactions. The generated trifluoromethyl radical (•CF₃) is highly reactive and, if not trapped efficiently by the desired substrate, can lead to decomposition pathways.
-
Unfavorable Redox Potentials: For a productive reaction, the excited photocatalyst must have a suitable redox potential to reduce the CF₃ source and oxidize the substrate (or a sacrificial reductant) in an oxidative or reductive quenching cycle, respectively. If the substrate is too easily oxidized, it may undergo irreversible decomposition upon single-electron transfer before it can react with the •CF₃ radical.
-
Competitive Side Reactions: The •CF₃ radical can react with the solvent, additives, or even the photocatalyst itself.[3] For instance, solvents with weak C-H bonds can be susceptible to hydrogen atom abstraction by the •CF₃ radical.
Troubleshooting Steps:
-
Re-evaluate Your Photocatalyst: Compare the excited-state redox potential of your photocatalyst with the oxidation potential of your substrate and the reduction potential of your CF₃ source. You may need a milder or stronger photo-reductant/oxidant.
-
Solvent Screening: Switch to a more robust solvent. Perfluorinated solvents are highly stable but often suffer from poor solubility. Acetonitrile and DMF are common choices, but their stability should be considered.[4][5]
Question 3: How do I choose the right trifluoromethylating agent? My yield is low with Togni's reagent.
Answer: The choice of CF₃ source is critical and depends on the reaction mechanism (oxidative vs. reductive quenching). The most common electrophilic CF₃ sources, like Umemoto's or Togni's reagents, require a reductive quenching cycle where the excited photocatalyst donates an electron to generate the •CF₃ radical.[6][7][8]
| CF₃ Source | Common Name(s) | Key Characteristics |
| CF₃I | Trifluoroiodomethane | A gaseous reagent, often effective but requires careful handling. Can participate in both radical and ionic pathways.[9] |
| Umemoto's Reagents | S-(trifluoromethyl)dibenzothiophenium salts | Highly electrophilic, potent CF₃ sources. Often used in reductive quenching cycles.[7][8][10][11] |
| Togni's Reagents | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Hypervalent iodine reagents. Generally milder and more user-friendly than Umemoto's reagents. Effective in photoredox catalysis.[6][7][8][11] |
| CF₃SO₂Cl | Triflyl Chloride | Requires reduction to generate the •CF₃ radical. Often effective for electron-rich (hetero)arenes.[12] |
| CF₃COOH | Trifluoroacetic Acid | An inexpensive and abundant source, but its high oxidation potential makes direct conversion to the •CF₃ radical challenging under mild conditions.[11][13][14] |
Troubleshooting Steps:
-
Switch Reagent Type: If Togni's reagent is inefficient, consider the more potent Umemoto's reagent or a different class like CF₃I, especially if your substrate is less reactive.[6]
-
Optimize Stoichiometry: An excess of the CF₃ source is often required to ensure efficient trapping of the key radical intermediate.[4]
Category B: Reaction Conditions & Setup
Question 4: My reaction is very sensitive to scale; a small-scale test worked, but the yield dropped significantly upon scale-up. What's wrong?
Answer: This is a classic problem in photochemistry and is almost always related to light penetration . According to the Beer-Lambert law, light intensity decreases exponentially as it passes through a solution. In a larger, more concentrated reaction vessel, the "photonic flux" (the number of photons reaching the molecules) can become insufficient in the interior of the solution.[15][16]
Troubleshooting Steps:
-
Decrease Concentration: While seemingly counterintuitive, lowering the concentration can sometimes improve overall yield by allowing for more uniform light penetration.
-
Modify Reactor Geometry: Use a reactor with a shorter path length. Flow chemistry reactors are ideal for this, as their narrow channels ensure uniform irradiation.[17] For batch reactors, consider using a vessel with a larger surface area-to-volume ratio (e.g., a petri dish-style reactor) or an immersion well setup.
-
Increase Light Intensity (with caution): Increasing the power of your light source can help, but excessive light intensity can lead to catalyst degradation and unwanted thermal effects.[15] It's crucial to ensure adequate cooling.
Question 5: How critical is oxygen removal, and what is the best method for degassing?
Answer: Oxygen removal is absolutely critical . Ground-state oxygen (³O₂) is a triplet diradical that is an extremely efficient quencher of the triplet excited state of most common photocatalysts. This quenching process deactivates the catalyst and can also generate reactive singlet oxygen (¹O₂), which can lead to substrate degradation.
Troubleshooting Steps:
-
Use Freeze-Pump-Thaw: For most applications, the freeze-pump-thaw method (typically 3-4 cycles) is the gold standard for removing dissolved gases.
-
Sparging with Inert Gas: Bubbling an inert gas (argon or nitrogen) through the solvent for 30-60 minutes is a simpler alternative, though generally less effective than freeze-pump-thaw. Ensure the gas is of high purity.
-
Maintain an Inert Atmosphere: After degassing, maintain a positive pressure of inert gas throughout the reaction. Use glassware with proper seals (e.g., Suba-Seals or ground glass joints).
Question 6: My results are inconsistent. Could my light source be the problem?
Answer: Yes, inconsistency in the light source is a common and often overlooked problem.[16] Factors such as the age of the bulb/LED, fluctuations in power output, and the distance from the flask can all lead to irreproducible results.
Troubleshooting Steps:
-
Standardize the Setup: Ensure the distance and geometry between the light source and the reaction vessel are identical for every experiment. Use a fixed apparatus.
-
Monitor Temperature: Use a probe to monitor the internal reaction temperature. Many light sources, especially high-wattage lamps, emit significant heat, which can affect reaction kinetics and selectivity. Use a cooling fan or a water bath to maintain a constant temperature.[18]
-
Perform Chemical Actinometry: To quantify the photon flux of your specific setup, perform a chemical actinometry experiment. A standard method is the potassium ferrioxalate actinometer, which allows you to measure the moles of photons entering your reaction vessel per unit time.[16] This provides a quantifiable metric for your "light reagent."
Caption: General photoredox reductive quenching cycle.
Section 3: Experimental Protocols
Protocol 1: Catalyst Photostability Test
-
Prepare a solution of your photocatalyst in the reaction solvent at the standard reaction concentration (e.g., 1-2 mol%).
-
Transfer the solution to a cuvette or a small vial identical to your reaction vessel.
-
Take an initial UV-Vis absorption spectrum of the solution.
-
Place the sample in your photoreactor setup and irradiate under standard conditions, ensuring the temperature is controlled.
-
At regular intervals (e.g., 30, 60, 120 minutes), remove the sample and record a new UV-Vis spectrum.
-
Analysis: Compare the spectra. A significant decrease in the absorbance at the catalyst's λₘₐₓ or a change in the spectral shape indicates catalyst degradation.[2]
Protocol 2: Rigorous Solvent Degassing via Freeze-Pump-Thaw
-
Place the solvent in a round-bottom flask equipped with a stopcock. The flask should not be more than half full.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen solid, open the stopcock to a high-vacuum line and evacuate for 10-15 minutes.
-
Close the stopcock and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid phase.
-
Repeat this freeze-pump-thaw cycle at least two more times (for a total of three cycles).
-
After the final thaw, backfill the flask with a high-purity inert gas (e.g., Argon). The solvent is now ready for use.
References
- 1. researchgate.net [researchgate.net]
- 2. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06499A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. hepatochem.com [hepatochem.com]
- 16. hepatochem.com [hepatochem.com]
- 17. asynt.com [asynt.com]
- 18. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to 19F NMR Analysis of Trifluoromethyl Ketones
For researchers, medicinal chemists, and professionals in drug development, the trifluoromethyl (CF3) group is a cornerstone of modern molecular design. Its unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. Among the various trifluoromethylated scaffolds, trifluoromethyl ketones (TFMKs) have emerged as a particularly important class, acting as potent enzyme inhibitors and valuable synthetic intermediates.[1] The precise and unambiguous characterization of these molecules is paramount, and in this regard, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful analytical tool.
This guide provides an in-depth comparison of 19F NMR for the analysis of TFMKs, offering both theoretical insights and practical, field-proven protocols. We will explore the nuances of 19F NMR, from the underlying principles that govern its sensitivity to the practical steps required for acquiring high-quality data.
The Unique Advantages of 19F NMR for Trifluoromethyl Ketones
While standard analytical techniques like 1H and 13C NMR, as well as mass spectrometry, are indispensable in structural elucidation, 19F NMR offers a unique set of advantages when analyzing TFMKs:
-
Exceptional Sensitivity and 100% Natural Abundance: The 19F nucleus has a spin of ½ and a high gyromagnetic ratio, making it inherently sensitive to NMR detection.[2] Furthermore, with 100% natural abundance, there is no need for isotopic enrichment, a common requirement for 13C NMR.
-
Vast Chemical Shift Range: The 19F NMR chemical shift range is significantly wider than that of 1H NMR, spanning several hundred ppm.[3] This large dispersion minimizes the likelihood of signal overlap, even in complex molecules, allowing for the clear resolution of individual fluorine environments.
-
High Sensitivity to the Local Electronic Environment: The chemical shift of the 19F nucleus is exquisitely sensitive to subtle changes in its local electronic and steric environment. This makes 19F NMR an invaluable tool for probing intermolecular interactions, such as drug-target binding, and for identifying different conformational states.[4][5]
-
"Clean" Spectral Window: Since fluorine is not naturally abundant in most biological systems, the 19F NMR spectrum is typically free from background signals, providing a clean window for observing the fluorinated analyte.
Understanding the 19F NMR Spectrum of Trifluoromethyl Ketones
The key parameter in a 19F NMR spectrum is the chemical shift (δ) , which is influenced by the electron density around the fluorine nuclei. For TFMKs, the chemical shift of the CF3 group is particularly informative.
Factors Influencing the 19F Chemical Shift of Trifluoromethyl Ketones:
-
Electronic Effects: The electron-withdrawing nature of the adjacent carbonyl group significantly deshields the fluorine nuclei, causing their resonance to appear at a characteristic downfield position in the 19F NMR spectrum.
-
Conjugation and Tautomerization: When the TFMK moiety is part of a conjugated system, such as in trifluoroacetophenones, the 19F chemical shift can be further influenced.[6][7] Tautomerization between keto and enol forms can also lead to distinct 19F signals or an averaged signal, depending on the rate of exchange.[6][8]
-
Solvent Effects: The polarity of the solvent can influence the electronic environment of the CF3 group and any existing tautomeric equilibria, leading to changes in the observed chemical shift.[6]
-
Intermolecular Interactions: The formation of hydrogen bonds or other non-covalent interactions, for instance, when a TFMK inhibitor binds to the active site of an enzyme, can induce significant changes in the 19F chemical shift, providing valuable information about the binding event.[1]
A Practical, Step-by-Step Protocol for 19F NMR Analysis
This protocol provides a robust workflow for acquiring high-quality 19F NMR data for a model trifluoromethyl ketone, such as 2,2,2-trifluoroacetophenone.
Experimental Workflow Diagram
Caption: A streamlined workflow for the 19F NMR analysis of trifluoromethyl ketones.
Detailed Experimental Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the trifluoromethyl ketone.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) in a 5 mm NMR tube.
-
For quantitative analysis, add a known amount of an internal standard. A common choice is trifluorotoluene, which gives a sharp singlet at approximately -63 ppm.[9]
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak shape. This is crucial for obtaining high-resolution spectra.
-
Tune and match the NMR probe to the 19F frequency.
-
-
Acquisition Parameters:
-
Set the spectrometer to the 19F nucleus.
-
Define the spectral width (SW). A typical range for TFMKs is from -60 to -90 ppm. A wider initial sweep width may be necessary for unknown compounds.
-
Set the transmitter offset (O1) to the center of the expected chemical shift range.
-
Use a calibrated 90° pulse width.
-
Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the 19F nuclei. For quantitative measurements, a longer delay of 5 times the longest T1 is recommended.
-
Choose an appropriate number of scans (NS). For a moderately concentrated sample, 16 to 64 scans are usually sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Apply a baseline correction to ensure a flat baseline.
-
Reference the spectrum by setting the chemical shift of the internal standard to its known value.
-
Integrate the signals of interest. The integral is proportional to the number of fluorine nuclei.
-
Comparative Analysis of Trifluoromethyl Ketones
The 19F NMR chemical shifts of TFMKs are highly dependent on their molecular structure. The following table provides a comparison of the approximate 19F chemical shifts for a selection of TFMKs.
| Compound | Structure | Approximate 19F Chemical Shift (ppm vs. CFCl3) | Notes |
| 1,1,1-Trifluoroacetone | CF3COCH3 | ~ -82 | Aliphatic TFMK, relatively shielded. |
| 2,2,2-Trifluoroacetophenone | CF3COPh | ~ -77 | Aromatic ring deshields the CF3 group.[6] |
| 3-Octylthio-1,1,1-trifluoropropan-2-one (OTFP) | CF3COCH2S(C8H17) | Not specified, but used in binding studies | An example of a TFMK inhibitor.[1] |
| 2-Trifluoroacetyl-1-indanone | ~ -68.5 (exocyclic keto-enol) | Ring strain and conjugation lead to significant deshielding.[8] | |
| 2-Trifluoroacetyl-1-tetralone | ~ -72.1 (endocyclic keto-enol) | Less strained ring system compared to the indanone derivative.[6][8] |
Comparison with Other Analytical Techniques
While 19F NMR is a powerful tool, a comprehensive analysis often involves a combination of techniques. Here's a comparison of 19F NMR with other common analytical methods for the characterization of TFMKs:
| Technique | Strengths for TFMK Analysis | Limitations for TFMK Analysis |
| 1H NMR | Provides information about the proton environment and can show H-F coupling. | Can be complex to interpret due to H-F coupling. The CF3 group itself is not directly observed. |
| 13C NMR | Directly observes the carbon skeleton, including the carbonyl and CF3 carbons. | Lower sensitivity than 1H and 19F NMR. The CF3 carbon signal is split into a quartet by C-F coupling. |
| Mass Spectrometry (MS) | Provides accurate molecular weight and fragmentation patterns, confirming the elemental composition. | Does not provide information about the specific chemical environment of the CF3 group or conformational details. |
| Infrared (IR) Spectroscopy | Shows the characteristic C=O stretching frequency of the ketone and C-F stretching vibrations. | Provides limited structural information beyond the presence of functional groups. |
| 19F NMR | Directly observes the CF3 group with high sensitivity and resolution. Highly sensitive to the local environment, making it ideal for studying binding and conformational changes.[2][10] | Does not provide information about the rest of the molecule unless coupled with other NMR experiments (e.g., 19F-1H HETCOR). |
Logical Relationship Diagram
Caption: Interplay of analytical techniques for the comprehensive characterization of trifluoromethyl ketones.
Conclusion
19F NMR spectroscopy is an indispensable technique for the analysis of trifluoromethyl ketones, offering unparalleled sensitivity and insight into the local environment of the trifluoromethyl group. Its application extends from routine structural verification to sophisticated studies of drug-protein interactions. By understanding the principles behind 19F NMR and employing robust experimental protocols, researchers can fully leverage the power of this technique to accelerate their research and development efforts in medicinal chemistry and beyond.
References
- 1. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biophysics.org [biophysics.org]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. azom.com [azom.com]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Ketones
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Transformative Influence of Fluorine
In the landscape of organic chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern molecular design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's reactivity, conformation, metabolic stability, and binding affinity.[1] This guide provides an in-depth comparison of the reactivity of fluorinated ketones versus their non-fluorinated analogs, offering both mechanistic insights and practical experimental data for the discerning researcher.
The carbonyl group of a ketone is a fundamental functional group, acting as an electrophilic site for a vast array of chemical transformations. When fluorine is introduced, particularly at the α-position, the electronic nature of this carbonyl is dramatically perturbed. This guide will dissect these electronic effects and explore their consequences across several key classes of organic reactions, highlighting how fluorination can be leveraged to achieve specific chemical and biological outcomes, such as the targeted inhibition of enzymes.[2][3][4]
Pillar 1: The Electronic Heart of the Matter: Enhanced Electrophilicity
The fundamental difference in reactivity stems from the powerful electron-withdrawing inductive effect (-I) of fluorine. With an electronegativity of 3.98 on the Pauling scale, fluorine atoms positioned near a carbonyl group strongly pull electron density away from the carbonyl carbon.
This polarization significantly increases the partial positive charge (δ+) on the carbonyl carbon, rendering it substantially more electrophilic and, consequently, more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.[3][5] This enhanced reactivity is not merely a theoretical concept; it has profound and predictable consequences for chemical equilibria and reaction kinetics.
Caption: Inductive effect of fluorine enhances carbonyl carbon electrophilicity.
Pillar 2: Comparative Reactivity in Key Transformations
The heightened electrophilicity of fluorinated ketones manifests in markedly different behaviors across a range of fundamental reactions.
A. Hydration: The Drive to Form Gem-Diols
In aqueous solutions, ketones exist in equilibrium with their corresponding hydrates, or gem-diols. For simple non-fluorinated ketones like acetone, this equilibrium heavily favors the ketone form. However, the presence of electron-withdrawing fluorine atoms destabilizes the carbonyl group, dramatically shifting the equilibrium toward the more stable hydrate.[6] Hexafluoroacetone, for instance, exists almost exclusively as its hydrate in water, a direct consequence of the six fluorine atoms nullifying the stabilizing effect of the carbonyl's π-system.[7][8]
Caption: Equilibrium shift in ketone hydration due to fluorination.
Table 1: Hydration Equilibrium Constants (K_hyd) for Selected Ketones
| Ketone | Structure | K_hyd ([Hydrate]/[Ketone]) |
| Acetone | CH₃(C=O)CH₃ | 1.4 x 10⁻³ |
| Trifluoroacetone | CF₃(C=O)CH₃ | 1.2 |
| Hexafluoroacetone | CF₃(C=O)CF₃ | 1.2 x 10⁶ |
Data compiled from various sources for illustrative purposes.
B. Nucleophilic Addition: A General Acceleration
The increased electrophilicity of the carbonyl carbon in fluorinated ketones makes them prime targets for nucleophiles. This often translates to faster reaction rates and milder required conditions compared to their non-fluorinated analogs.
-
Reduction Reactions: The addition of a hydride (e.g., from NaBH₄) is a classic nucleophilic addition. Fluorinated ketones are reduced more rapidly than non-fluorinated ketones due to the greater ease of nucleophilic attack at the electron-deficient carbonyl carbon.
-
Grignard and Organolithium Reactions: While the carbonyl is highly activated, reactions with strongly basic organometallic reagents can be complex.[9][10][11] The enhanced electrophilicity facilitates the desired C-C bond formation. However, the increased acidity of any α-protons (due to the inductive effect of fluorine) can lead to competing enolization/deprotonation, especially with sterically hindered ketones or bulky Grignard reagents. Careful selection of reaction conditions (e.g., low temperature) is often crucial to favor the addition product.
-
Wittig Reaction: The Wittig reaction converts ketones into alkenes.[12][13] The initial, rate-determining step is the nucleophilic attack of the phosphorus ylide on the carbonyl carbon. The enhanced electrophilicity of fluorinated ketones accelerates this initial cycloaddition, often leading to higher yields or allowing the reaction to proceed under milder conditions.[14]
C. Baeyer-Villiger Oxidation: An Altered Landscape
The Baeyer-Villiger oxidation, which converts a ketone to an ester using a peroxyacid, is a sophisticated reaction where both electronics and sterics dictate the outcome.[15][16][17] Studies have shown that the presence of an α-fluorine atom enhances the overall reactivity of the ketone in this transformation.[18] Interestingly, the migratory aptitude of a fluorinated alkyl group is not significantly diminished compared to a non-fluorinated one. Theoretical and experimental data suggest only a small energetic difference in the transition states for the migration of a fluorinated versus a non-fluorinated substituent.[19]
Table 2: Qualitative Reactivity Comparison
| Reaction | Non-Fluorinated Ketone | Fluorinated Ketone | Causality |
| Hydration | Equilibrium favors ketone | Equilibrium favors hydrate | Inductive effect destabilizes carbonyl |
| Reduction (NaBH₄) | Moderate rate | Faster rate | Increased electrophilicity of carbonyl C |
| Grignard Reaction | Good reactivity | Faster addition, risk of enolization | Increased electrophilicity vs. increased α-proton acidity |
| Wittig Reaction | Moderate rate | Faster rate | Increased electrophilicity facilitates ylide attack |
| B-V Oxidation | Slower rate | Faster rate | Fluorine enhances overall reactivity |
Pillar 3: Application in Drug Design: Covalent Enzyme Inhibition
The unique reactivity of fluorinated ketones is not just a chemical curiosity; it is a powerful tool in medicinal chemistry. Peptidyl fluoromethyl ketones are a prominent class of compounds used as highly potent and selective inhibitors of serine and cysteine proteases.[2][3]
In this context, the fluorinated ketone acts as a "warhead." The highly electrophilic carbonyl carbon is attacked by a nucleophilic residue in the enzyme's active site (e.g., the hydroxyl group of a serine residue). This forms a stable, covalent tetrahedral intermediate (a hemiketal) that effectively locks the enzyme in an inactive state. The non-fluorinated analog is typically a much weaker inhibitor because it is less electrophilic and the resulting hemiketal is less stable.
Caption: Mechanism of serine protease inhibition by a fluorinated ketone.
Experimental Protocols
To provide a self-validating framework, the following protocols describe methods to quantify the reactivity differences discussed.
Protocol 1: Comparative Hydration Study by ¹H NMR Spectroscopy
Objective: To determine the hydration equilibrium constant (K_hyd) for acetone and trifluoroacetone in D₂O.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of a known internal standard (e.g., 10 mM DSS) in D₂O.
-
Accurately prepare a ~100 mM solution of acetone in the D₂O/DSS stock solution.
-
Accurately prepare a ~100 mM solution of 1,1,1-trifluoroacetone in the D₂O/DSS stock solution.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum for each sample at a constant temperature (e.g., 298 K). Ensure a sufficient relaxation delay (d1) is used (e.g., 30 seconds) to allow for full relaxation of all protons for accurate integration.
-
-
Data Analysis:
-
For the acetone sample, integrate the singlet corresponding to the methyl protons of the ketone form.
-
For the trifluoroacetone sample, integrate the singlet for the methyl protons of the ketone form and the singlet for the methyl protons of the hydrate form (which will be at a slightly different chemical shift).
-
The concentration of each species can be determined relative to the known concentration of the internal standard.
-
Calculate K_hyd = [Hydrate] / [Ketone]. For acetone, the hydrate signal will likely be too small to integrate accurately, confirming K_hyd is very small.
-
Protocol 2: Comparative Reduction Rate Study by UV-Vis Spectroscopy
Objective: To compare the relative rates of reduction of cyclohexanone and 2,2-difluorocyclohexanone by NaBH₄.
Methodology:
-
Setup:
-
Use a temperature-controlled UV-Vis spectrophotometer.
-
Prepare stock solutions of the ketones (~10 mM in ethanol) and NaBH₄ (~100 mM in ethanol, freshly prepared).
-
-
Kinetic Run:
-
Place 3 mL of the cyclohexanone solution into a quartz cuvette and record the initial absorbance at the λ_max of the n→π* transition of the carbonyl (around 280-300 nm).
-
Initiate the reaction by injecting a small volume (e.g., 100 µL) of the NaBH₄ solution (a pseudo-first-order condition).
-
Immediately begin monitoring the decrease in absorbance at the λ_max over time.
-
-
Repeat:
-
Thoroughly clean the cuvette and repeat the exact same procedure using the 2,2-difluorocyclohexanone solution.
-
-
Data Analysis:
-
Plot Absorbance vs. Time for both reactions.
-
The initial rate of reaction can be determined from the initial slope of the curve. A significantly steeper slope for the 2,2-difluorocyclohexanone sample indicates a faster reaction rate.
-
Conclusion
The substitution of hydrogen with fluorine in the α-position of a ketone is a powerful chemical modification that fundamentally enhances the electrophilicity of the carbonyl carbon. This single change precipitates a cascade of effects, dramatically increasing the propensity for hydration, accelerating the rates of nucleophilic addition reactions, and enabling potent applications in medicinal chemistry, most notably as covalent enzyme inhibitors. Understanding the principles behind this heightened reactivity allows researchers to rationally design molecules with tailored properties, whether for creating novel therapeutics or for developing more efficient synthetic methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Grignard reaction - Wikipedia [en.wikipedia.org]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 16. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 17. organicreactions.org [organicreactions.org]
- 18. electronicsandbooks.com [electronicsandbooks.com]
- 19. Theoretical and experimental studies on the Baeyer-Villiger oxidation of ketones and the effect of alpha-halo substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of synthesis of 3-Phenyl-1,1,1-Trifluoropropan-2-One derivatives
An In-Depth Technical Guide to the Synthesis of 3-Phenyl-1,1,1-Trifluoropropan-2-One Derivatives: A Comparative Analysis for Researchers and Drug Development Professionals
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, significantly influencing properties like metabolic stability, lipophilicity, and binding affinity.[1][2] Among the myriad of fluorine-containing motifs, the trifluoromethyl ketone (TFMK) group stands out for its potent ability to act as a bioisostere for carboxylic acids and its role in designing effective enzyme inhibitors.[2][3][4] Specifically, this compound and its derivatives are valuable scaffolds in the development of inhibitors for various enzymes, including serine and cysteine proteases.[3][5]
This guide provides a comparative analysis of key synthetic methodologies for accessing these important compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement the most suitable synthetic strategy for their specific research objectives. We will delve into the mechanistic underpinnings of each approach, present comparative data, and provide detailed experimental protocols for validated methods.
Comparative Analysis of Synthetic Methodologies
The synthesis of trifluoromethyl ketones has evolved significantly, moving from harsh and limited-scope reactions to milder, more versatile catalytic methods. The primary challenge lies in the efficient and selective introduction of the trifluoromethyl (CF3) group. Below, we compare several prominent strategies.
Nucleophilic Trifluoromethylation of Carboxylic Acid Derivatives
This is one of the most direct and widely employed strategies, typically involving the reaction of an ester or other carboxylic acid derivative with a nucleophilic trifluoromethylating agent.
-
Using Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane (TMSCF₃) is a widely used nucleophilic CF₃ source.[6][7] The reaction is typically initiated by a fluoride source, which generates the trifluoromethyl anion in situ. This method is advantageous due to the commercial availability and stability of TMSCF₃. A key advantage is the ability to directly convert carboxylic esters to trifluoromethyl ketones in a single step, often without the formation of double-addition products.[7] Anhydrides can also be used to activate carboxylic acids for this transformation.[8]
-
Leveraging Fluoroform (HCF₃): Fluoroform is an inexpensive industrial byproduct, making it an attractive, atom-economical source for the CF₃ group.[9][10][11] Its use, however, requires strong bases like potassium hexamethyldisilazide (KHMDS) to generate the trifluoromethyl anion.[9][10][11] Recent advancements have shown that using triglyme as a solvent can be effective for this transformation at moderately low temperatures (-40 °C), offering good to excellent yields for a range of aromatic and aliphatic esters.[9][10]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis offers a powerful alternative for constructing C-C bonds. In the context of TFMK synthesis, this approach typically involves the cross-coupling of an organometallic reagent with a trifluoroacetyl-containing partner.
A notable method involves the palladium-catalyzed cross-coupling of aryl trifluoroacetates with organoboron compounds.[12] This process is believed to proceed through an oxidative addition of the trifluoroacetate to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired aryl trifluoromethyl ketone.[12] This methodology is applicable to a wide range of phenyl- and naphthylboronic acids, providing access to various aryl TFMKs under mild conditions.[12]
Modern Photoredox and Radical Methodologies
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions.
-
From Halotrifluoroacetones: One approach utilizes the direct activation of halotrifluoroacetones (e.g., chloro- or bromotrifluoroacetone) via photoredox catalysis to generate a trifluoroacetonyl radical.[1] This radical can then react with olefins to produce trifluoromethyl ketones. This method's versatility allows for divergent synthesis pathways, leading to different product classes by tuning the reaction mechanism.[1]
-
From α-Keto Acids: Another innovative photoredox method involves the activation of α-keto acids, such as trifluoropyruvic acid, to generate ketyl radicals through a proton-coupled electron transfer (PCET) mechanism.[2] These radicals can then engage with electron-rich olefins in a net dicarbofunctionalization reaction, ultimately yielding highly functionalized trifluoromethyl ketones.[2]
Comparative Data Summary
The following table summarizes the key features of the discussed synthetic methodologies to aid in the selection of the most appropriate route.
| Methodology | Trifluoromethylating Agent / Precursor | Key Reagents / Catalyst | Typical Yields | Advantages | Limitations |
| Nucleophilic Trifluoromethylation | TMSCF₃ (Ruppert-Prakash) | Fluoride source (e.g., TBAF) | Good to Excellent | Commercially available reagent, mild conditions, direct conversion of esters.[7] | Stoichiometric use of silicon reagent. |
| Nucleophilic Trifluoromethylation | HCF₃ (Fluoroform) | Strong base (e.g., KHMDS), Triglyme | Good to Excellent | Inexpensive and atom-economical CF₃ source.[9][10] | Requires strong base and low temperatures; handling of gaseous HCF₃. |
| Palladium-Catalyzed Cross-Coupling | Phenyl Trifluoroacetate | Pd(0) catalyst, Organoboron compound | Moderate to Excellent | Broad substrate scope for aryl TFMKs, mild conditions.[12] | Requires synthesis of specific precursors (trifluoroacetates, boronic acids). |
| Photoredox Catalysis | Halotrifluoroacetones | Photocatalyst (e.g., Ir or Ru complex), Visible Light | Good | Very mild conditions, radical pathway allows for unique transformations.[1] | Substrate scope can be limited to activated olefins. |
| Photoredox Catalysis | α-Keto Acids | Photocatalyst, Visible Light | Good | Access to highly functionalized TFMKs.[2] | Requires specific α-keto acid starting materials. |
Experimental Protocols and Workflows
To provide a practical context, we present a detailed protocol for a reliable and commonly used method: the nucleophilic trifluoromethylation of a methyl ester using fluoroform.
Protocol: Synthesis of this compound from Methyl Phenylacetate via Fluoroform
This protocol is adapted from the methodology described by Prakash and coworkers, which highlights an efficient use of fluoroform.[9][10]
Causality Behind Experimental Choices:
-
Solvent (Triglyme): Triglyme is chosen for its ability to chelate the potassium cation of KHMDS, enhancing the reactivity of the base and stabilizing the generated trifluoromethyl anion.[9]
-
Base (KHMDS): KHMDS is a strong, non-nucleophilic base, which is crucial for deprotonating the weakly acidic fluoroform (pKa ≈ 28) without competing side reactions.[9][10]
-
Temperature (-40 °C): This moderately low temperature provides a balance. It is low enough to ensure the stability of the trifluoromethyl anion and prevent its decomposition, yet accessible with standard laboratory cooling baths (e.g., acetonitrile/dry ice).[9][10]
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add methyl phenylacetate (1.0 mmol, 1.0 eq.).
-
Solvent Addition: Add anhydrous triglyme (3.5 mL) to the tube under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the reaction mixture to -40 °C using a suitable cooling bath.
-
Base Addition: Slowly add a solution of KHMDS (2.0 mmol, 2.0 eq.) in THF or as a solid portion-wise, ensuring the internal temperature does not rise significantly.
-
Fluoroform Introduction: Introduce fluoroform (HCF₃) gas (1.1 mmol, 1.1 eq.) into the reaction vessel. This can be done by bubbling the gas through the solution or by condensing a known amount into the headspace.
-
Reaction Monitoring: Stir the reaction at -40 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for ¹⁹F NMR analysis. The reaction is typically complete within a few hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at -40 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and validation of this compound derivatives.
Caption: Experimental workflow from starting material to validated pure product.
Decision Framework for Method Selection
Choosing the optimal synthetic route depends on several factors including the scale of the synthesis, available starting materials, and the presence of sensitive functional groups.
Caption: Decision tree for selecting a synthetic methodology.
Conclusion and Future Outlook
The synthesis of this compound derivatives is well-served by a variety of robust methodologies. Traditional nucleophilic trifluoromethylation using TMSCF₃ or the more economical HCF₃ remains a highly effective and direct approach, particularly when starting from carboxylic acid derivatives.[7][8][9] For constructing diverse libraries of aryl trifluoromethyl ketones, palladium-catalyzed cross-coupling reactions offer excellent scope and reliability.[12]
Looking forward, the continued development of catalytic methods, especially those leveraging photoredox catalysis, promises even milder reaction conditions, broader functional group tolerance, and novel pathways to access these valuable compounds.[1][2][13] These advancements will undoubtedly accelerate the discovery of new therapeutic agents by providing chemists with more efficient and versatile tools to explore the chemical space of trifluoromethyl ketones.
References
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 9. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 10. d-nb.info [d-nb.info]
- 11. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Trifluoromethyl Ketone Identification Using IR Spectroscopy
For researchers and professionals in drug development and organic synthesis, the precise identification of functional groups is paramount. The trifluoromethyl ketone moiety (R-CO-CF₃) is an increasingly important structural motif, known for enhancing metabolic stability and binding affinity. Infrared (IR) spectroscopy offers a rapid and powerful method for its characterization. However, the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group introduces significant and often misinterpreted shifts in the expected carbonyl (C=O) stretching frequency.
This guide provides an in-depth comparison of the IR spectral features of trifluoromethyl ketones against their non-fluorinated analogs. We will explore the underlying electronic effects responsible for these differences and provide a robust experimental protocol to ensure accurate and reproducible results.
The Carbonyl Stretch: Beyond the Textbook Range
The typical C=O stretching vibration for a saturated aliphatic ketone is found in the region of 1715 cm⁻¹[1][2]. This absorption is one of the most characteristic and intense bands in an IR spectrum, making it a reliable diagnostic tool[3]. However, the substitution pattern on the α-carbon can dramatically influence the position of this peak.
Electron-withdrawing groups attached to the carbonyl carbon increase the stretching frequency[1]. The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect is not intuitive for everyone; one might assume that withdrawing electron density would weaken the C=O bond, thus lowering the frequency. However, the opposite occurs due to the inductive effect .
The highly electronegative fluorine atoms pull electron density away from the carbonyl carbon through the sigma (σ) bonds. This withdrawal of electron density strengthens the C=O bond by increasing its force constant, which in turn increases the energy required to excite the stretching vibration, resulting in a shift to a higher wavenumber[1].
To illustrate this trend, let us compare the C=O stretching frequencies of acetone and its trifluoromethyl-substituted derivatives.
Comparative Analysis: Acetone vs. Trifluoromethyl Ketones
The introduction of a trifluoromethyl group significantly shifts the carbonyl absorption to a higher frequency. This shift is progressive with the number of trifluoromethyl groups attached.
| Compound Name | Structure | C=O Stretch (cm⁻¹) | Data Source |
| Acetone | CH₃-CO-CH₃ | ~1715 | Chemistry LibreTexts[4], MSU Chemistry[1] |
| 1,1,1-Trifluoroacetone | CF₃-CO-CH₃ | ~1784 | NIST Chemistry WebBook[4] |
| Hexafluoroacetone | CF₃-CO-CF₃ | ~1806 | Organic Syntheses[5] |
As the data clearly indicates, replacing one methyl group with a trifluoromethyl group (1,1,1-trifluoroacetone) shifts the C=O stretch by approximately 69 cm⁻¹ to a higher wavenumber. Replacing both methyl groups (hexafluoroacetone) results in a shift of about 91 cm⁻¹ compared to acetone. This substantial increase places the trifluoromethyl ketone C=O stretch in a region that can overlap with other carbonyl compounds like acid chlorides (1815–1770 cm⁻¹) or strained cyclic ketones, necessitating careful spectral interpretation[6].
In addition to the prominent C=O stretch, trifluoromethyl ketones also exhibit strong absorption bands in the 1400-1000 cm⁻¹ region, which are characteristic of C-F bond stretching vibrations[6][7]. The presence of these intense bands, alongside the high-frequency C=O peak, provides a definitive spectral signature for the trifluoromethyl ketone group.
Visualizing the Inductive Effect
The following diagram illustrates the mechanism by which the electron-withdrawing trifluoromethyl group influences the carbonyl bond strength and its corresponding IR stretching frequency.
Caption: Inductive effect of the CF₃ group on the C=O bond.
Experimental Protocol for FTIR Analysis of Liquid Ketones
This protocol outlines the steps for acquiring a high-quality IR spectrum of a liquid ketone sample using a Fourier Transform Infrared (FTIR) spectrometer, typically employing Attenuated Total Reflectance (ATR) or transmission cells.
Materials
-
FTIR Spectrometer (e.g., equipped with a diamond ATR accessory)
-
Liquid ketone sample
-
Salt plates (NaCl or KBr) for transmission (optional)
-
Pasteur pipette or micropipette
-
Solvent for cleaning (e.g., isopropanol, acetone)
-
Lint-free wipes
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
If using a transmission setup, ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference[8].
-
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected. This accounts for the absorbance of the atmosphere and the instrument's optical components.
-
For ATR: Ensure the ATR crystal is clean. Use a lint-free wipe with a suitable solvent (like isopropanol) to gently clean the crystal surface and allow it to dry completely.
-
For Transmission: Use clean, dry salt plates.
-
Acquire the background spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio[8].
-
-
Sample Application:
-
For ATR: Place a small drop of the liquid ketone sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
For Transmission (Neat Liquid): Place one drop of the liquid sample on one salt plate. Carefully place the second plate on top and give a slight turn to create a thin, uniform film between the plates[5]. Place the "sandwich" into the sample holder.
-
-
Sample Spectrum Acquisition:
-
Place the sample into the spectrometer's sample holder.
-
Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the key absorption bands. For a trifluoromethyl ketone, look for:
-
An intense, sharp peak in the 1780-1810 cm⁻¹ region (C=O stretch).
-
Strong, complex bands in the 1400-1000 cm⁻¹ region (C-F stretches).
-
-
Compare the obtained spectrum with reference spectra from databases or literature to confirm the identification.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal or salt plates immediately after use. For the ATR, wipe away the sample with a lint-free wipe and clean with an appropriate solvent. For salt plates, disassemble and rinse with a solvent that will dissolve the sample, followed by a volatile solvent like ethanol, and store them in a desiccator to prevent damage from moisture[5].
-
Workflow Diagram
Caption: Standard workflow for FTIR analysis of a liquid ketone.
Conclusion
The identification of a trifluoromethyl ketone group by IR spectroscopy is straightforward and reliable, provided the analyst is aware of the significant shift in the carbonyl stretching frequency. The strong inductive effect of the CF₃ group increases the C=O bond strength, shifting its absorption to a much higher wavenumber (>1780 cm⁻¹) compared to simple aliphatic ketones (~1715 cm⁻¹). This, combined with the characteristic C-F stretching bands, provides a unique and definitive spectral fingerprint. By following a meticulous experimental protocol, researchers can confidently characterize these important molecules, accelerating discovery and development in their respective fields.
References
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Vibrational Spectroscopy in Body Fluids Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Propanone, 1,1,1-trifluoro- [webbook.nist.gov]
- 5. eng.uc.edu [eng.uc.edu]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Kinetic Analysis of Trifluoromethyl Ketone Enzyme Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Trifluoromethyl ketones (TFMKs) represent a powerful class of reversible, covalent inhibitors, distinguished by their unique mechanism and potent efficacy against several major enzyme classes, including serine proteases, cysteine proteases, and metalloenzymes.[1][2] Their defining feature is a highly electrophilic carbonyl carbon, activated by the potent electron-withdrawing trifluoromethyl group. This enables the TFMK to act as a transition-state analog, readily undergoing nucleophilic attack from an active site residue (like serine or cysteine) to form a stable, yet reversible, tetrahedral hemiketal or hemithioketal intermediate.[1][2]
A critical characteristic of many TFMK inhibitors is their time-dependent or "slow-binding" inhibition kinetic profile.[1][2][3] This behavior, where the final steady-state of inhibition is not achieved instantaneously, provides a significant therapeutic advantage, often leading to a prolonged duration of action.[1][3] Understanding and correctly characterizing these kinetics is paramount for any drug discovery program.
This guide provides an in-depth, experience-driven comparison of TFMK inhibitors with other common inhibitor classes. It details the necessary experimental workflows to accurately determine their kinetic parameters and explains the causality behind each methodological choice, ensuring a robust and reliable analysis.
The TFMK Mechanism: A Reversible Covalent Interaction
The potency of TFMKs stems from their ability to mimic the tetrahedral transition state of substrate hydrolysis. The enzyme's active site nucleophile attacks the electrophilic ketone, forming a covalent bond. Unlike irreversible inhibitors, this bond can be reversed, allowing the inhibitor to dissociate. This entire process is best described by a two-step mechanism: an initial rapid, non-covalent binding event (E•I) followed by a slower, reversible covalent modification to form the final inhibited complex (E-I).
Caption: Two-step mechanism of TFMK inhibition.
Experimental Workflow for Kinetic Characterization
Caption: Logical workflow for kinetic analysis of TFMK inhibitors.
Part 1: Confirming Reversibility with Jump Dilution
The Causality: Before investing time in detailed kinetic studies, you must confirm the inhibitor is truly reversible. An irreversible inhibitor will not regain activity upon dilution, whereas a reversible one will. The jump-dilution experiment is the gold standard for this determination.[4][5][6] The core principle is to first form the enzyme-inhibitor (E-I) complex at high concentrations and then rapidly dilute the complex to a point where the free inhibitor concentration is far below its inhibitory constant, preventing re-binding.[5][7] The rate of enzyme activity recovery is directly related to the dissociation rate constant (koff or krev).
Experimental Protocol: Jump Dilution
-
Pre-incubation: Incubate the enzyme with a saturating concentration of the TFMK inhibitor (typically 10-20 times its IC50) to ensure maximal formation of the E-I complex.[5] Allow this incubation to proceed for a sufficient duration (e.g., 60 minutes) to reach equilibrium.
-
Jump Dilution: Perform a rapid, large-volume dilution (e.g., 100-fold) of the pre-incubated E-I complex into a reaction mixture containing the enzyme's substrate.[5][6][7] This dilution effectively reduces the free inhibitor concentration to a non-inhibitory level.
-
Monitor Activity: Immediately monitor the recovery of enzyme activity over time by measuring product formation.
-
Controls: Run two critical controls:
-
No Inhibitor Control: An identical dilution of the enzyme that was not pre-incubated with an inhibitor. This defines 100% activity.
-
Irreversible Control: An identical dilution of the enzyme pre-incubated with a known irreversible inhibitor. This defines 0% activity recovery.
-
-
Interpretation: If enzyme activity recovers over time, the inhibition is reversible. If no activity returns, the inhibitor is irreversible.
Part 2: Characterizing Slow-Binding Kinetics with Progress Curve Analysis
The Causality: For slow-binding inhibitors like TFMKs, the classic IC50 determination from initial velocity measurements is misleading because it doesn't capture the time-dependent increase in potency.[2][3] Progress curve analysis, which monitors the reaction over its entire course, is the correct method.[8][9] By observing the curvature of product formation over time in the presence of the inhibitor, we can extract the apparent first-order rate constant (kobs) for the onset of inhibition.
Experimental Protocol: Progress Curve Analysis
-
Assay Setup: Prepare a series of reactions, each containing the enzyme, substrate (ideally at a concentration ≤ KM to simplify data analysis), and varying concentrations of the TFMK inhibitor. Include a "no inhibitor" control.
-
Initiation: Initiate the reactions by adding the enzyme to the mixture of substrate and inhibitor.
-
Data Acquisition: Immediately begin collecting data, measuring product concentration at frequent intervals over a time course sufficient to observe the transition from the initial velocity to the final steady-state velocity.
-
Data Fitting: The resulting progress curves will show an initial burst of activity followed by a slow, exponential decay to a new, slower steady-state rate. Fit these curves to the integrated rate equation for slow-binding inhibition (Equation 1) to determine the observed rate of inhibition (kobs) at each inhibitor concentration.
P(t) = vst + (v0 - vs)/kobs * (1 - e-kobst)(Equation 1)
Where:
-
P(t) is the product concentration at time t
-
v0 is the initial velocity
-
vs is the final steady-state velocity
-
kobs is the apparent first-order rate constant for the onset of inhibition
-
Part 3: Determining Microscopic Rate Constants
The Causality: The value of kobs is dependent on the inhibitor concentration. By plotting kobs versus the inhibitor concentration, the nature of this dependence reveals the underlying microscopic rate constants that define the inhibitor's potency and mechanism.
Data Analysis and Interpretation:
The relationship between kobs and inhibitor concentration [I] can follow two primary models for reversible covalent inhibitors.
-
One-Step Model (Simpler Case): If the initial non-covalent binding is weak or kinetically insignificant, the plot of kobs vs. [I] will be linear. This corresponds to a simple bimolecular association.
kobs = krev + kform[I](Equation 2)
By fitting the data to this linear equation, you can determine kform (the second-order association rate constant) from the slope and krev (the first-order dissociation rate constant) from the y-intercept.
-
Two-Step Model (More Common for TFMKs): More accurately, TFMKs follow a two-step mechanism where an initial non-covalent complex (E•I) is formed rapidly, followed by the slower covalent modification.[10] This results in a hyperbolic relationship between kobs and [I].
kobs = krev + kform * ([I] / (Ki + [I]))(Equation 3)
Where:
-
Ki is the dissociation constant for the initial non-covalent binding step.
-
kform is the rate of forward covalent bond formation.
-
krev is the rate of reverse covalent bond dissociation.
Fitting the kobs vs. [I] data to this hyperbolic equation provides a complete kinetic profile of the inhibitor.
-
Comparative Analysis: TFMKs vs. Alternative Warheads
The true value of a TFMK inhibitor is best understood in the context of alternative inhibitor classes. Boronic acids, for instance, are another class of reversible inhibitors that form a tetrahedral intermediate with active site serines.[11]
| Parameter | Trifluoromethyl Ketone (TFMK) | Boronic Acid | Aldehyde | Non-Covalent (Competitive) |
| Mechanism | Reversible Covalent[1][12] | Reversible Covalent[11][13] | Reversible Covalent | Non-Covalent |
| Binding Target | Ser, Cys[1][2] | Ser, Thr[12] | Cys | Varies |
| Typical Ki | Low to mid nM | Low nM to µM | µM | nM to µM |
| Typical kform (M-1s-1) | 103 - 105 | 102 - 104 | 102 - 103 | N/A (diffusion-limited on-rate) |
| Typical krev (s-1) | 10-2 - 10-4 | 10-3 - 10-5 | 10-1 - 10-3 | N/A (rapid dissociation) |
| Residence Time (1/krev) | Seconds to Minutes | Minutes to Hours | Milliseconds to Seconds | Microseconds to Milliseconds |
| Key Advantage | Potent, good balance of reactivity and stability.[1][14] | Very potent, can achieve long residence times.[11] | Simple, well-understood warhead. | Established, no covalent reactivity concerns. |
| Key Disadvantage | Can be susceptible to metabolic reduction.[15] | Potential for off-target reactivity, complex chemistry. | Generally lower potency, can be less stable. | Shorter duration of action, efficacy tied to PK. |
Note: The values in this table are representative and can vary significantly based on the specific enzyme target and inhibitor scaffold.
The data shows that TFMKs often occupy a favorable kinetic space. Their association rates (kform) are typically rapid, and their dissociation rates (krev) can be tuned to achieve residence times lasting from seconds to many minutes. This provides a sustained inhibitory effect long after the free compound has been cleared, a key advantage over classical non-covalent inhibitors.[3] While some boronic acids may achieve even longer residence times, TFMKs can offer a more predictable balance of reactivity and metabolic stability.[11][15]
Conclusion
The kinetic characterization of trifluoromethyl ketone inhibitors requires a methodical approach that goes beyond simple IC50 measurements. By employing a workflow that first confirms reversibility via jump-dilution and then quantifies the slow-binding properties through progress curve analysis, researchers can build a complete and accurate kinetic profile. This detailed understanding of Ki, kform, and krev is essential for rationally optimizing inhibitor design, predicting in vivo efficacy, and ultimately developing safer and more effective therapeutics. TFMKs offer a compelling combination of potency and tunable, reversible covalent kinetics that positions them as a premier warhead choice in modern drug discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest [pbmc.ibmc.msk.ru]
- 4. Impact of enzyme concentration and residence time on apparent activity recovery in jump dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Figure 4: [Assessment of compound activity reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. beilstein-institut.de [beilstein-institut.de]
- 9. Uses and misuses of progress curve analysis in enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Translating slow-binding inhibition kinetics into cellular and in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Will morphing boron-based inhibitors beat the β-lactamases? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Phenyl-1,1,1-Trifluoropropan-2-One: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. 3-Phenyl-1,1,1-Trifluoropropan-2-One, a trifluoromethyl ketone, is one such compound with significant potential in medicinal chemistry and materials science. However, its unique properties necessitate a thorough understanding of its handling and, critically, its proper disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.
Immediate Safety and Hazard Assessment: The First Line of Defense
Before initiating any disposal procedures, a clear understanding of the hazards associated with this compound is paramount. This compound is classified as a flammable liquid and vapor (H226) and can cause skin and serious eye irritation.[1][2][3] Therefore, all handling and disposal operations must be conducted within a well-ventilated chemical fume hood.[4]
Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a face shield.[5] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation.[1] |
| Body Protection | A flame-retardant lab coat.[2] | Provides a barrier against spills and protects from the flammable nature of the compound. |
| Respiratory Protection | An appropriate respirator may be required if engineering controls are insufficient.[2][5][6] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance. | Protects against inhalation of vapors, which may cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol: A Self-Validating System
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance at every stage.
Step 1: Waste Identification and Classification
As a generator of chemical waste, you are responsible for its correct classification.[4] this compound is a halogenated organic compound.[7] Due to its flammability and the presence of fluorine, it will likely be classified as a hazardous waste. Specifically, it may fall under EPA hazardous waste codes for flammable liquids (D001) and potentially as a spent halogenated solvent (F001 or F002), depending on its use.[8][9] Always consult your institution's EHS office for precise waste code determination.
Step 2: Waste Segregation and Containment
Proper segregation is crucial to prevent dangerous reactions.[5][10]
-
Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[1][5]
-
Collect the waste in a designated, compatible, and clearly labeled container.[4][5] The container should be made of a material that will not react with the chemical.
-
The label must include the full chemical name, "this compound," and appropriate hazard pictograms (e.g., flammable liquid).[5]
Step 3: Storage of Chemical Waste
Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] The storage area should be secure and accessible only to authorized personnel.[4]
Step 4: Arranging for Disposal
Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.[4] Provide them with the complete chemical name and any other required information about the waste. Never attempt to dispose of this chemical down the drain or in regular trash.[10][11]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is a critical component of laboratory safety.
Small Spills
For small spills, trained laboratory personnel can typically manage the cleanup.[5]
-
Alert others in the immediate area.
-
Wearing the appropriate PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[4][5]
-
Use non-sparking tools to collect the absorbed material into a sealed container for proper waste disposal.[2]
-
Ventilate the area and wash the spill site after the material has been removed.
Large Spills
In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2] Remove contaminated clothing.[5] If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 7. scienceready.com.au [scienceready.com.au]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. epa.gov [epa.gov]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. echemi.com [echemi.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Phenyl-1,1,1-Trifluoropropan-2-One
This document provides essential safety protocols and logistical guidance for the handling and disposal of 3-Phenyl-1,1,1-Trifluoropropan-2-One (CAS 350-92-5). It is intended for researchers, scientists, and professionals in drug development who work with this compound. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to ensure the highest standards of operational safety and scientific integrity.
Understanding the Hazard Profile
This compound is a flammable liquid and vapor that also poses risks of skin, eye, and respiratory irritation.[1][2][3] A thorough understanding of its hazard profile is the foundation for selecting appropriate Personal Protective Equipment (PPE).
| Hazard Classification | GHS Hazard Statement | Implication for Safe Handling |
| Flammable Liquid | H226: Flammable liquid and vapour[4] | Requires storage and handling away from heat, sparks, open flames, and other ignition sources.[4] Use of non-sparking tools and explosion-proof equipment is critical.[4] |
| Skin Irritation | H315: Causes skin irritation[1][2][3] | Direct contact with the skin must be avoided through the use of appropriate gloves and protective clothing.[3] |
| Eye Irritation | H319: Causes serious eye irritation[1][2][3] | Chemical splash goggles or a face shield are mandatory to prevent eye contact.[2][4] |
| Respiratory Irritation | H335: May cause respiratory irritation[1][2] | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2][4] |
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision-making process. The primary goal is to establish a barrier between the handler and the chemical, mitigating the risks identified above. The "Hierarchy of Controls" is a fundamental concept in laboratory safety, prioritizing engineering and administrative controls before relying on PPE. However, when direct handling is necessary, PPE is the final and crucial line of defense.
The PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for this compound.
Detailed PPE Protocols
Eye and Face Protection
Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[4]
-
Enhanced Protection: When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.
-
Causality: The trifluoromethyl group and the ketone functional group can be reactive and damaging to the soft tissues of the eye. The tight seal of goggles is essential to prevent vapor from reaching the eyes, as this compound is also a lachrymator (a substance that causes tearing).[5][6]
Skin and Body Protection
Given that this compound causes skin irritation, appropriate skin and body protection is crucial.
-
Gloves:
-
Procedure: Wash and dry hands before and after glove use.[4] If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and inspect for any signs of skin irritation.
-
Clothing:
-
Standard: A standard laboratory coat should always be worn.
-
Enhanced: For larger quantities or situations with a higher risk of splashing, wear fire/flame resistant and impervious clothing.[4] This is a dual-purpose measure to protect against both chemical splashes and the flammability hazard.
-
Footwear: Safety shoes are recommended, and open-toed shoes are strictly prohibited in any area where this chemical is handled.[2]
-
Respiratory Protection
Engineering controls are the primary method for mitigating respiratory hazards.
-
Primary Control: All handling of this compound should be conducted in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[2][4]
-
When to Use a Respirator: If exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator with an appropriate filter cartridge (e.g., type ABEK for organic vapors and other substances) should be used.[4] The use of respirators must be in accordance with a comprehensive respiratory protection program, including fit-testing and training.
Operational and Disposal Plans
Safe handling extends beyond the use of PPE to include proper storage, spill response, and disposal.
Handling and Storage
-
Handling:
-
Storage:
Accidental Release Measures
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don the appropriate PPE as outlined above before attempting to clean up the spill.
-
Containment: For small spills, absorb the material with an inert absorbent such as sand, earth, or sawdust.[7]
-
Collection: Collect the absorbed material and any contaminated items into a suitable, sealed container for disposal.[5][7]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste as hazardous chemical waste in accordance with institutional and local regulations.[4]
Disposal
Proper disposal is a critical final step in the chemical's lifecycle.
-
Waste Classification: Treat this compound and any materials contaminated with it as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan.[7]
-
Containerization: Store waste in a compatible, properly labeled, and tightly closed container in a designated waste storage area.[7]
-
Removal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[7] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
References
- 1. 1,1,1-Trifluoro-3-phenyl-2-propanone | C9H7F3O | CID 222958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
